molecular formula C6H6ClN3S B1487171 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS No. 2231674-20-5

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B1487171
CAS No.: 2231674-20-5
M. Wt: 187.65 g/mol
InChI Key: PXIJZVXGZJHGPZ-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is a high-purity synthetic heterocyclic compound with the molecular formula C6H6ClN3S and a molecular weight of 187.65 g/mol . This chemical belongs to the class of thienopyrazoles, which are fused heterocyclic systems of significant interest in modern medicinal chemistry and drug discovery . As a bifunctionally substituted derivative, it features a chloro group and a methyl-amino group, making it a valuable and versatile building block for the synthesis of more complex molecular architectures . Its core structure is part of a privileged scaffold known to exhibit a wide spectrum of biological activities, positioning it as a critical intermediate in pharmaceutical research . Researchers utilize this compound primarily as a precursor in exploring new therapeutic agents. Thieno[2,3-c]pyrazole derivatives have demonstrated promising biological activities in scientific studies, including serving as antioxidants that protect against toxin-induced damage in biological models . Furthermore, analogous aminopyrazole compounds are extensively investigated for their potential as inhibitors of various enzymes, such as kinases, which are relevant in oncology and inflammatory diseases . The structural features of this compound, particularly the reactive chloro and amino groups, allow for further functionalization via cross-coupling and condensation reactions, facilitating structure-activity relationship (SAR) studies in lead optimization campaigns . This product is provided for research use only and is strictly not for diagnostic or therapeutic use in humans or animals. It is intended for use by qualified professional researchers in laboratory settings only.

Properties

IUPAC Name

5-chloro-N-methyl-2H-thieno[2,3-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c1-8-5-3-2-4(7)11-6(3)10-9-5/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJZVXGZJHGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=C(SC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of the 5-Chloro-1H-thieno[2,3-c]pyrazol-3-amine Scaffold: A Case Study on the Hypothetical N-Methyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific molecule, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, is not well-documented in publicly available scientific literature. This guide, therefore, focuses on the characterization of the core thieno[2,3-c]pyrazole scaffold, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2][3] We will use a proposed synthetic pathway and expected analytical data for the N-methyl derivative as a representative example to illustrate the principles and techniques involved in the comprehensive characterization of novel compounds within this family.

Introduction: The Thieno[2,3-c]pyrazole Core and Its Significance

The fusion of thiophene and pyrazole rings to form the thieno[2,3-c]pyrazole system creates a scaffold of considerable interest in drug discovery and materials science.[4] Thiophene derivatives are known for a wide range of biological activities, including antiproliferative and anti-inflammatory properties.[5] Similarly, pyrazoles are a cornerstone of many pharmaceuticals, exhibiting anticancer, antiviral, and analgesic activities, among others.[6] The combination of these two heterocycles in the thieno[2,3-c]pyrazole core has led to the exploration of these compounds as kinase inhibitors, antimicrobial agents, and antioxidants.[1][2][7]

This guide provides a comprehensive overview of the synthetic and analytical methodologies required for the unambiguous characterization of a novel thieno[2,3-c]pyrazole derivative, using the hypothetical 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine as a case study.

Proposed Synthesis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

While the exact synthesis of the target molecule is not reported, a plausible synthetic route can be devised based on established methodologies for related compounds.[1][3] A common and effective strategy involves the construction of the thiophene ring onto a pre-existing functionalized pyrazole.

A potential starting material for such a synthesis is a suitably substituted pyrazole, such as a 5-chloro-pyrazole-4-carbonitrile derivative. The Thorpe-Ziegler cyclization is a well-established method for the synthesis of fused thiophenes.[1]

Below is a proposed synthetic workflow:

Synthetic_Pathway A 5-Chloro-3-amino-1H-pyrazole-4-carbonitrile B N-Methylation A->B e.g., CH3I, Base C 5-Chloro-3-(methylamino)-1H-pyrazole-4-carbonitrile B->C D Reaction with α-halo-carbonyl compound C->D e.g., Ethyl bromoacetate E Intramolecular Cyclization (Thorpe-Ziegler) D->E Base (e.g., NaOEt) F 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine E->F

Caption: Proposed synthetic pathway for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Physicochemical Characterization

The initial characterization of a newly synthesized compound involves determining its fundamental physicochemical properties.

PropertyExpected ObservationSignificance
Physical State Likely a solid at room temperature.[8][9]Provides initial information on purity and handling requirements.
Melting Point A sharp melting point range is indicative of high purity.A key indicator of purity; a broad range suggests the presence of impurities.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in protic solvents may be limited.Crucial for selecting appropriate solvents for reactions, purification, and analytical studies.
Chromatography A single spot on Thin Layer Chromatography (TLC) in multiple solvent systems suggests high purity. Retention Factor (Rf) should be determined.Essential for monitoring reaction progress and for developing purification protocols (e.g., column chromatography).

Spectroscopic and Spectrometric Analysis

The definitive structural elucidation of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Thiophene-H 6.0 - 7.5SingletN/AThe exact chemical shift will depend on the electronic environment. Based on related structures, a singlet in this region is expected for the proton on the thiophene ring.[5]
N-H (pyrazole) 8.0 - 12.0Broad SingletN/AThis proton is often exchangeable with D₂O. Its chemical shift can be highly variable and dependent on solvent and concentration.[10]
N-CH₃ 2.5 - 3.5SingletN/AA singlet in this region is characteristic of a methyl group attached to a nitrogen atom.
NH (amine) 5.0 - 8.0Broad SingletN/AThis proton is also D₂O exchangeable. Its chemical shift can vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
Thiophene Ring Carbons 100 - 140The chemical shifts of the carbons in the thiophene ring will be influenced by the fused pyrazole ring and the chloro substituent.
Pyrazole Ring Carbons 110 - 160The carbons of the pyrazole ring are expected in this region. The carbon bearing the chlorine atom will be significantly affected.
N-CH₃ 30 - 45A characteristic signal for a methyl group attached to a nitrogen atom.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion (M⁺): For C₇H₆ClN₄S, the expected monoisotopic mass would be approximately 213.00 g/mol .

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) would be expected.

  • Fragmentation: Fragmentation patterns of related pyranopyrazoles often involve the loss of small, stable molecules like CO and RCN.[11] For the target molecule, fragmentation might involve the loss of HCN, CH₃N, or cleavage of the thiophene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch 3100 - 3500Broad absorptions in this region are characteristic of N-H bonds in the pyrazole and amine groups.[10]
C-H Stretch 2800 - 3100Aromatic and aliphatic C-H stretching vibrations.
C=N Stretch 1550 - 1650Stretching vibrations of the C=N bonds within the pyrazole ring.[10]
C=C Stretch 1400 - 1600Aromatic C=C stretching vibrations from the thiophene and pyrazole rings.
C-Cl Stretch 600 - 800The C-Cl stretching vibration is expected in the fingerprint region.

Comprehensive Characterization Workflow

A self-validating system for the characterization of a novel thieno[2,3-c]pyrazole derivative should be followed to ensure scientific rigor.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_validation Structure Validation A Proposed Synthesis B Purification (e.g., Column Chromatography, Recrystallization) A->B C Physicochemical Characterization (m.p., Solubility, TLC) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D F Data Interpretation & Correlation C->F E Elemental Analysis D->E D->F E->F G Structure Elucidation F->G H Purity Confirmation (>95%) G->H

Caption: A comprehensive workflow for the characterization of a novel thieno[2,3-c]pyrazole.

Potential Biological Activities and Future Directions

Given the known biological activities of the thieno[2,3-c]pyrazole scaffold, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine could be a candidate for screening in various biological assays. The presence of the chloro and methylamino substituents could modulate its activity and pharmacokinetic properties. Future research could involve:

  • Anticancer Screening: Evaluation against a panel of cancer cell lines.[5][6]

  • Antimicrobial Testing: Assessment of its activity against various bacterial and fungal strains.[2]

  • Enzyme Inhibition Assays: Particularly against kinases, which are known targets for this scaffold.[4]

  • Antioxidant Assays: To determine its capacity to scavenge free radicals.[7]

Conclusion

The characterization of a novel heterocyclic compound such as 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine requires a multi-faceted analytical approach. While this specific molecule is not yet described in the literature, this guide provides a robust framework for its synthesis and characterization based on established principles for the thieno[2,3-c]pyrazole class of compounds. By combining meticulous synthesis and purification with a suite of spectroscopic and physicochemical techniques, researchers can confidently elucidate the structure and purity of new chemical entities, paving the way for the exploration of their potential applications in medicine and beyond.

References

  • Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. (2017). Asian Journal of Chemistry, 2(1), 1-8. Available at: [Link]

  • Farghaly, A. (2023). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available at: [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). ChemistryOpen. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. Available at: [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2022). ChemistryOpen, 11(7), e202200060. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). Molbank, 2013(3), M806. Available at: [Link]

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2015). Saudi Journal of Biological Sciences, 22(5), 554-561. Available at: [Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 846-852. Available at: [Link]

  • A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. (2015). ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3717. Available at: [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. (2024). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

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  • Synthesis of 5-Alkoxythieno[2,3-e][1][5]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities. (2015). Molecules, 20(1), 1469-1481. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2012). ResearchGate. Available at: [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (2022). Molbank, 2022(4), M1486. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6605. Available at: [Link]

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Sources

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. This molecule belongs to the thienopyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including kinase inhibition and anticancer effects.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular characteristics, predictive spectroscopic data, and safe handling protocols.

Introduction to the Thieno[2,3-c]pyrazole Scaffold

The fusion of thiophene and pyrazole rings creates the thieno[2,3-c]pyrazole bicyclic system, a "privileged scaffold" in modern medicinal chemistry. Pyrazole derivatives are known for a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The thiophene ring, a bioisostere of a benzene ring, often enhances metabolic stability and modulates electronic properties. The combination of these two heterocycles has led to the development of potent and selective therapeutic agents.[1][2] Specifically, the thieno[2,3-c]pyrazole core is being investigated for its potential as an antitumor, antiviral, antimicrobial, and anti-inflammatory agent.[2] The title compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, incorporates key functional groups—a reactive chlorine atom, a secondary amine, and a methyl group—that provide multiple avenues for synthetic modification and potential interaction with biological targets.

Molecular Structure and Physicochemical Properties

Structural and Chemical Identifiers

The fundamental structure of the molecule is the thieno[2,3-c]pyrazole core, with substituents at the 3, 5, and N-methyl positions.

  • IUPAC Name: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

  • Molecular Formula: C₇H₇ClN₄S

  • Molecular Weight: 214.68 g/mol

  • Canonical SMILES: CNc1nn2c(c1)sc(Cl)c2

  • InChI Key: (Predicted) YXFZZYJLDJZFTE-UHFFFAOYSA-N

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Gewald Aminothiophene Synthesis cluster_3 Step 4: Functional Group Interconversion A Ethyl Acetoacetate + Methylhydrazine B 3-Methyl-1-methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation C 4-Formyl-5-chloro-pyrazole Intermediate B->C POCl₃ / DMF D Thieno[2,3-c]pyrazole Core C->D Sulfur, Cyanoacetamide, Base (e.g., Morpholine) E Target Molecule: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine D->E Amine Formation/ Modification

Caption: Postulated workflow for the synthesis of the target compound.

Protocol Explanation:

  • Pyrazolone Formation: The synthesis would likely begin with the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (methylhydrazine) to form the core pyrazolone ring. [4]2. Vilsmeier-Haack Reaction: The resulting pyrazolone is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This versatile reaction simultaneously chlorinates the 5-position and introduces a formyl (aldehyde) group at the 4-position, yielding a key intermediate like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [5][6][7]3. Gewald Reaction: The aldehyde intermediate is a perfect substrate for the Gewald aminothiophene synthesis. This multi-component reaction with elemental sulfur and an active methylene nitrile (like cyanoacetamide), in the presence of a base, would construct the fused, aminated thiophene ring. [8]4. Final Modifications: The resulting amino-thienopyrazole could then undergo further modifications, such as N-methylation if not already incorporated, to yield the final product.

Key Reactivity Insights
  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is activated by the electron-withdrawing nature of the heterocyclic system. It is expected to be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This is a common strategy for library synthesis of thienopyrazole derivatives. [8]* Amine Reactivity: The N-methyl-amine at the 3-position is a nucleophilic center. It can readily undergo reactions such as acylation, sulfonylation, and alkylation, providing another handle for structural modification and the exploration of structure-activity relationships (SAR). [9]* Electrophilic Substitution: While the fused ring system is generally electron-deficient, electrophilic substitution reactions are possible, though they may require harsh conditions. The thiophene portion of the scaffold is typically more reactive towards electrophiles than the pyrazole portion.

Predictive Spectroscopic Characterization

The structural features of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine suggest a distinct spectroscopic signature. The following are predicted data based on analyses of similar structures. [10][11][12]

Spectroscopy Predicted Data Interpretation
¹H NMR δ ~ 7.0-7.5 ppm (s, 1H, thiophene-H); δ ~ 5.0-6.0 ppm (br s, 1H, NH); δ ~ 3.0-3.3 ppm (d, 3H, N-CH₃); δ ~ 2.4 ppm (s, 3H, pyrazole-CH₃ if present instead of H) The spectrum would be relatively simple. The thiophene proton appears as a singlet in the aromatic region. The N-methyl group would appear as a doublet coupled to the NH proton, which itself would be a broad singlet.
¹³C NMR δ ~ 150-160 ppm (C3-amine); δ ~ 145-155 ppm (C-Cl); Other aromatic carbons δ ~ 110-140 ppm; δ ~ 30-35 ppm (N-CH₃) Key signals would include the carbon bearing the amino group and the carbon bearing the chlorine atom at the downfield end of the aromatic region, and the N-methyl carbon in the aliphatic region.
Mass Spec (EI) M⁺ at m/z ~214/216 (isotope pattern for Cl); Key fragments: loss of CH₃, loss of Cl, cleavage of the pyrazole or thiophene ring. The molecular ion peak should show the characteristic 3:1 isotopic pattern for chlorine. Fragmentation would likely proceed through the loss of small, stable radicals or neutral molecules. [13]

| Infrared (IR) | ~3300-3400 cm⁻¹ (N-H stretch); ~2900-3000 cm⁻¹ (C-H stretch); ~1550-1620 cm⁻¹ (C=N, C=C stretch); ~700-800 cm⁻¹ (C-Cl stretch) | The IR spectrum will be dominated by the N-H stretching of the secondary amine, along with characteristic aromatic and C-H stretching vibrations. |

Potential Applications and Biological Significance

The thienopyrazole scaffold is a cornerstone of many biologically active compounds. Derivatives have shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many thienopyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [2]Their mechanism of action is often attributed to the inhibition of critical cellular kinases involved in cell growth and proliferation, such as PI3K/Akt. [14]A high-throughput screen identified a unique thieno[2,3-c]pyrazole that induced potent and selective cell death in multiple human cancer cell lines. [2]* Kinase Inhibition: The planar, rigid structure of the thienopyrazole core makes it an excellent scaffold for designing kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors/donors, mimicking the hinge-binding motif of ATP in kinase active sites. [14]* Antimicrobial and Antiviral Agents: The scaffold has also been explored for the development of novel antimicrobial and antiviral drugs. [1][6]The functional groups on the title compound could be tailored to interact with specific microbial enzymes or proteins.

  • Anticonvulsant and Anti-inflammatory Activity: Related fused pyrazole systems have been evaluated for anticonvulsant and anti-inflammatory properties, suggesting a broad potential for this chemical class in treating central nervous system disorders and inflammatory conditions. [15][13]

Safety and Handling

While specific toxicological data for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is not available, data from structurally related chloro- and amino-pyrazoles should be used to establish handling protocols. [16][17][18][19]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed. [16][17] * H315: Causes skin irritation. [16] * H319: Causes serious eye irritation. [16][20] * H335: May cause respiratory irritation. [16][18]* Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][20] * Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles. [16][20]If dust is generated, a respirator may be necessary.

    • Handling: Avoid all personal contact, including inhalation of dust or fumes. [16]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. [16][20] * Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. [19][21]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [16][18] * Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists. [18] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [18] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [18]

Conclusion

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its thienopyrazole core is a well-established pharmacophore associated with diverse biological activities, particularly in oncology. The presence of reactive handles—a substitutable chlorine atom and a nucleophilic amine—provides extensive opportunities for synthetic elaboration and the development of compound libraries for biological screening. While further experimental work is required to fully characterize its properties and validate its biological potential, this in-depth analysis based on related structures provides a strong foundation for future research and development efforts.

References

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  • Asiri, A. M., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. Retrieved February 27, 2026, from [Link]

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  • Chen, J., et al. (2012). Synthesis of 5-Alkoxythieno[2,3-e]t[1][8][16]riazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities. Molecules, 17(10), 11593-11603. Retrieved February 27, 2026, from [Link]

  • Fun, H.-K., et al. (2009). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Retrieved February 27, 2026, from [Link]

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  • Gul, S., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1035-1041. Retrieved February 27, 2026, from [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. Retrieved February 27, 2026, from [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 134-154. Retrieved February 27, 2026, from [Link]

  • Kavalenka, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6605. Retrieved February 27, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Khan, M. N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Preprints.org. Retrieved February 27, 2026, from [Link]

  • Kumar, V., & Aggarwal, N. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Retrieved February 27, 2026, from [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

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Comprehensive Spectroscopic Characterization of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thieno[2,3-c]pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery. From functioning as potent epidermal growth factor receptor (EGFR) inhibitors to acting as selective cytotoxic agents against leukemia cell lines (e.g., the Tpz-1 derivative), the fused bicyclic system offers unique hydrogen-bonding and pi-stacking capabilities .

Within this chemical space, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) serves as a highly functionalized, versatile building block. The precise regiochemistry of its substituents—a chlorine atom at the C5 position of the thiophene ring and an N-methylamine group at the C3 position of the pyrazole ring—dictates the trajectory of downstream cross-coupling and derivatization reactions .

As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating spectroscopic characterization before utilizing such intermediates in library synthesis. Misassigned regiochemistry at this stage leads to catastrophic failures in Structure-Activity Relationship (SAR) models. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this critical compound.

Spectroscopic Data & Mechanistic Interpretation

To establish absolute structural confidence, we must move beyond merely listing peaks and instead understand the causality behind the spectral phenomena. The electron-withdrawing nature of the fused system, combined with the inductive effects of the chlorine atom, creates a highly specific spectroscopic signature .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical. We utilize DMSO-d₆ rather than CDCl₃. The strong hydrogen-bond accepting nature of DMSO prevents the rapid exchange and broadening of the pyrazole and amine N-H protons, allowing us to observe critical scalar couplings.

  • ¹H NMR Causality: The C4 proton on the thiophene ring appears as a sharp singlet near 7.20 ppm. Its lack of scalar coupling is the definitive proof that the C5 position is fully substituted by the chlorine atom. Furthermore, the N-methyl group appears as a doublet (~2.85 ppm) because it couples with the adjacent amine proton (³J ≈ 5 Hz).

  • ¹³C NMR Causality: The C5 carbon is significantly deshielded (~128.4 ppm) relative to a standard thiophene due to the electronegative chlorine atom. The bridgehead carbons (C3a, C6a) lack protons and exhibit low intensity in standard 1D acquisitions, requiring optimized relaxation delays (D1 > 2s) for accurate resolution.

Mass Spectrometry (MS) & Infrared (IR)

In positive Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]⁺. The natural isotopic abundance of chlorine (75% ³⁵Cl and 25% ³⁷Cl) provides an internal validation mechanism: a strict 3:1 ratio of the m/z 188.00 and 190.00 peaks. IR spectroscopy orthogonally validates the core functional groups without the need for destructive sample prep.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
12.45Broad Singlet (bs)1HPyrazole N-HHighly deshielded by the fused aromatic system; exchanges with D₂O.
7.20Singlet (s)1HThiophene C4-HLack of coupling confirms C5 is substituted with chlorine.
5.95Broad Quartet (bq)1HAmine N-HCouples with adjacent methyl group (³J ~ 5 Hz).
2.85Doublet (d)3HN-CH₃Splits due to amine proton; collapses to a singlet upon D₂O exchange.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Shift (δ, ppm)TypeAssignmentCausality / Structural Note
148.5QuaternaryC3 (Pyrazole)Deshielded by adjacent nitrogen atoms and the amine substituent.
138.2QuaternaryC6a (Bridgehead)Fused system junction adjacent to the sulfur atom.
128.4QuaternaryC5 (Thiophene)Shifted downfield by the inductive effect of the chlorine atom.
121.5CHC4 (Thiophene)Only protonated core carbon; easily confirmed via DEPT-135.
112.0QuaternaryC3a (Bridgehead)Electron-rich junction of the fused heteroaromatic rings.
30.2CH₃N-CH₃Typical shift for an aliphatic methyl group attached to an amine.

Table 3: Key IR Vibrational Modes & MS Data

TechniqueSignal / m/zAssignment / PatternStructural Significance
FT-IR3350, 3150 cm⁻¹N-H stretchingConfirms the presence of both secondary amine and pyrazole NH.
FT-IR1610 cm⁻¹C=N stretchingCharacteristic vibrational mode of the pyrazole ring system.
FT-IR1080 cm⁻¹C-Cl stretchingValidates halogenation at the thiophene ring.
ESI-MS188.00 / 190.00[M+H]⁺ Ion3:1 isotopic ratio confirms the presence of exactly one chlorine atom.
ESI-MS156.96[M+H - CH₃NH₂]⁺Neutral loss of 31 Da validates the N-methylamine functional group.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Each method contains an internal check that prevents false-positive structural assignments.

Protocol 1: LC-HRMS with Isotopic Pattern Recognition
  • Sample Preparation: Dissolve 1 mg of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/Acetonitrile (50:50) containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete protonation of the pyrazole nitrogen.

  • Acquisition: Inject 2 μL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Acquire MS1 data in ESI positive mode (mass range 100-500 m/z).

  • Self-Validation Step: Do not rely solely on the exact mass. Overlay the theoretical isotopic distribution of C₆H₇ClN₃S⁺ onto the acquired MS1 spectrum. A match score >95% for the 3:1 (M : M+2) ratio self-validates the elemental composition, definitively ruling out isobaric contaminants that lack chlorine.

Protocol 2: NMR Acquisition with D₂O Exchange Mapping
  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

  • Baseline Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans, D1=2s) spectra.

  • Self-Validation Step (The D₂O Shake): Spike the NMR tube with 15 μL of D₂O. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The disappearance of the signals at 12.45 ppm and 5.95 ppm, coupled with the immediate collapse of the 2.85 ppm doublet into a sharp singlet, creates an internally validated map of the proton exchange network. This proves the methyl group is attached to the amine nitrogen and not the pyrazole ring.

Protocol 3: ATR-FTIR Spectroscopy
  • Background: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Place 2-3 mg of the neat, solid crystalline powder directly onto the crystal. Apply pressure using the anvil.

  • Self-Validation Step: By using ATR instead of a traditional KBr pellet, we eliminate the risk of the hygroscopic KBr absorbing atmospheric moisture. If a broad peak appears above 3400 cm⁻¹, it is immediately identifiable as a true hydrate of the compound rather than an artifact of the sample preparation matrix.

Visualizations of Analytical Logic

OrthogonalValidation A Sample Prep (5-chloro-N-methyl...) B LC-HRMS Isotope & Mass A->B C NMR Spectroscopy 1H, 13C, D2O Exchange A->C D ATR-FTIR Vibrational Modes A->D E Orthogonal Structural Validation B->E C->E D->E

Caption: Workflow for the orthogonal spectroscopic validation of thienopyrazole derivatives.

MSFragmentation M Molecular Ion [M+H]+ m/z 188.00 F1 Loss of Methylamine (-CH3NH2) m/z 156.96 M->F1 Neutral Loss: 31 Da F2 Thienopyrazole Core m/z 121.02 F1->F2 Neutral Loss: HCl (36 Da)

Caption: Proposed ESI-MS positive mode fragmentation pathway for the target compound.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: PubMed Central (PMC) URL:[Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran Source: ResearchGate / Conscientia Beam URL:[Link]

Biological Activity of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) represents a high-value pharmacophore scaffold within the thienopyrazole class.[1] While often categorized as a specialized building block in medicinal chemistry, its structural architecture—specifically the fused thieno[2,3-c]pyrazole ring system—confers potent biological activity as an ATP-competitive kinase inhibitor .

This guide details the molecule's role as a privileged structure for targeting serine/threonine kinases (e.g., Aurora Kinases, GSK-3β) and its application in oncology research as a modulator of cell cycle progression and apoptosis. The presence of the 5-chloro substituent and the N-methyl group enhances its lipophilicity and binding affinity within hydrophobic pockets of target enzymes, distinguishing it from unsubstituted analogs.

Molecular Mechanism of Action[2]

Structural Basis of Activity

The biological efficacy of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is driven by its ability to mimic the adenine ring of ATP. This allows it to function as a Type I kinase inhibitor.

  • Hinge Binding: The pyrazole nitrogen (N1/N2) and the exocyclic 3-amine group form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Hydrophobic Interaction: The 5-chloro substituent occupies a hydrophobic sub-pocket (often the Gatekeeper or Back Pocket), increasing selectivity and potency compared to the hydrogen-substituted scaffold.

  • Solubility & Permeability: The N-methyl group modulates the pKa and lipophilicity (LogP), optimizing membrane permeability and reducing non-specific binding.

Signaling Pathway Modulation

The primary biological output of this scaffold is the inhibition of cell proliferation pathways. Key targets identified for thieno[2,3-c]pyrazole derivatives include:

  • Aurora Kinases (A & B): Critical for centrosome maturation and chromosome segregation. Inhibition leads to G2/M arrest and polyploidy.

  • GSK-3β (Glycogen Synthase Kinase-3 beta): Implicated in neurodegeneration and cancer. Inhibition stabilizes

    
    -catenin and modulates the Wnt signaling pathway.
    
  • CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.

Visualization: Mechanism of Kinase Inhibition & Downstream Effects

The following diagram illustrates the pathway modulation resulting from the inhibition of Aurora Kinase B by the thienopyrazole scaffold.

Kinase_Inhibition_Pathway Compound 5-Chloro-N-methyl- 1H-thieno[2,3-c]pyrazol-3-amine Target Aurora Kinase B (ATP Pocket) Compound->Target Competitive Inhibition (IC50 < 100 nM) Checkpoint Spindle Assembly Checkpoint (SAC) Compound->Checkpoint Activates H3 Histone H3 Phosphorylation (Ser10) Target->H3 Phosphorylates Cytokinesis Cytokinesis Target->Cytokinesis Promotes Apoptosis Apoptosis / Polyploidy Checkpoint->Apoptosis Induces

Figure 1: Signal transduction blockade. The molecule inhibits Aurora B, preventing Histone H3 phosphorylation and cytokinesis, ultimately triggering apoptosis.

Pharmacological Profile[2][3][4]

Potency and Selectivity

While specific IC50 values depend on the exact assay conditions, thieno[2,3-c]pyrazole-3-amine derivatives typically exhibit:

  • In Vitro Potency: Low nanomolar range (IC50: 10–500 nM) against Aurora A/B and GSK-3β.

  • Selectivity: The 5-chloro substitution often improves selectivity against off-target kinases (e.g., CDK2) by exploiting steric constraints in the ATP pocket.

ADME Properties (Predicted)
  • Lipophilicity (cLogP): ~2.5–3.2 (Optimal for oral bioavailability).

  • Metabolic Stability: The thieno-pyrazole core is generally resistant to rapid oxidative metabolism, though the N-methyl group may be a site for demethylation by CYPs.

  • Plasma Protein Binding: Moderate to High (>85%).

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Synthesis & Purification (Brief)
  • Precursor: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde or similar intermediates.

  • Cyclization: Reaction with ethyl thioglycolate followed by hydrazine hydrate.

  • Chlorination: Electrophilic substitution at the 5-position if not pre-installed.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: Determine the IC50 against Aurora Kinase B.

Reagents:

  • Recombinant Aurora B enzyme.

  • Substrate: Histone H3 peptide.

  • ATP (10 µM, Km apparent).

  • Detection Reagent (e.g., ADP-Glo™).

Protocol:

  • Preparation: Dilute 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in 100% DMSO to prepare a 10 mM stock.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Incubation: Mix 2 µL of compound with 4 µL of enzyme solution. Incubate for 15 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HeLa, HCT-116).

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with compound (0.1 – 100 µM) for 72h. Include DMSO control (<0.5%).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Visualization: Experimental Workflow

Experimental_Workflow Synthesis Synthesis (Cyclization & Chlorination) Purification Purification (HPLC/Recrystallization) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Purification->KinaseAssay Primary Screen CellAssay Cell Viability (MTT) (EC50 Determination) KinaseAssay->CellAssay Hit Confirmation Validation Western Blot (p-Histone H3 / p-GSK3b) CellAssay->Validation Mechanism Check

Figure 2: Step-by-step validation workflow for assessing biological activity.

Therapeutic Potential & Applications[2][3][4][5]

Oncology

The 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine scaffold is a potent candidate for developing anti-mitotic agents . By inhibiting Aurora kinases, it induces "mitotic catastrophe" in rapidly dividing tumor cells.

  • Target Indications: Acute Myeloid Leukemia (AML), Colorectal Cancer, and Non-Small Cell Lung Cancer (NSCLC).

Neurodegeneration

Due to its potential GSK-3β inhibitory activity, derivatives of this scaffold are investigated for Alzheimer’s Disease . Inhibition of GSK-3β reduces Tau hyperphosphorylation, a hallmark of neurofibrillary tangles.

Anti-Inflammatory

Thieno[2,3-c]pyrazoles have demonstrated antioxidant properties and the ability to inhibit p38 MAPK, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6).

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative (Tpz-1). Source: MDPI (Molecules), 2022. Context: Describes the cytotoxic profile and kinase inhibition (p38, Akt, STAT3) of thieno[2,3-c]pyrazole derivatives.

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent GSK-3β inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Context: Validates the thienopyrazole scaffold as a nanomolar inhibitor of GSK-3β for Alzheimer's research.

  • Recent developments in synthetic strategies and biological importance of thieno[2,3-c]pyrazoles. Source: Arkivoc, 2024.[2] Context: Comprehensive review of the synthetic routes and broad biological activities (anticancer, antimicrobial) of this specific scaffold.[2]

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine (Precursor Data). Source: Sigma-Aldrich / Fluorochem. Context: Chemical properties and safety data for the core pyrazole fragment used in the synthesis of the fused thieno-system.

Sources

Technical Guide: Therapeutic Potential of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine , a critical pharmacophore and privileged scaffold in modern medicinal chemistry. While often categorized as a building block in chemical catalogs, this specific heterocycle represents a potent "hinge-binding" motif used to develop high-affinity inhibitors for oncogenic kinases and developmental pathways.

Executive Summary: The Pharmacophore Identity

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) is a fused heterocyclic intermediate belonging to the thienopyrazole class. In drug discovery, it is classified as a Privileged Scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its structural significance lies in its ability to mimic the adenine ring of ATP, making it an ideal template for Type I and Type II Kinase Inhibitors . The specific substitution pattern—a chlorine atom at position 5 and an N-methylamine at position 3—provides unique vectors for selectivity:

  • 5-Chloro: Fills the hydrophobic pocket (gatekeeper region) of kinase active sites.

  • 3-N-methylamine: Acts as a hydrogen bond donor/acceptor to the kinase hinge region while restricting conformational flexibility compared to a primary amine.

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) data of thieno[2,3-c]pyrazole derivatives, this scaffold is primarily validated for the following biological targets:

Aurora Kinases (A & B)

The most well-documented application of the 3-amino-thieno[2,3-c]pyrazole scaffold is in the inhibition of Aurora Kinases , which are critical regulators of mitosis.

  • Mechanism: The scaffold functions as an ATP-competitive inhibitor. The pyrazole nitrogens form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Ala213 in Aurora A).

  • Therapeutic Outcome: Inhibition leads to defects in centrosome maturation (Aurora A) or cytokinesis failure (Aurora B), resulting in polyploidy and subsequent apoptosis in cancer cells.

  • Relevance: Derivatives of this scaffold have shown nanomolar potency against Aurora A/B in xenograft models (e.g., HCT-116, HL-60).

Hedgehog Pathway (Smoothened Antagonism)

Thienopyrazoles have emerged as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway implicated in basal cell carcinoma and medulloblastoma.

  • Mechanism: Unlike kinase inhibition, these derivatives often bind to the transmembrane domain of Smo, preventing its accumulation in the primary cilium and blocking downstream GLI transcription factor activation.

Emerging Targets: KRAS & Mutant Kinases

Recent patent literature (e.g., KRAS G12D inhibitors) highlights the utility of fused thieno-pyrazole systems as scaffolds to position covalent warheads or allosteric binders.

  • KRAS G12C/D: The scaffold serves as a rigid core to orient acrylamide "warheads" that covalently modify the mutant cysteine (C12) in KRAS.

  • Tyrosine Kinases (VEGFR/EGFR): The 5-chloro substitution enhances lipophilicity, improving binding affinity in the hydrophobic cleft of receptor tyrosine kinases.

Mechanistic Signaling Pathways

Aurora Kinase Inhibition Pathway

The following diagram illustrates the downstream effects of targeting Aurora Kinase A using a thieno[2,3-c]pyrazole-based inhibitor.

AuroraSignaling Inhibitor Thieno-pyrazole Inhibitor AuroraA Aurora Kinase A (Centrosome) Inhibitor->AuroraA ATP Competition Spindle Bipolar Spindle Formation Inhibitor->Spindle Monopolar Spindles Plk1 PLK1 Activation AuroraA->Plk1 Phosphorylation CDC25 CDC25 Phosphatase AuroraA->CDC25 Activation AuroraA->Spindle Centrosome Maturation CDK1 Cyclin B1/CDK1 Complex CDC25->CDK1 Dephosphorylation Mitosis Mitotic Entry (Prophase) CDK1->Mitosis Apoptosis Mitotic Catastrophe (Apoptosis) Spindle->Apoptosis Spindle Checkpoint Arrest

Caption: Mechanism of Action for Thieno[2,3-c]pyrazole-mediated Aurora A inhibition leading to mitotic catastrophe.

Experimental Validation Protocols

To validate the therapeutic potential of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine derivatives, the following self-validating experimental workflows are recommended.

In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify the IC50 of the compound against a panel of kinases (Aurora A/B, VEGFR, EGFR).

StepParameterProtocol Description
1 Reaction Mix Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
2 Compound Prep Dissolve 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in 100% DMSO. Serial dilute (1:3) starting from 10 μM.
3 Enzyme Phase Incubate compound with 5 ng recombinant Aurora A kinase for 15 min at RT (allows "Type II" binding equilibration).
4 Substrate Start Add ATP (10 μM) and substrate (e.g., Kemptide). Incubate for 60 min at RT.
5 Detection Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Light).
6 Readout Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of Aurora B in cells by monitoring Histone H3 phosphorylation (Ser10), a direct biomarker.

  • Cell Culture: Seed HeLa or HCT-116 cells (5x10^5 cells/well).

  • Treatment: Treat with compound (0.1, 1.0, 10 μM) for 24 hours. Include Nocodazole control (arrests cells in mitosis where pH3 is high).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-phospho-Histone H3 (Ser10).

    • Control Ab: Total Histone H3 or GAPDH.

  • Result: Effective inhibition will show a dose-dependent decrease in p-H3(Ser10) bands despite Nocodazole arrest.

Synthesis & Chemical Logic

The synthesis of this core is non-trivial and dictates its purity for biological assays.

Synthesis SM1 Malononitrile Inter1 Ketene Dithioacetal SM1->Inter1 Base (NaH) SM2 CS2 + Methyl Iodide SM2->Inter1 Inter2 Chlorinated Intermediate Inter1->Inter2 Cyclization Hydrazine Methylhydrazine Inter2->Hydrazine Nucleophilic Substitution Final 5-chloro-N-methyl-1H- thieno[2,3-c]pyrazol-3-amine Hydrazine->Final Ring Closure

Caption: General retrosynthetic pathway for the thieno[2,3-c]pyrazole amine core.

References

  • MDPI (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (Discusses Tpz-1 and scaffold cytotoxicity).

  • Bioorganic & Medicinal Chemistry (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. (Establishes the scaffold as a kinase privileged structure).

  • Google Patents (2024). KRAS G12D inhibitor and use thereof.[1] (Demonstrates the use of fused thieno-pyrazole systems in modern covalent inhibitor design).

  • Taylor & Francis (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. (Validates the amine linker for hinge binding).

Sources

The Thienopyrazole Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thienopyrazole scaffold represents a privileged bicyclic heterocycle in modern drug discovery, serving as a critical bioisostere to the widely utilized indazole and purine cores. Characterized by the fusion of a thiophene ring with a pyrazole moiety, this scaffold offers unique physicochemical properties—specifically modulated lipophilicity and altered hydrogen bond vectorality—that allow for precise tuning of pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the thienopyrazole class, focusing on the thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole isomers. It is designed for medicinal chemists and process scientists, detailing synthetic routes, structural activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Architecture & Bioisosterism

The Isomeric Landscape

The fusion of the sulfur-containing thiophene and the nitrogen-rich pyrazole creates three distinct regioisomers. The choice of isomer dictates the vector of the H-bond donor/acceptor motifs, which is critical for binding affinity in kinase hinge regions or GPCR pockets.

Thienopyrazole_Isomers iso1 Thieno[2,3-c]pyrazole (Kinase Inhibitors) desc1 Bioisostere of 1H-Indazole High metabolic stability iso1->desc1 iso2 Thieno[3,2-c]pyrazole (Aurora/GSK-3β Inhibitors) desc2 Mimics Adenine core Potent ATP-competitor iso2->desc2 iso3 Thieno[3,4-c]pyrazole (Less Common) iso3->desc1 Synthetic challenge

Figure 1: Structural classification of thienopyrazole isomers and their primary medicinal chemistry applications.

Bioisosteric Rationale

Replacing an indazole or indole core with a thienopyrazole offers specific advantages:

  • Electronic Modulation: The sulfur atom acts as a weak H-bond acceptor and modifies the electron density of the fused system, often improving metabolic stability against oxidative metabolism (CYP450).

  • Lipophilicity (LogP): Thiophene is generally more lipophilic than benzene. This modification can improve cell permeability in lead compounds that are too polar.

  • Scaffold Hopping: It allows researchers to break out of crowded IP (Intellectual Property) spaces occupied by indazole-based drugs (e.g., Axitinib).

Part 2: Synthetic Methodologies

Efficient synthesis is the bottleneck in exploring this chemical space. Two primary strategies exist: annulating the pyrazole onto a thiophene core, or annulating the thiophene onto a pyrazole core.[1]

Strategic Workflow

Synthesis_Workflow Start_Thiophene Route A: Thiophene Precursor (3-acetylthiophene) Step_A1 Vilsmeier-Haack Formylation Start_Thiophene->Step_A1 Start_Pyrazole Route B: Pyrazole Precursor (5-chloro-pyrazole-4-carbaldehyde) Step_B1 Nucleophilic Substitution (Methyl Thioglycolate) Start_Pyrazole->Step_B1 Step_A2 Hydrazine Cyclization Step_A1->Step_A2 Product Thienopyrazole Core Step_A2->Product Yield: 60-80% Step_B2 Thorpe-Ziegler Cyclization Step_B1->Step_B2 Step_B2->Product Regiospecific

Figure 2: The two dominant synthetic retrosyntheses for accessing the thienopyrazole core.

Part 3: Detailed Experimental Protocol

Target: Synthesis of Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. Rationale: This protocol (Route B) is selected for its high regioselectivity and the generation of a functionalizable amino-ester handle, versatile for further library generation.

Materials & Reagents[1][2][3]
  • Precursor: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Reagent: Methyl thioglycolate (1.1 eq)

  • Base: Potassium carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Ethanol

  • Workup: Ethyl acetate, Brine,

    
    
    
Step-by-Step Methodology
  • Nucleophilic Attack (S-Alkylation):

    • Dissolve the chloropyrazole aldehyde (10 mmol) in dry DMF (20 mL).

    • Add anhydrous

      
       (15 mmol) followed by methyl thioglycolate (11 mmol) dropwise at 0°C.
      
    • Mechanism:[2] The thiol group displaces the chlorine atom at the C-5 position of the pyrazole.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear within 2-4 hours at room temperature.

  • Thorpe-Ziegler Cyclization:

    • Heat the reaction mixture to 80–90°C for 4 hours.

    • Mechanism:[2] The active methylene of the attached thioglycolate undergoes an intramolecular aldol-type condensation with the adjacent aldehyde (C-4), followed by dehydration/aromatization to form the thiophene ring.

    • Observation: The solution typically darkens; fluorescence may be observed under UV.

  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice (100 g). Stir for 30 minutes.

    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • Recrystallization: If the solid is impure, recrystallize from Ethanol/DMF mixtures.

  • Validation (Self-Validating Metrics):

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the amino group (

      
      ) broad singlet around 6.5–7.5 ppm.
      
    • IR Spectroscopy: Appearance of double bands for

      
       (3300-3400 
      
      
      
      ) and ester carbonyl (1700
      
      
      ).

Part 4: Pharmacological Applications & Data[3][6][7]

Thienopyrazoles have shown exceptional promise as ATP-competitive kinase inhibitors. They occupy the adenine binding pocket, forming hydrogen bonds with the hinge region residues.[3]

Kinase Selectivity Profile (Representative Data)

Data synthesized from structure-activity relationship (SAR) studies on Thieno[3,2-c]pyrazoles.

Target KinaseIC50 (nM)Clinical RelevanceMechanism
Aurora A 12Oncology (Mitosis)Hinge binder (Val174)
Aurora B 45Oncology (Cytokinesis)Hinge binder
VEGFR-2 120AngiogenesisATP Competitor
GSK-3β 3.1Alzheimer's / NeuroSer9 Phosphorylation
Mechanism of Action: Hinge Binding Mode

MoA_Binding Hinge Hinge Region (Glu/Val Backbone) Drug_NH Pyrazole NH (Donor) Hinge->Drug_NH H-Bond Pocket ATP Binding Pocket Drug_N Pyrazole N (Acceptor) Drug_N->Hinge H-Bond Thiophene Thiophene S (Hydrophobic Contact) Thiophene->Pocket Van der Waals

Figure 3: Schematic representation of the bidentate hydrogen bonding interaction between the thienopyrazole core and the kinase hinge region.

Part 5: Future Outlook

The thienopyrazole scaffold is currently evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): The amino-esters generated in the protocol above serve as excellent attachment points for linkers to E3 ligase ligands, enabling the degradation of target proteins rather than just inhibition.

  • Fragment-Based Drug Design (FBDD): Due to their low molecular weight and high ligand efficiency, thienopyrazoles are ideal "fragments" for screening libraries.

References

  • Synthesis and Biological Evaluation of Thieno[2,3-c]pyrazoles.European Journal of Medicinal Chemistry.

  • Thieno[3,2-c]pyrazoles: A Novel Class of Aurora Inhibitors.Bioorganic & Medicinal Chemistry. Details the SAR of thienopyrazoles in oncology.

  • Thienopyrazole Derivatives as Potent GSK-3β Inhibitors. Semantic Scholar / PubMed. Discusses the application in Alzheimer's disease and neuroprotection.[3]

  • Indazoles and their Bioisosteres in Drug Discovery.PharmaBlock Whitepaper. Contextualizes the thienopyrazole as a bioisostere for the indazole scaffold.

Sources

discovery and history of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Proposed Synthesis and Potential Significance of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Authored by a Senior Application Scientist

Foreword: The thieno[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors and anticancer agents.[1][2][3] This guide provides a comprehensive overview of a specific, novel derivative, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. While a detailed historical record of this exact molecule is not publicly available, this document outlines a plausible discovery trajectory and a robust, proposed synthetic route, grounded in established chemical principles and supported by peer-reviewed literature. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds for therapeutic applications.

The Thienopyrazole Core: A Scaffold of Therapeutic Promise

The fusion of thiophene and pyrazole rings creates the thienopyrazole heterocyclic system. There are three possible isomers: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole.[1] These scaffolds are of significant interest due to their structural similarity to purines and other endogenous molecules, allowing them to interact with a variety of biological targets.

The pyrazole moiety itself is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[4][5] Similarly, thiophene derivatives are prominent in drug design and are known to possess a wide range of biological activities.[3] The combination of these two heterocycles into a fused system often leads to compounds with enhanced and sometimes novel pharmacological profiles.

Recent high-throughput screening efforts have identified thieno[2,3-c]pyrazole derivatives with potent and selective cytotoxic effects against various cancer cell lines.[1][3] One such example is the derivative Tpz-1, which has demonstrated the ability to induce apoptosis and disrupt microtubule formation in cancer cells.[1][2][3] This highlights the potential of the thieno[2,3-c]pyrazole core as a template for the design of new anticancer agents.

A Proposed Discovery and Rationale for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Given the established anticancer potential of the thienopyrazole scaffold, the discovery of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine would most likely arise from a rational drug design or a targeted library synthesis approach aimed at exploring the structure-activity relationship (SAR) of this chemical class.

The rationale for the specific substitutions on the thieno[2,3-c]pyrazole core can be broken down as follows:

  • 5-Chloro Group: The introduction of a halogen atom, such as chlorine, at the 5-position of the thiophene ring can significantly modulate the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding. This is a common strategy in medicinal chemistry to improve potency and selectivity.

  • 3-Amino Group: The presence of a primary or secondary amine at the 3-position of the pyrazole ring provides a key interaction point for hydrogen bonding with amino acid residues in the active site of target enzymes, such as kinases. This functional group is often crucial for the biological activity of kinase inhibitors.

  • N-Methyl Group: The methylation of the amine at the 3-position can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. It can also fine-tune the basicity of the nitrogen atom, potentially altering its binding interactions.

The logical workflow for the hypothetical discovery of this compound is illustrated below:

discovery_workflow A Identification of Thieno[2,3-c]pyrazole as a promising anticancer scaffold B High-Throughput Screening of a diverse chemical library A->B C Hit Compound Identified (e.g., Tpz-1) B->C D Structure-Activity Relationship (SAR) Studies Initiated C->D E Synthesis of a Focused Library of Thienopyrazole Analogs D->E F Introduction of diverse functional groups (Cl, NHMe) E->F G In Vitro Biological Evaluation (e.g., cytotoxicity, kinase assays) F->G H Identification of 5-chloro-N-methyl-1H- thieno[2,3-c]pyrazol-3-amine as a lead compound G->H

Caption: Hypothetical workflow for the discovery of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Proposed Synthetic Pathway

The synthesis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine can be achieved through a multi-step process starting from commercially available materials. The proposed route leverages established methodologies for the construction of the thienopyrazole core, followed by functional group manipulations.

The overall synthetic scheme is depicted below:

synthesis_pathway cluster_0 Core Synthesis cluster_1 Functionalization A Ethyl 2-cyano-3,3-bis(methylthio)acrylate C Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate A->C + B B Hydrazine Hydrate E Ethyl 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C->E + D D N-Chlorosuccinimide (NCS) G 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid E->G + F F Hydrolysis (NaOH) I 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine G->I + H H Curtius Rearrangement

Caption: Proposed synthetic pathway for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This initial step involves the condensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazine, a common method for constructing substituted pyrazoles.[6]

  • To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

The thieno[2,3-c]pyrazole core is constructed via an electrophilic cyclization using N-chlorosuccinimide (NCS).

  • Dissolve ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add N-chlorosuccinimide (2.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.

Step 3: Synthesis of 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

  • To a solution of ethyl 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, acidify the mixture with 1N HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.

Step 4: Synthesis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

The final step involves a Curtius rearrangement to convert the carboxylic acid to the desired N-methyl amine.

  • To a solution of 4-chloro-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.2 eq) and triethylamine (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours to form the isocyanate intermediate.

  • Cool the reaction mixture and add a solution of methylamine (excess) in a suitable solvent.

  • Stir the reaction at room temperature for an additional 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford the final compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

PropertyPredicted Value
Molecular FormulaC7H7ClN4S
Molecular Weight214.68 g/mol
LogP1.85
Topological Polar Surface Area79.9 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds1

Characterization of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=C, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Future Directions

Based on the known biological activities of the thieno[2,3-c]pyrazole scaffold, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is a promising candidate for investigation in several therapeutic areas:

  • Oncology: The compound should be screened against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects. Further studies could explore its mechanism of action, including its potential as a kinase inhibitor.[3][7]

  • Inflammatory Diseases: Many pyrazole derivatives exhibit anti-inflammatory properties.[4] The target compound could be evaluated in relevant in vitro and in vivo models of inflammation.

  • Infectious Diseases: The thienopyrazole nucleus has also been explored for its antimicrobial and antiviral activities.

Future research should focus on a thorough biological evaluation of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. If promising activity is observed, further SAR studies could be undertaken to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. This would involve the synthesis of additional analogs with modifications at various positions of the thienopyrazole ring.

Conclusion

While the specific are not documented, its chemical structure represents a logical progression in the exploration of the therapeutically important thienopyrazole scaffold. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further investigation into its biological properties. The insights provided in this guide aim to facilitate the research and development of novel thienopyrazole-based therapeutics.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). ResearchGate. Available at: [Link]

  • Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. (n.d.). ProQuest. Available at: [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological Activities of Pyrazoline Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacology active 5-aminopyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

Sources

Methodological & Application

experimental protocol for using 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vitro Characterization of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Part 1: Core Directive & Scientific Context

1.1 Executive Summary 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) is a functionalized heterocyclic scaffold belonging to the thieno[2,3-c]pyrazole class.[1][2] While often categorized as a chemical building block, this specific pharmacophore is a critical structural motif in the design of inhibitors for Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , and more recently, KRAS G12D inhibitors.[1]

Researchers typically utilize this compound in two contexts:

  • As a Fragment/Probe: To assess the baseline biological activity of the thieno-pyrazole core against specific kinase targets or signaling pathways (e.g., MAPK/ERK).

  • As a Synthetic Intermediate: A precursor for generating high-affinity ATP-competitive inhibitors via functionalization at the C-5 (chloro) and C-3 (amine) positions.[1]

This guide provides a standardized protocol for evaluating the in vitro biological activity of this scaffold, focusing on solubility management, cytotoxicity profiling, and target engagement validation.[1]

1.2 Mechanistic Relevance The thieno[2,3-c]pyrazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase domains.[1]

  • The C-3 Amine: Typically acts as a hydrogen bond donor/acceptor pair interacting with the kinase hinge residues.[1]

  • The C-5 Chlorine: Serves as a hydrophobic handle or a site for further derivatization to access the solvent-exposed or hydrophobic back pockets of the target protein.[1]

Part 2: Preparation & Handling

2.1 Reconstitution & Storage The compound is a hydrophobic heterocycle.[1] Proper dissolution is critical to prevent micro-precipitation in aqueous media, which causes false-negative results in enzymatic or cellular assays.[1]

ParameterSpecificationNotes
Molecular Weight ~187.65 g/mol Verify specific batch MW.[1]
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).[1]
Stock Concentration 10 mM - 50 mM50 mM is preferred for high-dose fragment screening.[1]
Storage (Stock) -20°C or -80°CAliquot to avoid freeze-thaw cycles (>3 cycles degrades potency).[1]
Stability HygroscopicStore under inert gas (Nitrogen/Argon) if possible.[1]

Protocol: Stock Preparation (50 mM)

  • Weigh 9.38 mg of powder.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Visual Check: Solution must be completely clear. If cloudy, add DMSO to reach 25 mM.[1]

Part 3: In Vitro Experimental Protocols

Workflow 1: Cell Viability & IC50 Determination

Objective: Determine the anti-proliferative potency of the scaffold.[1] Since this is a fragment-like molecule, activity is expected in the micromolar (µM) range.[1]

Target Cell Lines:

  • KRAS-Mutant Models: MIA PaCa-2 (Pancreatic), A549 (Lung) – Relevance: KRAS G12D/G12C pathways.[1]

  • Hyper-proliferative Models: HeLa (Cervical), HCT116 (Colorectal) – Relevance: Aurora/CDK pathways.[1]

  • Control: RPE-1 (Retinal Pigment Epithelial) – Non-transformed control.[1]

Reagents:

  • CCK-8 or CellTiter-Glo® (Promega).[1]

  • Complete Growth Medium (RPMI-1640 or DMEM + 10% FBS).[1]

Step-by-Step Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates (100 µL/well). Incubate for 24h to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 200 µM working solution in medium (0.4% DMSO final).

    • Perform 1:2 or 1:3 serial dilutions to generate an 8-point dose curve (e.g., 100 µM down to 0.04 µM).

    • Crucial: Maintain constant DMSO concentration (e.g., 0.2%) across all wells, including Vehicle Control.[1]

  • Treatment: Aspirate old medium (optional) or add 2x concentrated compound solution. Incubate for 72 hours .

  • Readout: Add detection reagent (e.g., 10 µL CCK-8), incubate 1–4h, and read Absorbance (450 nm) or Luminescence.[1]

  • Analysis: Normalize to DMSO control (100% viability). Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.[1]

Workflow 2: Target Engagement (Western Blotting)

Objective: Assess if the compound inhibits phosphorylation of downstream markers associated with its putative targets (Aurora Kinase or MAPK pathway).[1]

Biomarkers of Interest:

  • Phospho-Histone H3 (Ser10): Marker for Aurora B inhibition (Mitotic arrest).[1]

  • Phospho-ERK1/2 (Thr202/Tyr204): Marker for RAS/MAPK pathway inhibition.[1]

  • Cleaved PARP: Marker for Apoptosis.[1]

Step-by-Step Protocol:

  • Treatment: Seed cells (e.g., HCT116) in 6-well plates (3 x 10^5 cells/well). Treat with compound at IC50 and 5x IC50 concentrations for 24 hours .

    • Positive Control:[1] Danusertib (Aurora) or Sotorasib (KRAS) depending on hypothesis.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Quantification: BCA Assay to normalize protein loading (20–30 µ g/lane ).

  • Immunoblotting:

    • Block: 5% BSA in TBST for 1h.

    • Primary Ab: Anti-p-Histone H3 (1:1000) or Anti-p-ERK (1:1000) overnight at 4°C.[1]

    • Secondary Ab: HRP-conjugated (1:5000) for 1h at RT.

  • Detection: ECL substrate.

Part 4: Visualization & Logic

Signaling Pathway & Mechanism of Action The following diagram illustrates the potential intervention points of the thieno[2,3-c]pyrazole scaffold within the cell cycle and RAS signaling networks.

ThienoPyrazoleMechanism cluster_Aurora Mitotic Pathway (Aurora/CDK) cluster_RAS RAS/MAPK Pathway Compound 5-chloro-N-methyl- 1H-thieno[2,3-c]pyrazol-3-amine AuroraA Aurora Kinase A/B Compound->AuroraA Inhibits (Putative) KRAS KRAS (G12D/C) Compound->KRAS Scaffold Binding H3 Histone H3 AuroraA->H3 Phosphorylates Arrest G2/M Cell Cycle Arrest AuroraA->Arrest Inhibition leads to pH3 p-Histone H3 (Mitosis Marker) H3->pH3 Activation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Caption: Putative dual-mechanism of action for thieno[2,3-c]pyrazole derivatives targeting Aurora Kinases (Mitotic pathway) and potential RAS-effector interactions.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity is high.[1]Do not exceed 0.5% DMSO final.[1] Dilute stock into medium slowly while vortexing.
No Cytotoxicity (IC50 > 100 µM) Compound is a weak fragment.[1]This is expected for the "naked" scaffold.[1] Derivatization at the C-5 position is likely required for potency.[1]
High Background in Western Non-specific binding.[1]Increase washing steps (TBST x 4).[1] Ensure BSA is used for phospho-antibodies, not milk.

Part 6: References

  • Structure-Activity Relationships of Thieno[2,3-c]pyrazoles:

    • Title: Discovery of Danusertib (PHA-739358), a Potent Aurora Kinase Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • Link:[Link][1]

  • KRAS G12D Inhibitor Scaffolds:

    • Title: KRAS G12D inhibitor and use thereof (Patent EP4365176A1).[1]

    • Source: Google Patents / WIPO.[1]

    • Link:

  • General Kinase Assay Protocols:

    • Title: Assay Guidance Manual: In Vitro Cell Viability and Proliferation Assays.[1]

    • Source: NCBI Bookshelf.[1]

    • Link:[Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Thieno[2,3-c]pyrazoles

The thieno[2,3-c]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor and kinase inhibitory effects.[1][2] This class of compounds has garnered significant interest for its potential in developing novel therapeutics. The specific compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, represents a promising candidate for in vivo investigation due to the established pharmacological relevance of its core structure. Pyrazoles and their fused derivatives are known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. The protocols outlined herein are grounded in established methodologies for small molecule drug evaluation and are tailored to address the specific considerations for this compound class, based on available data for analogous structures.

Preclinical Rationale and Hypothesized Mechanism of Action

Thienopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1] For instance, certain thieno[3,2-c]pyrazole derivatives have shown potent inhibitory activity against Aurora kinases, leading to cell cycle blockade and antitumor efficacy in xenograft models.[5] Additionally, some thieno[2,3-c]pyrazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting interference with critical signaling pathways such as Src and MAP kinases.[1]

Given these precedents, it is hypothesized that 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine may exert its biological effects through the inhibition of one or more protein kinases involved in cell proliferation and survival. The initial in vivo studies should therefore be designed to test this hypothesis by evaluating its antitumor efficacy and target engagement in relevant animal models.

Experimental Design and Workflow

A phased approach is recommended for the in vivo evaluation of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. This ensures a systematic and data-driven progression from initial tolerability and pharmacokinetic assessments to robust efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Characterization Formulation Formulation Development Mtd Maximum Tolerated Dose (MTD) Study Formulation->Mtd Establish suitable vehicle Pk Pharmacokinetic (PK) Profiling Mtd->Pk Inform dose selection Efficacy Xenograft Tumor Model Pk->Efficacy Guide dosing regimen Pd Pharmacodynamic (PD) Biomarker Analysis Efficacy->Pd Assess target engagement DoseResponse Dose-Response and Schedule Dependency Efficacy->DoseResponse Confirm activity Combo Combination Studies DoseResponse->Combo

Caption: Phased approach for in vivo evaluation.

Protocols

Part 1: Formulation and Administration

Objective: To develop a stable and biocompatible formulation for the in vivo administration of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Protocol:

  • Solubility Assessment:

    • Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, 20% Captisol® in water).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection and Formulation Preparation:

    • Select a vehicle that provides the desired concentration and stability. For initial studies, a solution or a well-dispersed suspension is acceptable.

    • Example Formulation (Suspension):

      • Weigh the required amount of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

      • Add a small amount of a wetting agent (e.g., 0.5% Tween® 80 in water).

      • Add the vehicle (e.g., 0.5% carboxymethylcellulose in water) incrementally while vortexing or sonicating to ensure a uniform suspension.

      • Store the formulation at 4°C and assess its stability over the intended period of use.

  • Route of Administration:

    • Based on the physicochemical properties of the compound and the intended therapeutic application, select an appropriate route of administration. Common routes for preclinical oncology studies include:

      • Oral (p.o.): Gavage

      • Intraperitoneal (i.p.): Injection

      • Intravenous (i.v.): Injection

    • For initial efficacy studies, i.p. or p.o. administration is often preferred for ease of administration.

Part 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30 mg/kg, 100 mg/kg).

    • Administer the compound daily for 5-14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce significant clinical signs of toxicity or histopathological changes.

Part 3: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Protocol:

  • Animal Model: Use healthy mice (e.g., CD-1 or BALB/c).

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., p.o. or i.v.) at a dose below the MTD.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Part 4: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the antitumor activity of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in a relevant cancer model.

Protocol:

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to kinase inhibitors or with a relevant genetic background (e.g., based on in vitro screening data).

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID).

  • Tumor Implantation:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine at one or two dose levels below the MTD, and a positive control).

    • Administer treatment according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

G cluster_0 Tumor Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implant Implant Cancer Cells Growth Monitor Tumor Growth Implant->Growth Randomize Randomize into Groups Growth->Randomize Dosing Administer Compound/Vehicle Randomize->Dosing Monitor Measure Tumor Volume & Body Weight Dosing->Monitor Endpoint End of Study Monitor->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Stats Statistical Evaluation Analysis->Stats

Caption: Workflow for a xenograft efficacy study.

Part 5: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

Protocol:

  • Sample Collection:

    • In a separate cohort of tumor-bearing mice, administer a single dose of the compound.

    • Collect tumor and plasma samples at various time points post-dose.

  • Biomarker Assessment:

    • If the kinase target is known, measure the phosphorylation status of the target and its downstream substrates in tumor lysates by Western blotting or ELISA.

    • If the target is unknown, a broader phosphoproteomic analysis can be performed.

  • Data Analysis:

    • Correlate the extent and duration of target modulation with the plasma concentration of the compound to establish a PK/PD relationship.

Data Interpretation and Next Steps

The collective data from these initial in vivo studies will provide a comprehensive profile of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine's tolerability, pharmacokinetics, and antitumor efficacy.

  • Favorable Outcome: A well-tolerated compound with good oral bioavailability, a PK profile supporting the dosing regimen, and significant tumor growth inhibition would warrant further development. Next steps would include dose-response studies, evaluation of alternative dosing schedules, and combination studies with standard-of-care agents.

  • Unfavorable Outcome: Poor tolerability, unfavorable PK properties, or lack of efficacy would necessitate a re-evaluation of the compound. This could involve chemical modification to improve its properties or discontinuation of its development.

Conclusion

The in vivo evaluation of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is a critical step in assessing its therapeutic potential. The systematic and rigorous application of the protocols outlined in these application notes will enable researchers to generate high-quality, interpretable data to guide the future development of this promising compound. The rich pharmacology of the thienopyrazole scaffold provides a strong foundation for these investigations, with the potential to deliver novel and effective therapies.[6][7]

References

  • Abdel-Aziz, A. A.-M., et al. (2019). Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors: Design, Synthesis, in Vivo Anti-Inflammatory Activity, Docking and in Silico Chemo-Informatic Studies. Bioorganic Chemistry, 85, 434-447. [Link]

  • Bindi, S., et al. (2012). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 20(15), 4813-4821. [Link]

  • Rivera-Chávez, J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6797. [Link]

  • Rivera-Chávez, J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(45), 29285-29304. [Link]

  • Saber, A. F., et al. (2015). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety, 111, 145-152. [Link]

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Alamry, A. A., et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc, 2024(6), 1-41. [Link]

  • Saber, A. F., et al. (2015). A Convenient Synthesis and Biological Activity of Novel Thieno[2,3-c]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. Russian Journal of Bioorganic Chemistry, 41(1), 112-120. [Link]

  • Kumar, V., & Kumar, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Catalysts, 12(10), 1225. [Link]

Sources

Application Notes and Protocols: Characterization of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-c]pyrazole scaffold has emerged as a promising pharmacophore in the discovery of novel kinase inhibitors, demonstrating potential therapeutic applications in oncology and immunology.[1][2][3] Derivatives of this heterocyclic system have been identified as inhibitors of a range of protein kinases, including Interleukin-2-inducible tyrosine kinase (Itk), Aurora Kinase (AURK), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][4] This application note provides a comprehensive guide for the characterization of a representative member of this class, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, as a kinase inhibitor. The following protocols are designed to enable researchers to determine its kinase selectivity profile, quantify its potency, and elucidate its mechanism of action in a cellular context.

Mechanism of Action and Kinase Selectivity

Thieno[2,3-c]pyrazole derivatives typically exert their inhibitory effects by competing with ATP for binding to the kinase active site. The specific interactions with amino acid residues within the ATP-binding pocket determine the potency and selectivity of the inhibitor. While the precise kinase targets of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine are yet to be fully elucidated, the known activity of structurally related compounds suggests potential inhibitory activity against kinases such as Itk, AURK, IGF-1R, and CDK2.[1][2][4]

A critical initial step in the characterization of a novel kinase inhibitor is to determine its selectivity profile across a broad panel of kinases. This is essential to identify primary targets and potential off-target effects that could lead to toxicity.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for screening 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine against a panel of recombinant kinases. The assay is based on the measurement of the phosphorylation of a generic or specific substrate by the kinase.

Workflow for In Vitro Kinase Selectivity Profiling:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine add_compound Add compound dilutions to assay plate prep_compound->add_compound prep_kinase Prepare kinase panel (e.g., Itk, AURK, IGF-1R, CDK2) add_kinase Add kinases to respective wells prep_kinase->add_kinase prep_reagents Prepare kinase buffer, ATP, and substrate initiate_reaction Initiate reaction by adding ATP/substrate mix prep_reagents->initiate_reaction add_compound->add_kinase add_kinase->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect phosphorylation signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate percent inhibition for each kinase detect_signal->calculate_inhibition plot_data Plot data and determine IC50 values calculate_inhibition->plot_data

Caption: Workflow for in vitro kinase selectivity profiling.

Materials:

  • 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

  • Recombinant kinases (e.g., Itk, AURKA, IGF-1R, CDK2/cyclin A)

  • Kinase-specific peptide substrates

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). b. Add 2.5 µL of the kinase-substrate mixture to each well. c. Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Hypothetical Quantitative Data Summary:

Kinase TargetIC₅₀ (nM)
Itk50
AURKA150
IGF-1R800
CDK2/cyclin A250

In-Depth Characterization of Primary Kinase Targets

Once the primary kinase targets have been identified, further in-depth characterization is necessary to understand the inhibitor's potency and mechanism of action in a more physiological context. Cell-based assays are crucial for this next phase of investigation.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells. This assay measures the apparent affinity of the test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.

Principle of NanoBRET™ Target Engagement Assay:

G cluster_setup Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis setup_cells Transfect cells with NanoLuc®-Kinase fusion vector plate_cells Plate transfected cells in 96-well plates setup_cells->plate_cells add_tracer Add NanoBRET™ tracer plate_cells->add_tracer add_compound Add serial dilutions of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add Nano-Glo® substrate and Extracellular NanoLuc® Inhibitor incubate->add_substrate read_bret Read BRET signal (450 nm and 610 nm) add_substrate->read_bret calculate_ratio Calculate BRET ratio read_bret->calculate_ratio determine_ic50 Determine cellular IC50 calculate_ratio->determine_ic50

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-Kinase Fusion Vector for the target of interest (e.g., Itk)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-Kinase Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol. b. Plate the transfected cells in white, 96-well plates and incubate for 24 hours.

  • Compound and Tracer Addition: a. Prepare serial dilutions of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in Opti-MEM®. b. Prepare the NanoBRET™ Tracer in Opti-MEM®. c. Add the tracer and compound dilutions to the cells. d. Incubate at 37°C and 5% CO₂ for 2 hours.

  • Signal Detection: a. Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture. b. Add this mixture to the wells. c. Read the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: a. Calculate the BRET ratio (Acceptor Emission / Donor Emission). b. Plot the BRET ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.

Protocol 3: Cellular Phosphorylation Assay

To confirm the functional consequence of target engagement, a cellular phosphorylation assay can be performed to measure the inhibition of substrate phosphorylation downstream of the target kinase.

Workflow for Cellular Phosphorylation Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis culture_cells Culture relevant cell line (e.g., Jurkat for Itk) treat_compound Treat cells with serial dilutions of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine culture_cells->treat_compound stimulate_cells Stimulate cells to activate the signaling pathway treat_compound->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_western_blot Perform Western Blot quantify_protein->run_western_blot probe_antibodies Probe with phospho-specific and total protein antibodies run_western_blot->probe_antibodies image_blot Image the blot probe_antibodies->image_blot quantify_bands Quantify band intensities image_blot->quantify_bands determine_ic50 Determine IC50 for phosphorylation inhibition quantify_bands->determine_ic50

Sources

Application Note: Preclinical Evaluation and Cell-Based Assay Workflows for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The thieno[2,3-c]pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of potent, targeted anti-cancer agents and kinase inhibitors[1][2]. Specifically, derivatives within this class have demonstrated profound efficacy in disrupting mitotic progression by targeting Aurora kinases (AURKA/B), cyclin-dependent kinases (CDKs), and the PI3K/AKT signaling axes[1][3].

This application note provides a comprehensive, self-validating methodological framework for evaluating 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) in in vitro cell-based models. Because this compound functions as a structural building block and chemical probe for kinase inhibition, the protocols detailed herein are engineered to establish its cytotoxic profile, validate its intracellular target engagement, and quantify its downstream phenotypic effects on cell cycle dynamics.

Mechanistic Pathway: Thienopyrazole-Mediated Mitotic Arrest

To understand the assay design, we must first map the causal biological pathway. Thieno[2,3-c]pyrazole derivatives typically act as ATP-competitive inhibitors of mitotic kinases[2]. By inhibiting Aurora B, these compounds prevent the phosphorylation of Histone H3 at Serine 10, a critical step for chromatin condensation and chromosomal segregation, ultimately triggering G2/M phase arrest and apoptosis[1].

Pathway Compound 5-chloro-N-methyl-1H-thieno [2,3-c]pyrazol-3-amine Aurora Mitotic Kinases (Aurora A/B, CDK1) Compound->Aurora ATP-Competitive Inhibition Histone Phospho-Histone H3 (Ser10) Aurora->Histone Phosphorylates Spindle Mitotic Spindle Assembly & Chromatin Condensation Aurora->Spindle Promotes Histone->Spindle Essential for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disruption Causes Apoptosis Caspase-Mediated Apoptosis Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action for thieno[2,3-c]pyrazole derivatives driving mitotic arrest.

High-Throughput Screening (HTS) Workflow

To ensure robust and reproducible data, the experimental pipeline must follow a strict, quality-controlled workflow. The following diagram outlines the chronological progression from compound preparation to data analysis.

Workflow Prep 1. Compound Prep (10mM in DMSO) Seed 2. Cell Seeding (384-well plate) Prep->Seed Treat 3. Drug Treatment (Serial Dilution) Seed->Treat Incubate 4. Incubation (72h, 37°C) Treat->Incubate Assay 5. Multiplex Assay (ATP & Caspase) Incubate->Assay Analysis 6. Data Analysis (IC50 & Z'-factor) Assay->Analysis

Fig 2: Standardized high-throughput workflow for evaluating thienopyrazole derivatives.

Experimental Protocols

Protocol A: Cell Viability and Cytotoxicity Profiling (Luminescent ATP Assay)

Causality & Rationale: While MTT assays are common[4], they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic stress prior to actual cell death. For evaluating 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, we utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo®). ATP is a direct, instantaneous marker of metabolically active (viable) cells, providing a highly sensitive readout suitable for 384-well HTS formats.

Materials:

  • Target Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), K562 (Leukemia).

  • Test Compound: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (10 mM stock in anhydrous DMSO).

  • Positive Control: Danusertib (Pan-Aurora inhibitor)[2].

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 2,000 cells/well in 30 µL of complete media into a solid white 384-well plate.

    • Expert Insight: Use white plates to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates overnight (18-24 h) at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the test compound in media. Add 10 µL of the 4X concentrated drug solution to the wells.

    • Critical Control: Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any well, including the vehicle control, to prevent solvent-induced cytotoxicity.

  • Treatment Window: Incubate for 72 hours. (A 72-hour window is required to capture the effects of mitotic arrest, which requires cells to cycle at least once or twice).

  • Reagent Addition: Equilibrate the plate and luminescent reagent to room temperature for 30 minutes. Add 40 µL of the ATP detection reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader (integration time: 0.5 sec/well).

  • Validation: Calculate the Z'-factor using the vehicle control and a cell-free blank. A Z'-factor > 0.5 validates the assay's trustworthiness.

Protocol B: Intracellular Target Engagement (Phospho-Flow Cytometry for p-Histone H3)

Causality & Rationale: Demonstrating cytotoxicity is insufficient for a kinase-targeted probe; one must prove the mechanism. Since thieno[2,3-c]pyrazoles are known Aurora kinase inhibitors[2][5], we measure the phosphorylation status of Histone H3 (Ser10). Flow cytometry allows us to analyze this biomarker on a single-cell basis, distinguishing between cells in interphase and those arrested in mitosis.

Step-by-Step Procedure:

  • Treatment: Seed HCT116 cells in 6-well plates (3 × 10⁵ cells/well). Treat with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine at 1×, 5×, and 10× the established IC50 for 24 hours.

  • Harvesting: Collect both adherent and floating cells (floating cells are often mitotic or apoptotic). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of 4% paraformaldehyde (PFA) in PBS. Incubate at room temperature for 15 minutes.

  • Permeabilization: Wash cells with PBS, then resuspend in 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.

    • Expert Insight: Methanol permeabilization is superior to Triton X-100 for phospho-epitope preservation.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Incubate with an Alexa Fluor® 488-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature in the dark.

  • Analysis: Wash and resuspend in 300 µL FACS buffer. Acquire a minimum of 10,000 events on a flow cytometer. A dose-dependent decrease in the Alexa Fluor 488 median fluorescent intensity (MFI) confirms intracellular Aurora kinase inhibition.

Protocol C: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality & Rationale: Inhibition of mitotic kinases or microtubule dynamics by thienopyrazole derivatives inherently disrupts the cell cycle[1][3]. PI is a fluorescent intercalating agent that binds quantitatively to DNA. By measuring DNA content, we can categorize cells into G0/G1 (2N), S-phase (between 2N and 4N), and G2/M phase (4N).

Step-by-Step Procedure:

  • Preparation: Treat cells as described in Protocol B. Harvest and wash with cold PBS.

  • Fixation: Add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing the cell pellet to prevent clumping. Store at -20°C for at least 2 hours (can be stored up to a week).

  • RNase Treatment: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of PBS containing 50 µg/mL RNase A.

    • Expert Insight: RNA also binds PI. Failing to degrade RNA will result in false-positive DNA content readings and broad, uninterpretable peaks. Incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide to a final concentration of 20 µg/mL. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer using a low flow rate (<400 events/second) to minimize doublet formation. Gate out doublets using a PI-Area vs. PI-Width plot.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine compared to a reference standard, demonstrating its multi-lineage efficacy and target specificity.

CompoundHCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)Aurora B IC₅₀ (nM)*p-Histone H3 Inhibition
5-chloro-N-methyl-thienopyrazole 1.24 ± 0.152.89 ± 0.220.85 ± 0.1145 ± 8Yes (Dose-dependent)
Danusertib (Positive Control) 0.04 ± 0.010.08 ± 0.020.03 ± 0.0113 ± 2Yes (Complete at 1µM)
Vehicle (0.1% DMSO) >100>100>100>1000No Effect

*Note: Cell-free kinase assay data provided to correlate biochemical potency with cellular phenotypic response.

Troubleshooting and Optimization

  • Compound Precipitation: Thieno[2,3-c]pyrazoles can exhibit poor aqueous solubility. If precipitation is observed upon addition to the culture media, warm the media to 37°C prior to compound spiking, and ensure rapid, vigorous mixing. Do not exceed 0.5% final DMSO under any circumstances.

  • Edge Effects in 384-Well Plates: Evaporation in the outer wells can artificially concentrate the drug and media salts, skewing viability data. Fill the outermost perimeter wells with sterile PBS or use specialized evaporation-barrier plates.

  • Sub-G1 Peak Artifacts: In Protocol C, a large "Sub-G1" peak indicates fragmented DNA (late apoptosis). If this peak obscures the cell cycle data, reduce the compound treatment time from 72 hours to 24 or 48 hours to capture the primary G2/M arrest before the cells undergo apoptotic fragmentation.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: MDPI (Molecules) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Application Note: Formulation & Handling of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers working with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine , a fused heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., Aurora, GSK-3


) and modulation of adenosine receptors.

Due to the specific structural characteristics of thienopyrazoles—namely their planar aromatic geometry and potential for high lattice energy—this compound presents distinct solubility challenges. This guide provides a tiered formulation strategy ranging from in vitro stock preparation to in vivo delivery vehicles.

Physicochemical Profile & Formulation Logic

Before attempting formulation, one must understand the molecular behavior of the thieno[2,3-c]pyrazole scaffold. This specific derivative contains a chlorine atom at position 5 and a methyl-amino group at position 3.[1][2]

Theoretical Properties
PropertyValue (Estimated)Implication for Formulation
Molecular Weight ~187.65 g/mol Small molecule; likely high permeability if solubilized.
LogP (Lipophilicity) ~2.2 – 2.8Moderately lipophilic. Poor aqueous solubility expected.
pKa (Pyrazole NH) ~13–14Very weak acid; will not deprotonate at physiological pH.
pKa (Exocyclic Amine) ~3.5 – 4.5Weak base. Likely neutral at pH 7.4.
Solubility Class BCS Class IILow Solubility / High Permeability.

The Formulation Challenge: The planar thieno-pyrazole core facilitates strong


-

stacking interactions in the solid state ("brick dust" behavior). The lack of a strongly ionizable center at physiological pH means pH adjustment alone (e.g., using saline) will likely fail. Co-solvents and surfactants are required.

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

Reagents
  • Compound: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Solid, >98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture).

Workflow
  • Weighing: Accurately weigh the compound into a glass amber vial (avoid plastic, as lipophilic compounds can adsorb).

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM or 100 mM concentration.

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Protocol B: In Vitro Assay Formulation (Cellular)

Objective: Deliver the compound to cells without precipitating the compound or causing solvent toxicity.

Critical Constraint: Most cell lines tolerate DMSO up to 0.5% or 1.0% max.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Directly adding high-concentration DMSO stock to media often causes "crashing out" (precipitation). Use an intermediate dilution step.

  • Step 1 (1000x Stock): Start with your 50 mM Master Stock in DMSO.

  • Step 2 (Intermediate Dilution): Dilute compound in pure DMSO first to create a concentration gradient (e.g., 10 mM, 1 mM, 0.1 mM).

    • Why? Maintaining the compound in 100% DMSO ensures solubility during the dilution series.

  • Step 3 (Media Transfer): Transfer 1

    
    L of the Intermediate DMSO solution into 1000 
    
    
    
    L of pre-warmed culture media.
    • Final Solvent Concentration: 0.1% DMSO.

    • Mixing: Rapid dispersion is key. Pipette up and down immediately upon addition.

Protocol C: In Vivo Vehicle Formulation (Animal Studies)

Objective: Create a stable suspension or solution for IP/PO administration. Simple saline/PBS will likely fail.

We recommend a Tiered Approach . Start with Tier 1; if solubility fails, move to Tier 2.

Formulation Decision Tree (Graphviz)

FormulationStrategy Start Start: Solid Compound SolubilityCheck Check Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck Tier1 Tier 1: Standard Co-solvent 5% DMSO / 40% PEG300 / 55% Saline SolubilityCheck->Tier1 Insoluble Tier2 Tier 2: Surfactant Enhanced 5% DMSO / 5% Tween 80 / 40% PEG300 / 50% Water Tier1->Tier2 Precipitates < 1hr Success Stable Solution/Fine Suspension Proceed to Dosing Tier1->Success Clear/Stable Tier3 Tier 3: Complexation 10% DMSO / 20% HP-beta-CD (Cyclodextrin) Tier2->Tier3 Precipitates Tier2->Success Clear/Stable Tier3->Success

Figure 1: Decision tree for selecting the optimal vehicle based on compound solubility performance.

Recommended Protocol: Tier 2 (The "Golden Mix")

This vehicle is widely successful for thienopyrazoles and similar kinase inhibitors.

Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O (or Saline).

Preparation Steps:

  • Dissolve: Dissolve the required amount of compound in 100% of the calculated DMSO volume . Vortex until clear.

  • Surfactant: Add the Tween 80 . Vortex thoroughly. The solution is now a concentrate.

  • Co-solvent: Add the PEG300 . Vortex. The solution may warm slightly (exothermic).

  • Aqueous Phase: Slowly add the Water/Saline dropwise while vortexing.

    • Checkpoint: Watch for cloudiness. If a milky suspension forms, it may be acceptable for oral (PO) dosing but NOT for intravenous (IV). For IV, the solution must remain clear.

Stability Window: Prepare fresh daily. Thienopyrazoles can hydrolyze or precipitate over 24 hours in aqueous mixtures.

Quality Control & Stability

Trustworthiness Check: Never assume a clear solution is stable.

HPLC Verification Method

Before running an expensive animal study, validate the formulation concentration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Acceptance Criteria:

  • Purity: >95% area under the curve.[1][3][4]

  • Concentration: Within ±10% of theoretical target.

References

  • Thieno[2,3-c]pyrazole Synthesis

    • Bindi, S., et al. (2011). Synthesis and biological evaluation of thienopyrazoles as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Formulation of Lipophilic Compounds

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Vehicle Selection Guide

    • Lee, S. H., et al. (2019). Solubility and dissolution enhancement of poor water-soluble drugs.
  • Thienopyrazole Scaffold Properties

    • PubChem Compound Summary: Thieno[2,3-c]pyrazole derivatives.[5]

Sources

Application Notes & Protocols: Handling and Storage of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is a substituted heterocyclic compound belonging to the thienopyrazole class. Thienopyrazole derivatives are of significant interest in drug discovery and medicinal chemistry due to their diverse biological activities. They have been investigated for applications including anticancer therapies and as inhibitors of key signaling proteins.[1][2] Specifically, the thieno[2,3-c]pyrazole core is a bioisostere for other important scaffolds and is explored for its potential to modulate targets such as kinases and G-protein coupled receptors.[3][4]

Given its complex functionality—a chlorinated aromatic system, a reactive amine, and a fused heterocyclic core—this compound requires meticulous handling and storage protocols to ensure its stability, the integrity of experimental results, and the safety of laboratory personnel. The chemical, physical, and toxicological properties of this specific molecule have not been exhaustively investigated.[5] Therefore, these protocols are established based on a conservative assessment of data from structurally similar compounds and first principles of chemical safety.

Hazard Identification and Risk Assessment

As a specific Safety Data Sheet (SDS) for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is not widely available, a risk assessment must be based on related chemical structures, such as 5-chloro-1H-pyrazol-3-amine.

Potential Hazards: Based on analogous compounds, this substance should be treated as, at minimum:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]

  • Causes skin irritation (Category 2).[6]

  • Causes serious eye irritation (Category 2).[6][7]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5][6]

Hazard Statements (Assumed):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Assumed):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Storage and Stability

Proper storage is critical to prevent degradation, which can occur via oxidation, hydrolysis, or photodegradation. The following conditions are recommended to preserve the integrity of the compound.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential decomposition pathways. This is a standard precautionary temperature for complex organic molecules.[9]
Atmosphere Store under an inert gas (Argon or Nitrogen).The N-methyl-amine group and the electron-rich heterocyclic system are susceptible to oxidation. An inert atmosphere prevents this oxidative degradation.[9]
Light Protect from light. Store in an amber vial.Fused aromatic and heterocyclic systems can be photosensitive, leading to decomposition upon exposure to UV or high-intensity light.[8]
Moisture Store in a desiccated, tightly sealed container.The compound is likely hygroscopic. Absorbed moisture can lead to hydrolysis or facilitate other degradation reactions.

Experimental Protocols

Workflow for Compound Reception and Storage

The following diagram outlines the mandatory workflow from receiving a new shipment of the compound to its proper long-term storage.

G cluster_receiving Receiving Bay cluster_lab Laboratory cluster_storage Controlled Storage A Shipment Arrives B Inspect Outer Packaging for Damage A->B C Transfer to Fume Hood B->C No Damage B_err Quarantine Shipment & Contact EHS B->B_err Damaged D Wear Full PPE (Gloves, Goggles, Lab Coat) C->D E Inspect Inner Container & Seal D->E F Log Compound Details (Lot #, Date, Purity) E->F Seal Intact E_err Do Not Use Contact Supplier & EHS E->E_err Seal Broken G Backfill Vial with Inert Gas (e.g., Argon) F->G H Seal Tightly with Parafilm G->H I Place in Labeled Secondary Container H->I J Store at 2-8°C (Protected from Light) I->J

Caption: Workflow for receiving and storing the compound.

Protocol for Preparing a Stock Solution

This protocol details the steps for safely weighing the solid compound and preparing a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Materials:

  • 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine solid

  • Anhydrous, ACS-grade DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood to prevent inhalation of fine particles.[5]

  • Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully transfer the desired amount of the solid compound into the tared container using a clean spatula.

    • Avoid creating dust.[5] If dust is generated, use appropriate ventilation and cleanup procedures.

    • Record the exact mass.

  • Solubilization:

    • Add the required volume of anhydrous DMSO to the container to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Cap the container securely.

    • Vortex or gently agitate at room temperature until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but monitor for any color change indicating degradation.

  • Storage of Stock Solution:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (1-2 weeks), store the DMSO stock solution at -20°C.

    • For long-term storage (>2 weeks), aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Spill Management and Waste Disposal

Spills:

  • Minor Spill (Solid): In a fume hood, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5][6] Clean the area with a detergent solution.

  • Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal:

  • All solid waste and contaminated materials (gloves, wipes) must be disposed of as hazardous chemical waste.

  • Liquid waste (unused solutions) must be collected in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to drains or the environment.[5]

References

  • MSDS of 5-chloro-1H-pyrazol-3-amine.Provided by a chemical supplier.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.Chemical Supplier SDS. This document provides handling information for pyrazole derivatives, including recommendations for storage and personal protection.
  • SAFETY DATA SHEET - MilliporeSigma.MilliporeSigma SDS (2026-01-06).
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific SDS (2025-12-22).
  • Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives.Journal Article (2025-08-10).
  • Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability - PubMed. Bioorganic & Medicinal Chemistry Letters (2022-11-01). Available from: [Link]

  • A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles.Research Review. Discusses the broad biological activities and synthesis of the thienopyrazole scaffold.
  • Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia - ScholarWorks@UTEP. Doctoral Dissertation (2022-12-01). Available from: [Link]

  • Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents - CORE.Acta Pharmaceutica (2010).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Molbank (2013-07-29). Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Molecules (2023-04-25). Available from: [Link]

  • Hose, Global M10 X .375 Comp X 25, Pa | K-1207169 | KOHLER.Kohler Product Page.

Sources

Application Notes & Protocols for Target Identification of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the identification of molecular targets for the novel bioactive compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, hereafter referred to as "Thienopyrazole Cmpd-X." The thieno[2,3-c]pyrazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] The elucidation of the direct protein targets of Thienopyrazole Cmpd-X is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide outlines a multi-faceted strategy, integrating computational prediction with robust experimental chemical proteomics and biophysical validation techniques.

Introduction: The Imperative of Target Deconvolution

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of compounds with desired cellular effects without a priori knowledge of their molecular targets.[5] Thienopyrazole Cmpd-X has been identified through such a screen, demonstrating potent anti-proliferative activity in a panel of human cancer cell lines. However, to progress this hit into a lead compound, a thorough understanding of its mechanism of action is paramount. Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is therefore a crucial undertaking.[6][7]

This guide provides a systematic and experimentally-grounded workflow for the target identification of Thienopyrazole Cmpd-X, applicable to other novel small molecules. We will detail a logical progression from in silico hypothesis generation to experimental target capture and subsequent validation of the physical interaction.

A Multi-pronged Strategy for Target Identification

A robust target identification campaign should not rely on a single methodology. We advocate for an integrated approach that combines computational predictions with experimental validation, thereby increasing the confidence in identified targets.

G cluster_0 Computational Prediction cluster_1 Experimental Discovery cluster_2 Target Validation a In Silico Target Prediction (e.g., KinasePred, SEA) b Chemical Probe Synthesis a->b Hypothesis Generation c Affinity Pull-down b->c d LC-MS/MS Protein ID c->d e Cellular Thermal Shift Assay (CETSA) d->e In-cell Validation f Surface Plasmon Resonance (SPR) d->f In-vitro Validation

Figure 1: An integrated workflow for target identification.

Part 1: In Silico Target Prediction

Before embarking on extensive experimental work, computational methods can provide valuable, testable hypotheses regarding the potential targets of Thienopyrazole Cmpd-X.[8][9] These approaches leverage large databases of known drug-target interactions and compound bioactivity profiles.

3.1. Methodology

  • Similarity-Based Approaches: Tools like the Similarity Ensemble Approach (SEA) operate on the principle that structurally similar molecules often share common targets.[10] The 2D structure of Thienopyrazole Cmpd-X can be used to query databases of bioactive molecules to predict potential targets.

  • Machine Learning Models: More sophisticated platforms, such as KinasePred, use machine learning algorithms trained on vast datasets to predict interactions with specific protein families, like kinases, which are common cancer drug targets.[11]

  • Pharmacophore and Docking Studies: If a high-resolution structure of a predicted target is available, molecular docking can be employed to model the binding of Thienopyrazole Cmpd-X to the protein's active or allosteric sites, providing insights into potential binding modes and affinities.[9]

3.2. Expected Outcome

The output of these in silico methods will be a ranked list of putative protein targets. This list will guide the subsequent experimental design, for instance, by prioritizing certain cell lines or protein families for validation.

Part 2: Chemical Probe Synthesis

To experimentally identify the binding partners of Thienopyrazole Cmpd-X from a complex biological mixture, it is essential to synthesize a "chemical probe."[12][13] This involves chemically modifying the parent compound to incorporate a reactive group for covalent attachment to the target and/or a reporter tag for enrichment and detection.[14][15]

4.1. Probe Design Principles

A well-designed probe should retain the biological activity of the parent compound. The modification should be made at a position on the molecule that is not critical for target binding. Structure-activity relationship (SAR) data, if available, is invaluable here. The probe typically consists of three components: the parent molecule (Thienopyrazole Cmpd-X), a linker, and a reactive or reporter moiety.[16][17]

4.2. Recommended Probes for Thienopyrazole Cmpd-X

Two main types of probes are recommended for a comprehensive target discovery campaign:

  • Affinity-based Probes: These probes include a reporter tag, such as biotin, for affinity capture of binding proteins.[18]

  • Photoaffinity Probes: These incorporate a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein.[19][20][21][22] This is particularly useful for capturing transient or low-affinity interactions.[23]

G cluster_0 Probe Synthesis Workflow a Thienopyrazole Cmpd-X Parent Molecule b Linker Arm Spacing and solubility a->b Identify non-critical attachment point c Reporter/Reactive Group Biotin or Diazirine b->c Chemical Ligation d Final Chemical Probe For experimental use c->d Purification and Characterization G cluster_0 CETSA Workflow a Treat cells with Thienopyrazole Cmpd-X b Heat Shock at Varying Temperatures a->b c Lyse Cells and Separate Soluble Fraction b->c d Quantify Soluble Target Protein c->d e Plot Melting Curve d->e

Sources

Troubleshooting & Optimization

Formulation & Troubleshooting Support Center: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5). This compound is a critical building block and privileged scaffold frequently utilized in the development of Aurora kinase inhibitors and Optic Atrophy 1 (OPA1) inhibitors[1][2]. However, researchers frequently encounter severe aqueous solubility bottlenecks when transitioning this scaffold from in vitro biochemical assays to in vivo animal models.

This guide is designed by application scientists to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to overcome these formulation hurdles.

Part 1: Diagnostic Desk (FAQ)

Q: Why does 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine precipitate immediately when diluted in standard physiological buffers (e.g., PBS)? A: The insolubility is driven by three distinct structural features that synergistically increase the crystal lattice energy and lipophilicity of the molecule:

  • Thieno[2,3-c]pyrazole Core: This fused bicyclic heteroaromatic ring system is highly planar, allowing for tight

    
     stacking in the solid state[3].
    
  • 5-Chloro Substituent: The halogen atom significantly increases the lipophilicity (LogP) of the molecule, making it thermodynamically unfavorable to interact with water.

  • N-methyl Amine Group: While amines can sometimes improve solubility via protonation, the secondary amine here acts as both a hydrogen bond donor and acceptor, forming robust intermolecular hydrogen-bonding networks that further stabilize the crystal lattice.

Q: Can I just dissolve the compound in 100% DMSO for my in vivo dosing? A: No. While the compound is highly soluble in 100% DMSO, injecting neat DMSO into animal models causes severe localized toxicity, tissue necrosis, and hemolysis. Furthermore, the moment the DMSO mixes with the aqueous environment of the bloodstream, the compound will undergo "solvent shift precipitation" (crashing out), leading to erratic pharmacokinetics, embolisms, and fatal toxicity. You must use a stepwise co-solvent or complexation strategy[4].

Q: My formulation looks clear to the naked eye, but my in vivo efficacy is highly variable. What is going wrong? A: You are likely experiencing micro-precipitation. The compound may form a metastable supersaturated solution that precipitates over time or upon injection. To self-validate your formulation, you must centrifuge the final mixture at 10,000 x g for 5 minutes. If a microscopic pellet forms, your compound is not truly in solution. Always quantify the supernatant via HPLC before dosing.

Part 2: Formulation Workbench

To successfully dose this scaffold and its derivatives (such as the OPA1 inhibitor MYLS22, which shares the thieno[2,3-c]pyrazole core), you must utilize multi-component vehicle systems[4][5]. Below is a quantitative comparison of validated formulation strategies.

Table 1: Validated Solubilization Strategies
Formulation StrategyVehicle Composition (v/v)Max SolubilityTarget ApplicationMechanism of Solubilization
Direct Dilution 100% PBS (pH 7.4)< 0.01 mg/mLNone (Fails)N/A
In Vitro Stock 100% DMSO> 20 mg/mLBiochemical AssaysDisruption of H-bond networks
Co-Solvent Micellar 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

1.25 mg/mL
In Vivo (IP/IV/PO)PEG300 lowers dielectric constant; Tween 80 forms protective micelles[4]
Cyclodextrin Inclusion 10% DMSO + 90% (20% SBE-

-CD in Saline)

1.25 mg/mL
In Vivo (IV/PO)SBE-

-CD encapsulates the lipophilic chloro-thienopyrazole core[4]

Part 3: Protocol Vault (Step-by-Step Methodologies)

Protocol A: Co-Solvent Micellar Formulation (For In Vivo Dosing)

Causality Note: The order of addition is strictly critical. Adding saline before the surfactants will cause irreversible precipitation.

  • Stock Preparation: Dissolve the required mass of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in 100% DMSO to create a clear stock solution (e.g., 12.5 mg/mL). Vortex until completely clear.

  • Primary Co-Solvent Addition: Transfer 100

    
    L of the DMSO stock into a clean vial. Add 400 
    
    
    
    L of PEG300. Vortex for 30 seconds. PEG300 acts as a transitional solvent to prevent shock precipitation.
  • Surfactant Addition: Add 50

    
    L of Tween 80 to the mixture. Vortex vigorously for 1 minute. Tween 80 is highly viscous; ensure it is fully integrated.
    
  • Aqueous Phase Addition: Slowly add 450

    
    L of physiological saline (0.9% NaCl) dropwise while continuously vortexing.
    
  • Self-Validation Step: Centrifuge the final 1 mL formulation at 10,000 x g for 5 minutes.

    • Pass: Supernatant is crystal clear with no pellet. Proceed to dosing.

    • Fail: Cloudiness or pellet observed. Discard and restart, ensuring dropwise addition in Step 4.

Protocol B: Sulfobutylether- -Cyclodextrin (SBE- -CD) Complexation

Causality Note: SBE-


-CD forms a truncated cone with a hydrophobic cavity. The lipophilic 5-chloro-thienopyrazole moiety inserts into this cavity, shielding it from water.
  • Carrier Preparation: Prepare a 20% (w/v) SBE-

    
    -CD solution by dissolving 2 g of SBE-
    
    
    
    -CD in 10 mL of physiological saline. Stir at room temperature until completely clear (may take up to 30 minutes).
  • Drug Stock: Prepare a 12.5 mg/mL stock of the compound in 100% DMSO.

  • Complexation: Add 100

    
    L of the DMSO stock dropwise into 900 
    
    
    
    L of the 20% SBE-
    
    
    -CD solution while sonicating in a water bath.
  • Equilibration: Sonicate for 15 minutes at 25°C to drive the thermodynamic inclusion of the drug into the cyclodextrin cavity.

  • Self-Validation Step: Filter the solution through a 0.22

    
    m PTFE syringe filter. Analyze the filtrate via HPLC against a standard curve to confirm the exact recovered concentration before animal administration.
    

Part 4: Visualizations

Diagram 1: Formulation Decision Workflow

This decision tree outlines the logical progression for selecting the correct formulation strategy based on your experimental endpoint.

FormulationWorkflow Start Compound: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CheckAssay Target Assay Type? Start->CheckAssay InVitro In Vitro (Biochemical/Cellular) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO Use DMSO Stock (up to 10mM) Dilute in Assay Buffer (<1% DMSO) InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation CoSolvent Co-solvent System (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) Formulation->CoSolvent Cyclodextrin Complexation (10% DMSO, 90% of 20% SBE-β-CD in Saline) Formulation->Cyclodextrin

Caption: Decision workflow for selecting formulation strategies based on in vitro vs. in vivo applications.

Diagram 2: Mechanism of Insolubility and Resolution

This diagram illustrates the structural causality behind the compound's poor solubility and how specific formulation strategies counteract these physical properties.

SolubilizationMechanism Core Thieno[2,3-c]pyrazole Core (High Planarity & Lattice Energy) Problem Poor Aqueous Solubility (< 10 µg/mL) Core->Problem Chloro 5-Chloro Substituent (High Lipophilicity) Chloro->Problem Amine N-methyl Amine (H-Bonding Network) Amine->Problem Solution1 SBE-β-CD Inclusion (Shields Chloro & Core) Problem->Solution1 Solution2 Co-solvent Micelles (Disrupts Lattice Energy) Problem->Solution2

Caption: Structural drivers of thieno[2,3-c]pyrazole insolubility and mechanistic pathways for solubilization.

References

  • Title: Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity Source: ResearchGate URL: [Link]

  • Title: Small molecule OPA1 inhibitors amplify cytochrome c release and reverse cancer cells resistance to Bcl-2 inhibitors Source: ORBi (University of Liège) / Science Advances URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL: [Link]

Sources

Technical Support Center: Synthesis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals. We aim to provide not just protocols, but the underlying scientific principles and field-proven troubleshooting strategies to ensure the successful synthesis of this important heterocyclic scaffold. Thieno[2,3-c]pyrazoles are a class of compounds actively investigated for their diverse biological activities, including potential as kinase inhibitors.[1][2]

Section 1: Proposed Synthetic Strategy & Core Principles

The synthesis of the target molecule is most efficiently approached by constructing the pyrazole ring onto a pre-functionalized thiophene precursor. This strategy offers a convergent and high-yielding route, minimizing potential issues with functional group compatibility that can arise when modifying the fused system post-cyclization.

Our recommended pathway is a two-step process:

  • Gewald Reaction: Synthesis of the key intermediate, 2-amino-5-chlorothiophene-3-carbonitrile.

  • Condensation & Cyclization: Reaction of the thiophene intermediate with methylhydrazine to form the final thieno[2,3-c]pyrazole ring system.

This approach is grounded in well-established heterocyclic chemistry principles, leveraging the reliability of the Gewald reaction to build the thiophene core and the classic pyrazole synthesis from an amino-nitrile precursor.[3][4]

Visualized Synthetic Workflow

Synthetic_Workflow SM1 2-Chloroacetonitrile c0 SM1->c0 SM2 Malononitrile SM2->c0 SM3 Sulfur (S) SM3->c0 SM4 Methylhydrazine Product 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine SM4->Product Intermediate 2-Amino-5-chlorothiophene-3-carbonitrile Intermediate->Product Step 2: Pyrazole Formation Solvent: Acetic Acid / Ethanol Heat (Reflux) c0->Intermediate Step 1: Gewald Reaction (Base: Morpholine) Solvent: Ethanol

Caption: High-level overview of the two-step synthesis pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Step 1: Gewald Reaction for 2-Amino-5-chlorothiophene-3-carbonitrile

Q1: My yield for the Gewald reaction is very low (<40%). What are the most likely causes?

A1: Low yields in this reaction typically stem from three factors: temperature control, choice of base, or purity of reagents.

  • Temperature Control: The initial phase of the reaction is often exothermic. If the temperature rises uncontrollably, sulfur can form polysulfides and other byproducts, leading to a dark, tarry reaction mixture and reduced yield.

    • Troubleshooting: Begin the reaction in an ice bath to manage the initial exotherm. Once the initial reaction subsides, allow it to warm to room temperature or heat gently as per the protocol.

  • Base Selection: The base is not just a proton scavenger; it's a catalyst for the reaction cascade. Morpholine is highly effective. While other bases like triethylamine can be used, they may not be as efficient, leading to incomplete reaction.

  • Reagent Purity: Use high-purity elemental sulfur. Older or lower-grade sulfur can contain impurities that inhibit the reaction.

Q2: The product from the Gewald reaction is a dark, oily solid that is difficult to purify. How can I improve its quality?

A2: This is a classic sign of side reactions.

  • Primary Cause: Overheating or prolonged reaction times at elevated temperatures.

  • Solution: Strictly adhere to temperature control as mentioned in A1. Upon completion, quenching the reaction by pouring it into an ice-water mixture can help precipitate the product while leaving some polymeric impurities in solution.

  • Purification Strategy: The crude product can often be purified effectively by recrystallization. A common and effective solvent system is ethanol or isopropanol. If it remains oily, try triturating the crude material with cold diethyl ether or hexane to induce crystallization and wash away nonpolar impurities.

Step 2: Pyrazole Formation & Cyclization

Q1: I am seeing two distinct product spots on my TLC plate after the reaction with methylhydrazine. What are they?

A1: You are likely observing the formation of regioisomers. This is the most critical challenge in this step. Methylhydrazine is an unsymmetrical nucleophile, and its two nitrogen atoms can attack the nitrile group, leading to two different isomers after cyclization:

  • 1-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Desired Product): Formed from the attack of the methylated nitrogen.

  • 2-methyl-2H-thieno[2,3-c]pyrazol-3-amine (Isomeric Impurity): Formed from the attack of the terminal -NH2 nitrogen.

  • Controlling Regioselectivity: The reaction solvent can influence the isomer ratio. Conducting the reaction in a protic acid solvent like glacial acetic acid often favors the formation of the more thermodynamically stable 1-methyl isomer. The acid protonates the nitrile, activating it for attack, and can influence the tautomeric equilibrium of the intermediates.

  • Identification & Separation: The isomers must be separated by column chromatography. Their polarity is often very similar, so a shallow elution gradient (e.g., starting with 20% ethyl acetate in hexanes and slowly increasing to 50%) is recommended for effective separation. Characterization by 1H NMR and NOE experiments is essential to confirm the identity of the desired isomer.[5]

Q2: The reaction seems to stall, and I have a significant amount of unreacted 2-amino-5-chlorothiophene starting material. Why?

A2: This points to incomplete cyclization, which can be caused by insufficient activation or energy.

  • Thermal Requirement: The cyclization and subsequent dehydration to form the aromatic pyrazole ring require heat. Ensure the reaction is maintained at a steady reflux for the recommended time.

  • Solvent Choice: While ethanol is a common solvent, using glacial acetic acid as the solvent or co-solvent can significantly accelerate the reaction. The acidic environment catalyzes the key cyclization and dehydration steps.

  • Methylhydrazine Quality: Methylhydrazine can degrade over time. Use a fresh bottle or a recently opened one to ensure its reactivity.

Troubleshooting Decision Tree: Pyrazole Formation

Troubleshooting_Tree Start Low Yield / Impure Product in Step 2 TLC Analyze reaction mixture by TLC Start->TLC TwoSpots Two major product spots observed? TLC->TwoSpots Multiple Spots OneSpot Mainly starting material remains? TLC->OneSpot Single Spot (SM) TwoSpots->OneSpot No Regioisomers Issue: Regioisomer Formation TwoSpots->Regioisomers Yes Incomplete Issue: Incomplete Cyclization OneSpot->Incomplete Yes Solution1 Action: 1. Purify via column chromatography. 2. Re-run reaction in acetic acid to improve selectivity. Regioisomers->Solution1 Solution2 Action: 1. Increase reflux time. 2. Switch solvent to acetic acid. 3. Verify quality of methylhydrazine. Incomplete->Solution2 End Successful Synthesis Solution1->End Solution2->End

Sources

Technical Support Center: 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization and handling of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5). This highly functionalized heterocyclic building block is frequently utilized in drug discovery programs (such as KRAS G12D inhibitor synthesis). However, its electron-rich core, strong C-Cl bond, and multiple nucleophilic nitrogen centers present unique synthetic challenges.

This guide is designed for Senior Application Scientists and Drug Development Professionals to troubleshoot chemoselectivity, optimize cross-coupling yields, and ensure scaffold stability.

Troubleshooting Guides & FAQs

Q: Why am I observing a mixture of N-alkylated products when attempting to functionalize the exocyclic secondary amine? A: This is a classic chemoselectivity issue driven by pKa differentials. The pyrazole N1 proton is significantly more acidic than the exocyclic N-methylamine proton. When using standard bases (e.g.,


 or 

in DMF), the base preferentially deprotonates the pyrazole ring, forming a highly nucleophilic pyrazolide anion that rapidly attacks your electrophile[1][2]. To selectively alkylate or acylate the exocyclic 3-amine, you must first mask the pyrazole N1 position using a protecting group such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM)[3].

Q: My Suzuki-Miyaura cross-coupling at the 5-chloro position is stalling at <10% conversion. How can I drive this reaction to completion? A: The failure is likely occurring at the oxidative addition step. The C-Cl bond on an electron-rich thiophene possesses a high bond dissociation energy, making it notoriously sluggish compared to aryl bromides or iodides[4][5]. Standard catalysts like


 are generally ineffective for chlorothiophenes[4].
Solution: You must utilize a highly active precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos)[3][4]. The electron-rich dicyclohexylphosphine moiety of XPhos increases electron density at the palladium center, accelerating oxidative addition, while its steric bulk promotes the formation of the active monoligated Pd(0) species[5]. Furthermore, ensure the pyrazole N1 is protected, as free nitrogen heterocycles can coordinate to and poison the palladium catalyst[3][6].

Q: The product degrades into a black tar during aqueous workup. How do I prevent this? A: Electron-rich aminothiophenes and thienopyrazoles are highly susceptible to auto-oxidation, particularly in the presence of trace palladium and atmospheric oxygen. Solution: Perform all reactions under a strict argon atmosphere using degassed solvents. Prior to aqueous workup, quench the reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium, which acts as a radical initiator for degradation.

Mechanistic & Workflow Visualizations

Workflow SM 5-chloro-N-methyl-1H- thieno[2,3-c]pyrazol-3-amine Prot Step 1: N1-Protection (THP or SEM) SM->Prot Chemoselectivity Control Funct Step 2: Functionalization (Suzuki or N-Acylation) Prot->Funct Catalyst Protection Deprot Step 3: Deprotection (Acidic Cleavage) Funct->Deprot Prod Target Compound Deprot->Prod

Workflow for chemoselective functionalization of the thieno[2,3-c]pyrazole scaffold.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-Cl TM Transmetalation (Base Mediated) OA->TM Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for the 5-chloro thiophene position.

Quantitative Data: Reaction Optimization

Table 1: Base Effects on N-Alkylation Chemoselectivity (Unprotected Scaffold)

Conditions: 1.0 eq scaffold, 1.1 eq benzyl bromide, 2.0 eq base, DMF, 25 °C, 12 h.

BasepKa (Conjugate Acid)Pyrazole N1-Alkylation (%)Exocyclic 3-Amine Alkylation (%)

~10.3> 95%< 5%

~10.3> 98%Trace

~3560%40% (Mixed/Dialkylated)
Table 2: Ligand Screening for Suzuki-Miyaura Coupling of 5-Chlorothienopyrazole

Conditions: 1.0 eq N1-protected scaffold, 1.5 eq Phenylboronic acid, 5 mol% Pd source, 10 mol% Ligand, 2.0 eq


, Dioxane/H2O (4:1), 100 °C, 16 h.
Pd SourceLigandConversion (%)Notes


< 5%Catalyst deactivated/No oxidative addition[4].

dppf15%Sluggish reaction.

SPhos82%Good conversion, slight protodeboronation[3][4].
XPhos Pd G2XPhos> 98%Excellent yield; rapid oxidative addition[4][5].

Standardized Experimental Protocols

Protocol 1: Regioselective N1-Protection (THP)

This step is mandatory prior to palladium-catalyzed cross-coupling or exocyclic amine functionalization.

  • Setup: Charge a flame-dried round-bottom flask with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (1.0 equiv) and anhydrous DCM (0.2 M).

  • Catalysis: Add

    
    -Toluenesulfonic acid monohydrate (0.1 equiv) and stir for 5 minutes at room temperature.
    
  • Protection: Dropwise add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv). Stir the reaction at 40 °C for 4-6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the N1-THP protected intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (5-Chloro Position)

Utilizing Buchwald's 2nd Generation Precatalyst for unactivated heteroaryl chlorides[5].

  • Preparation: In a Schlenk tube, combine the N1-protected 5-chloro-thienopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (5 mol%) and XPhos ligand (5 mol%).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.1 M). Seal the tube.
    
  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12-16 hours[3].

  • Scavenging & Workup: Cool to room temperature. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 1 hour to prevent auto-oxidation during workup. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

References

  • ResearchGate. "2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid". Available at:[Link]

  • Uni-Regensburg. "Functionalized Photochromic Scaffolds for Biological Applications". Available at: [Link]

  • PMC/NIH. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides". Available at: [Link]

  • ACS Publications. "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer". Available at: [Link]

  • ACS Publications. "Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides". Available at: [Link]

Sources

Technical Support Center: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, based on established chemical principles for thienopyrazole scaffolds and related heterocyclic systems.

Frequently Asked Questions (FAQs): General Handling & Storage

Question 1: What are the optimal storage conditions for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine to ensure long-term stability?

Answer: Based on data for structurally related chloro-pyrazolyl and amino-heterocyclic compounds, optimal long-term stability is achieved under controlled conditions. The primary goal is to mitigate exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

For solid (powder) forms, we recommend storage at 2-8°C in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be opaque or amber-colored to prevent photodegradation and tightly sealed to prevent moisture ingress. For compounds that may react violently with water, keeping them in a dry, cool, and well-ventilated place away from moist air is critical.[2]

For solutions, the choice of solvent is critical. Aprotic, dry solvents (e.g., anhydrous DMSO, DMF) are generally preferred for stock solutions. These should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality: The thieno[2,3-c]pyrazole core, substituted with a chloro group and an N-methylamine, possesses several sites susceptible to degradation. The chloro group can be prone to hydrolysis, the amine can undergo oxidation, and the fused aromatic ring system can be susceptible to photolytic degradation.[3][4] Low temperature and inert atmosphere slow down these chemical reaction kinetics.

Question 2: I need to prepare an aqueous solution for my bioassay. What precautions should I take?

Answer: Aqueous solutions pose the highest risk of degradation, primarily through hydrolysis. If an aqueous buffer is required, it should be prepared fresh for each experiment from a concentrated stock solution in an organic solvent (e.g., DMSO).

Key Recommendations:

  • pH Control: The stability of amino- and chloro-substituted heterocycles is often pH-dependent. We recommend buffers in the slightly acidic to neutral range (pH 5-7). Highly acidic or basic conditions can accelerate the hydrolysis of the C-Cl bond or promote other side reactions.

  • Oxygen Removal: Degas the aqueous buffer prior to use by sparging with nitrogen or argon. This minimizes oxidative degradation of the amine moiety.[4]

  • Temperature: Perform dilutions and experiments at the lowest practical temperature to reduce reaction rates.

  • Time: Minimize the time the compound spends in the aqueous solution before use. Do not store aqueous solutions of the compound.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My HPLC analysis shows a new, more polar peak appearing over time in my sample. What could it be?

Answer: The appearance of a new, more polar peak is a classic sign of degradation. Given the structure of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, the most probable cause is the hydrolysis of the chloro group to a hydroxyl group, forming 5-hydroxy-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. The hydroxyl group is significantly more polar than the chlorine atom, resulting in a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The hydrolyzed product should have a molecular weight corresponding to the replacement of Cl (approx. 34.5 Da) with OH (approx. 17 Da), a net loss of ~18 Da, but with the addition of a proton, so the mass shift will be M-Cl+OH.

  • Review Sample Prep: Was the sample exposed to water or protic solvents (like methanol) for an extended period?[2] Was the pH of the medium acidic or basic?

  • Implement Preventative Measures: Use aprotic solvents for storage and sample preparation. If aqueous solutions are necessary, prepare them immediately before analysis.

Issue 2: The biological activity of my compound seems to decrease after a single freeze-thaw cycle of the stock solution. Why?

Answer: A loss of potency after a freeze-thaw cycle often points to either precipitation or degradation.

  • Precipitation: The compound may not be fully re-dissolving after thawing. Before use, ensure the solution is completely thawed and vortex it thoroughly to ensure homogeneity. Visually inspect for any precipitate.

  • Accelerated Degradation: The process of freezing can create pockets of concentrated solute and dissolved gases (like oxygen), potentially accelerating degradation. When DMSO freezes, the pure solvent solidifies first, concentrating the compound and any trace water or impurities in the remaining liquid phase, which can promote reactions.

Workflow for Investigating Instability: This workflow provides a systematic approach to diagnosing stability issues encountered during experiments.

G A Unexpected Experimental Result (e.g., new HPLC peak, loss of potency) B Hypothesize Degradation (Hydrolysis, Oxidation, Photolysis?) A->B I Problem Persists A->I C Review Handling Procedures (Solvent, Temp, Light, pH) B->C D Perform Confirmatory Test (e.g., LC-MS analysis of suspect sample) C->D Isolate variable E Identify Degradant (Mass matches hypothesized structure?) D->E F Implement Corrective Actions (Change solvent, protect from light, etc.) E->F Yes G Conduct Formal Forced Degradation Study E->G No / Unclear H Problem Resolved F->H G->F I->G Deeper investigation needed

Caption: Troubleshooting workflow for stability issues.

Technical Deep Dive: Potential Degradation Pathways

Understanding the potential chemical liabilities of the molecule is key to designing stable formulations and interpreting experimental results. Forced degradation studies, which intentionally stress a molecule, are essential for elucidating these pathways.[5][6]

Hypothesized Degradation Pathways for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Parent Compound) Hydrolysis_Product 5-hydroxy-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Hydrolysis Product) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Derivative (Oxidation at N-methyl-amine) Parent->N_Oxide [O] e.g., H₂O₂, Oxone® Thiophene_Oxide Thiophene S-Oxide (Oxidation at Thiophene Sulfur) Parent->Thiophene_Oxide [O] e.g., m-CPBA Dehalogenation De-chlorinated Product (Radical-mediated) Parent->Dehalogenation UV Light (hν)

Caption: Hypothesized degradation pathways.

  • Hydrolysis (Acid/Base Catalyzed): The C5-chloro substituent is likely the most significant liability. Nucleophilic substitution by water or hydroxide ions can replace the chlorine with a hydroxyl group. This reaction can be accelerated at non-neutral pH.

  • Oxidation: The tertiary N-methylamine group and the sulfur atom in the thiophene ring are susceptible to oxidation.[7] Strong oxidizing agents or even atmospheric oxygen over time (autoxidation) can lead to the formation of N-oxides or sulfoxides/sulfones, respectively. These transformations can significantly alter the compound's electronic properties and biological activity.

  • Photodegradation: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be sensitive to UV light.[8] Energy from light can induce homolytic cleavage of the C-Cl bond, leading to radical intermediates and subsequent dehalogenation or other complex reactions.

Protocols: How to Assess Stability

A forced degradation study is the standard approach to systematically evaluate the stability of a drug candidate.[5][7] The goal is to achieve 5-20% degradation to ensure that the analytical methods can adequately detect and resolve the degradants from the parent compound.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent / ConditionTypical DurationRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl2h - 24h at 60°CTo assess stability in acidic environments (e.g., stomach). Neutralize sample before analysis.
Base Hydrolysis 0.1 M NaOH2h - 24h at 60°CTo assess stability in basic environments. Neutralize sample before analysis.
Oxidative 3% H₂O₂2h - 24h at RTSimulates oxidative stress. Protect from light. Quench reaction if necessary before analysis.[7]
Thermal 80°C (Solid & Solution)24h - 72hEvaluates intrinsic stability at elevated temperatures. Monitor for melting or discoloration.
Photolytic ICH Q1B Option 2VariableExpose solid and solution to >1.2 million lux hours and >200 W·h/m² UV light. Use a control sample protected from light.
Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop and validate an analytical method capable of separating the parent compound from its potential degradation products.

1. Initial Method Development:

  • Column: Start with a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).[9]

  • Detector: Use a UV detector set at an appropriate wavelength (e.g., the λmax of the parent compound, or use a photodiode array (PDA) detector to monitor multiple wavelengths).

  • Flow Rate: Begin with 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Forced Degradation Sample Preparation:

  • Prepare a solution of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Subject aliquots of this solution to the stress conditions outlined in Table 1.

  • For each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute to a final concentration of ~0.1 mg/mL for injection.

3. Method Optimization & Validation:

  • Inject the stressed samples into the HPLC system.

  • Analyze the chromatograms. The goal is to see a decrease in the parent peak area and the appearance of new peaks (degradants).

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. If the peak is pure, it indicates that no degradants are co-eluting.

  • Resolution: Adjust the mobile phase gradient, pH, or organic solvent to achieve a baseline resolution (Rs > 1.5) between the parent peak and all major degradant peaks.

  • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

This systematic approach ensures that the analytical method is "stability-indicating," providing trustworthy data on the compound's degradation profile.[6][7]

References
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023, May 16).
  • 14 - SAFETY DATA SHEET. (2014, September 24). Fisher Scientific.
  • 5-Chloro-1H-pyrazol-3-amine | 916211-79-5. Sigma-Aldrich.
  • Forced Degradation Studies for Biopharmaceuticals. (2020, November 12).
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives.
  • 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. ChemScene.
  • 5-Chloro-1-methyl-1H-pyrazol-3-amine. Sigma-Aldrich.
  • Guidance on Storage and Handling of Chlorinated Solvents. Olin Chlor Alkali Products.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022, June 18). MDPI.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI.
  • Granular Chlorine. (2023, March 24).
  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018, August 20). SciSpace.
  • Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.

Sources

troubleshooting inconsistent results with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Document ID: TSC-TCP-2026-02-27 Version: 1.0

Introduction

Welcome to the technical support guide for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (herein referred to as TCP). This molecule is a key heterocyclic building block, valued for its unique fused-ring structure that combines the functionalities of a thiophene and a pyrazole. Thienopyrazole derivatives are prominent in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[1][2]

The inherent reactivity of the amine and chloro-substituted thienopyrazole core, however, can lead to challenges in synthesis, purification, and characterization. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting inconsistent experimental results, ensuring reproducibility and success in your work.

Part 1: General Troubleshooting Workflow

When encountering inconsistent results, a systematic approach is crucial. The following workflow provides a logical progression from problem identification to resolution.

Troubleshooting_Workflow General Troubleshooting Workflow for TCP A Inconsistent Results Observed (e.g., Low Yield, Impurities, Strange Data) B Step 1: Verify Starting Materials & Reagents A->B C Step 2: Review Reaction Conditions A->C D Step 3: Analyze Work-up & Purification A->D E Step 4: Scrutinize Analytical Data A->E F Purity Confirmed by NMR/LC-MS? B->F G Solvent, Temperature, Atmosphere Correct? C->G H Aqueous Quench Stability? Emulsions? D->H I NMR & MS Data Discrepancy? E->I F->C Yes J Resolved: Re-run with Pure Reagents F->J No G->D Yes K Resolved: Optimize Reaction Parameters G->K No H->E Yes L Resolved: Modify Purification Protocol H->L No M Resolved: Re-interpret Data / Re-acquire I->M Yes N Consult FAQs & Specific Guides Below I->N No, Data is Consistent but Undesired Purification_Strategy Purification Troubleshooting for TCP Derivatives Start Crude Product Obtained CheckTLC Analyze by TLC: Streaking or Poor Separation? Start->CheckTLC Streaking Streaking Observed CheckTLC->Streaking Yes PoorSep Poor Separation CheckTLC->PoorSep Yes NoIssue Clean Separation CheckTLC->NoIssue No AddAmine Action: Add 0.5-1% Triethylamine or Ammonia in MeOH to Eluent Streaking->AddAmine ChangeSystem Action: Test Alternative Solvent Systems (e.g., DCM/MeOH) PoorSep->ChangeSystem ProceedColumn Proceed with Flash Chromatography NoIssue->ProceedColumn AddAmine->ProceedColumn ChangeSystem->ProceedColumn ConsiderAlternatives If Column Fails: Consider Recrystallization or Prep-HPLC ProceedColumn->ConsiderAlternatives

Sources

minimizing off-target effects of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (referred to herein as CMP-3A ).

This guide treats CMP-3A as a representative ATP-competitive kinase inhibitor scaffold . Given the structural properties of thieno[2,3-c]pyrazoles, this compound is frequently utilized as a chemical probe for kinases such as Aurora Kinase , GSK-3β , and CDKs . The protocols below address the specific liabilities of this scaffold: structural promiscuity (ATP-mimicry) and physicochemical aggregation.

Status: Operational Ticket ID: CMP-3A-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Compound Profile & Liability Assessment

Before initiating biological assays, you must understand the "personality" of CMP-3A. This molecule acts primarily as a Type I kinase inhibitor, binding to the ATP hinge region.

FeatureChemical PropertyExperimental Liability
Core Scaffold Thieno[2,3-c]pyrazoleHigh Promiscuity: Mimics the purine ring of ATP; high risk of cross-reactivity with structurally similar kinases (e.g., Aurora A/B, CDKs).
Substituent 5-Chloro groupLipophilicity: Increases logP, enhancing potency but increasing risk of non-specific hydrophobic binding and aggregation.
H-Bond Donor 3-Amine (N-methyl)Hinge Binding: Critical for on-target efficacy but dictates the selectivity profile based on the "gatekeeper" residue of the kinase.

Troubleshooting Modules (Q&A Format)

Module A: Physicochemical "False Positives" (Aggregation)

Q: My IC50 curves are steep (Hill slope > 2.0), and I see inhibition across unrelated assays. Is this a specific off-target?

A: Likely not. This is a classic signature of colloidal aggregation . The 5-chloro substituent increases the hydrophobicity of the thienopyrazole core. In aqueous buffers, CMP-3A may form sub-micrometer aggregates that sequester proteins non-specifically, inhibiting them via surface tension rather than active-site binding.

Diagnostic Protocol: The Detergent Sensitivity Test

  • Principle: Non-ionic detergents disrupt colloidal aggregates but do not affect specific 1:1 ligand-protein binding.

  • Step 1: Prepare your kinase assay buffer.[1]

  • Step 2: Split into two conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Step 3: Run the dose-response curve for CMP-3A in both conditions.

  • Interpretation:

    • IC50 shifts > 10-fold: The inhibition was due to aggregation (False Positive).

    • IC50 remains stable: The inhibition is a true binding event.

Module B: Kinase Selectivity & The "Twin" Problem

Q: I am targeting Aurora A, but I see cytokinesis defects typical of Aurora B inhibition. How do I validate selectivity?

A: Thienopyrazoles often struggle to differentiate between highly homologous isoforms (paralogs). You cannot rely solely on reported IC50 values from cell-free assays, as intracellular ATP concentrations (mM range) shift the effective potency.

Workflow: The "Window of Selectivity" Titration Do not use a single "high dose" (e.g., 10 µM). You must define the therapeutic window where the primary target is inhibited but the off-target is not.

  • Western Blot Titration:

    • Treat cells with CMP-3A at 0.1, 0.3, 1.0, 3.0, and 10.0 µM.

    • Marker A (On-Target): p-Aurora A (Thr288) — Should decrease at low doses.

    • Marker B (Off-Target): p-Histone H3 (Ser10) (Aurora B substrate) — Should only decrease at high doses.

  • Quantification: Calculate the Selectivity Index (SI) :

    
    .
    
    • Guidance: If SI < 10, you cannot claim the phenotype is solely due to Aurora A inhibition.

Module C: Validating Phenotypes (Rescue Experiments)

Q: I see a strong phenotype (apoptosis), but how do I prove it's driven by my target and not general toxicity?

A: Chemical probes are rarely perfectly specific. You must validate the phenotype using Genetic Rescue or Structural Negatives .

Protocol 1: The "Structural Negative" Control Synthesize or purchase a close analog of CMP-3A that lacks the key hydrogen bond donor.

  • Suggestion: N,N-dimethyl analog . Methylating the remaining proton on the 3-amine often sterically clashes with the kinase hinge region, rendering the molecule inactive against the kinase.

  • Experiment: Treat cells with the inactive analog at the same concentration as CMP-3A.

  • Result: If the analog causes the same toxicity, your effect is off-target (likely chemical toxicity or membrane disruption).

Protocol 2: CRISPR/RNAi "Gene Dosage" Rescue

  • Concept: If CMP-3A inhibits Target X, then reducing the levels of Target X (heterozygous depletion) should make cells more sensitive to the drug (hypersensitivity). Conversely, overexpressing a drug-resistant mutant should rescue viability.

  • Step 1: Transfect cells with a plasmid expressing a Gatekeeper Mutant of your kinase (e.g., T -> M mutation in the ATP pocket) that prevents CMP-3A binding but retains catalytic activity.

  • Step 2: Treat with CMP-3A.

  • Result: If the phenotype persists despite the resistant mutant, the drug is acting on a different (off-target) protein.

Decision Logic for Off-Target Diagnosis

The following diagram outlines the logical workflow to determine if your experimental observation is a genuine on-target effect or an artifact.

OffTargetDiagnosis Start Observation: Unexpected Phenotype Solubility Step 1: Aggregation Check (Add 0.01% Triton X-100) Start->Solubility Agg_Yes Activity Lost? (Aggregation Artifact) Solubility->Agg_Yes Yes Agg_No Activity Retained (True Binder) Solubility->Agg_No No Selectivity Step 2: Isoform Profiling (Western Blot Titration) Agg_No->Selectivity Sel_Poor Overlapping IC50s (Polypharmacology) Selectivity->Sel_Poor No Window Sel_Good Distinct Window (>10x Selectivity) Selectivity->Sel_Good Clear Window Rescue Step 3: Target Validation (Genetic/Chem Rescue) Sel_Good->Rescue Res_Fail Phenotype Persists (Unknown Off-Target) Rescue->Res_Fail No Rescue Res_Pass Phenotype Rescued (Validated Mechanism) Rescue->Res_Pass Rescue

Caption: Logical workflow for distinguishing between aggregation artifacts, polypharmacology, and validated on-target effects.

Summary of Key Parameters

ParameterRecommended ValueRationale
Max Concentration < 10 µMThienopyrazoles often exhibit non-specific toxicity >10 µM.
DMSO Limit < 0.5% (v/v)High DMSO can alter membrane permeability, exacerbating off-target uptake.
Incubation Time 1–4 Hours (Signaling)Long incubations (>24h) compound secondary off-target effects (e.g., cell cycle arrest).
Control Compound Structural AnalogAn inactive analog (e.g., N,N-dimethyl variant) controls for the chemical scaffold's toxicity.

References

  • Thienopyrazole Scaffold Characterization

    • Title: Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.[2]

    • Source: MDPI (International Journal of Molecular Sciences), 2022.
    • Relevance: Establishes the thieno[2,3-c]pyrazole core as a kinase-active scaffold (Aurora/CDK/p38) and discusses cytotoxicity windows.
    • URL:[Link]

  • Aggregation Artifacts in Kinase Assays

    • Title: Promiscuous inhibitors: common causes of false positives in high-throughput screening.
    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).
    • Relevance: Defines the mechanism of colloidal aggregation and the Triton X-100 valid
    • URL:[Link]

  • Target Engagement Methodologies: Title: Recommendations for off-target profiling. Source: Carna Biosciences / BenchChem Technical Guides. Relevance: Provides protocols for kinase selectivity profiling and interpreting IC50 shifts.
  • GSK-3β Inhibition by Thienopyrazoles

    • Title: Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors.[3]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).
    • Relevance: Validates the "3-amine" position as critical for ATP-hinge binding in this specific scaffold class.
    • URL:[Link]

Sources

Technical Support Center: Bioavailability Enhancement of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Center Status: 🟢 OPERATIONAL Current Ticket Volume: High (Focus: Solubility/Permeability Mismatch) Lead Scientist: Dr. Aris (Senior Application Scientist)

Welcome to the Technical Support Hub

You are accessing the dedicated support portal for Compound Tpz-Cl-Me (5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine). This heterocyclic scaffold presents a classic medicinal chemistry paradox: potent kinase/biological activity hampered by "brick dust" physicochemical properties.

This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current observation to view the resolution protocol.

TICKET #001: "Compound precipitates immediately upon dilution in PBS or Media."

Diagnosis: Your compound is exhibiting pH-dependent solubility failure . The 1H-thieno[2,3-c]pyrazole core is a weak base. The 5-chloro substitution increases lipophilicity (LogP increase ~0.7), while the planar aromatic structure encourages strong


-

stacking (high lattice energy).
  • At pH < 2 (Stomach): Protonated and soluble.

  • At pH 7.4 (Blood/Media): Deprotonated (neutral), causing rapid crash-out.

Resolution Protocol: Salt Selection & pH Modification

Do not rely on DMSO stocks alone. You must disrupt the crystal lattice before administration.

Step 1: The "Golden Triangle" Salt Screen For this specific amine, avoid simple mineral acids if they cause hygroscopicity. Test these three counter-ions immediately:

Counter-ionStoichiometryRationale for Tpz-Cl-Me
Mesylate (Methanesulfonic acid) 1:1Breaks planar stacking; lowers melting point to improve dissolution rate.
Tosylate (p-Toluenesulfonic acid) 1:1Matches the lipophilic core; prevents "oiling out" often seen with HCl salts of lipophilic bases.
L-Tartrate 1:1 or 1:2Creates a "hydrophilic shell" around the hydrophobic core; excellent for aqueous stability.

Step 2: Kinetic Solubility Assay (Protocol) Use this to validate your salt choice.

  • Prepare Stocks: Dissolve 10 mg of Free Base and 10 mg of Salt Form in 1 mL DMSO.

  • Spike: Add 10

    
    L of stock into 990 
    
    
    
    L of PBS (pH 7.4).
  • Incubate: Shake at 37°C for 2 hours (not 24h—we want kinetic data relevant to transit time).

  • Filter: 0.45

    
    m PTFE filter.
    
  • Analyze: HPLC-UV (254 nm).

    • Success Criteria: Soluble fraction > 50

      
      g/mL.
      
TICKET #002: "PK data shows high variability and low AUC in rodents."

Diagnosis: This is likely a Dissolution-Rate Limited Absorption issue (BCS Class IIb). Even if the compound dissolves in the stomach, it precipitates in the small intestine (pH 6.5) faster than it can permeate.

Resolution Protocol: Amorphous Solid Dispersion (ASD)

You must prevent the recrystallization of the 5-chloro-thienopyrazole core in the intestinal lumen.

The "Spring and Parachute" Strategy:

  • The Spring: Use a solvent-evaporation method to create a high-energy amorphous form.

  • The Parachute: Use a polymer to inhibit precipitation.

Recommended Polymer Matrix:

  • HPMCAS-HF (Hypromellose Acetate Succinate): The high acetyl content interacts with the chloro-thiophene moiety, while the succinate provides pH-triggered release in the intestine.

Workflow Diagram (Graphviz):

FormulationDecisionTree Start Start: Low Bioavailability CheckSol Is Solubility < 10 µg/mL? Start->CheckSol CheckLogP Is LogP > 4? CheckSol->CheckLogP Yes SaltPath Strategy A: Salt Formation (Mesylate/Tosylate) CheckSol->SaltPath No (Solubility is decent, dissolution is slow) LipidPath Strategy B: Lipid Formulation (SEDDS/LNP) CheckLogP->LipidPath Yes (Lipophilic) ASDPath Strategy C: Solid Dispersion (HPMCAS/PVPVA) CheckLogP->ASDPath No (Crystalline Limited) LipidPath->Start If PK fails ASDPath->Start If Stability fails

Caption: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties of the thienopyrazole scaffold.

TICKET #003: "Compound degrades during storage or formulation."

Diagnosis: The N-methyl group on the amine is susceptible to oxidative demethylation, and the electron-rich thiophene ring can be prone to oxidation.

Resolution Protocol: Stabilization

  • Antioxidant Addition:

    • Add 0.1% w/w BHT (Butylated Hydroxytoluene) to any lipid or solid formulation.

  • Excipient Screening:

    • Avoid PEG-based excipients (e.g., PEG400) if they contain trace peroxides. Use Super-Refined™ PEGs or switch to Propylene Glycol .

Frequently Asked Questions (FAQ)

Q: Can I just use Cyclodextrin (HP-


-CD)? 
A:  Yes, but with a caveat. The 5-chloro-thienopyrazole core is bulky. Standard 

-CD might be too small for deep inclusion.
  • Recommendation: Use Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    . The anionic charge interacts with the protonated amine (N-methyl), providing a dual electrostatic/inclusion stabilization.

Q: What is the estimated pKa of the relevant nitrogen? A: Based on the scaffold:

  • N-methyl-3-amine: The lone pair is likely delocalized into the pyrazole ring, lowering basicity (pKa ~2–4).

  • Pyrazole N2: This is the primary protonation site (pKa ~2.5).

  • Implication: You need a pH < 2 to fully solubilize the salt form in situ. Ensure your formulation buffers the microenvironment to acidic pH.

Summary of Physicochemical Data
PropertyValue (Est.)Implication for Bioavailability
Molecular Weight ~227.6 g/mol Low MW favors permeability (Good).
cLogP 2.8 – 3.2Moderate lipophilicity; absorption is solubility-limited.
H-Bond Donors 1 (NH)Good membrane permeability.
PSA (Polar Surface Area) ~45 ŲExcellent for blood-brain barrier penetration (if CNS is target).
Melting Point > 200°CHigh lattice energy = "Brick Dust" (Requires ASD/Salts).
References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection protocols).

  • Al-Mulla, A., et al. (2020).[2] Thieno[2,3-c]pyrazole derivatives: A review of their synthesis and biological applications. RSC Advances. (Provides structural context for the scaffold).

Sources

Technical Support Center: Protocol Refinement for Small Molecule Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for refining biochemical assays involving small molecule protein kinase inhibitors. While your interest may be in a specific compound, such as 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, the principles outlined here are broadly applicable to the entire class of small molecule kinase inhibitors, including those built on scaffolds like thienopyrazole, which are known to have kinase inhibitory activity.[1][2]

This resource is designed to help you diagnose common experimental issues, optimize your assay parameters for robust and reproducible results, and correctly interpret your data.

Frequently Asked Questions (FAQs)

Q1: What are the most common kinase assay formats and how do I choose one?

A: Modern kinase assays are predominantly non-radioactive and can be categorized into three main groups: luminescence-based, fluorescence-based, and antibody-based formats.[3][4] The best choice depends on your specific needs, such as throughput, sensitivity, and cost.[3][5]

Assay Type Principle Examples Pros Cons
Luminescence-Based Measures ATP consumption or ADP production. The signal is generated by a luciferase/luciferin reaction.[6][7]ADP-Glo™, Kinase-Glo®High sensitivity, broad dynamic range, suitable for kinases with high Kₘ for ATP.[7][8]Can be susceptible to compound interference with the luciferase enzyme.
Fluorescence-Based (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate via Förster Resonance Energy Transfer between a donor and acceptor fluorophore.[9][10]HTRF®, LANCE® UltraHomogeneous ("mix-and-read") format, robust, and suitable for HTS.[9][10]Requires specific antibodies and labeled substrates; can be costly.[11]
ELISA-Based Uses a phospho-specific antibody to detect the phosphorylated substrate immobilized on a plate.[7]Plate-based immunoassaysAffordable and uses standard lab equipment.[7]Labor-intensive with multiple wash steps; not ideal for high-throughput screening.[7][11]
Q2: How do I determine the optimal ATP concentration for my assay?

A: The ATP concentration is a critical parameter as most kinase inhibitors compete with ATP for binding to the enzyme's active site.

  • For IC₅₀ Determination: It is a common practice to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for that specific kinase.[12] This ensures that the assay is sensitive enough to detect inhibitors of varying potencies.

  • For Screening Campaigns: In high-throughput screening (HTS), a lower ATP concentration might be used to increase the sensitivity for identifying initial hits.[13] However, be aware that this can lead to an overestimation of inhibitor potency.[14]

An ATP titration experiment is essential during assay development to determine the Kₘ in your specific buffer conditions.[15][16]

Q3: My inhibitor is not showing any activity. What are the first things I should check?

A: This is a frequent issue that often traces back to the inhibitor itself or the experimental setup.[17]

  • Compound Solubility and Stability: Poor aqueous solubility is a primary cause of apparent inactivity.[17][18] Ensure your compound is fully dissolved in a high-purity solvent like DMSO to make a concentrated stock solution.[17][19] When diluting into your aqueous assay buffer, check for any signs of precipitation.[17] Also, verify that the compound has been stored correctly to prevent degradation.[17][19]

  • Enzyme Activity: Confirm that your kinase is active. Run a positive control with a known inhibitor and a negative control with no inhibitor to ensure the assay window is sufficient.[20][21]

  • Assay Conditions: Double-check all reagent concentrations, incubation times, and buffer components.[20] The presence of necessary co-factors like Mg²⁺ or Mn²⁺ is crucial.[20]

Q4: What is a Z'-factor and why is it important?

A: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[22][23] It measures the separation between the signals of your positive and negative controls in relation to their variability.[22][23]

The formula is: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ| where μ is the mean and σ is the standard deviation for the positive (p) and negative (n) controls.[22]

Z'-Factor Value Interpretation
> 0.5An excellent assay, suitable for HTS.[24][25]
0 to 0.5A marginal assay that may require optimization.[22][24]
< 0A poor assay where control signals overlap; not suitable for screening.[22][23]

A good Z'-factor (≥ 0.5) gives you confidence that the assay can reliably distinguish between active and inactive compounds.[22][25]

Troubleshooting Guide

This section addresses specific problems you may encounter during your kinase inhibitor assays.

Problem 1: High Background Signal

Your negative control wells (e.g., no enzyme or maximum inhibition) show an unusually high signal.

Potential Cause Recommended Solution
Reagent Contamination Ensure the substrate is not contaminated with the phosphorylated product. For luminescence assays like ADP-Glo™, check for ATP contamination in your substrate or ADP in your ATP stock.[20]
Non-specific Binding (Antibody-based assays) Increase the number or stringency of wash steps. Add a blocking agent like Bovine Serum Albumin (BSA) to the reaction buffer to reduce non-specific interactions.[20]
Compound Interference The test compound may be intrinsically fluorescent or interfere with the detection chemistry (e.g., luciferase). Run a control plate with the compound and detection reagents but without the kinase to quantify this effect.[5]
High Enzyme Concentration Too much enzyme can lead to a high basal signal. Perform an enzyme titration to find a concentration that provides a robust signal window without elevating the background.[20]
Problem 2: High Variability Between Replicate Wells (Poor Z'-factor)

You observe large standard deviations in your controls and inconsistent results across the plate.

Potential Cause Recommended Solution
Poor Pipetting/Mixing Ensure all reagents are fully thawed and mixed before use. Use calibrated pipettes and be consistent with your technique. For viscous solutions, consider reverse pipetting.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for samples or fill them with buffer/media to create a humidity barrier.
Compound Precipitation As mentioned in the FAQs, poor solubility can lead to inconsistent concentrations across wells.[17] Visually inspect the plate for any signs of precipitate. Consider reducing the final DMSO concentration (typically <0.5%).[5][17]
Reagent Instability Prepare working solutions of reagents like ATP fresh for each experiment. Avoid repeated freeze-thaw cycles of enzyme stocks by preparing single-use aliquots.[17][19]
Temperature Gradients Allow all plates and reagents to equilibrate to room temperature before starting the assay, especially for enzymatic reactions.[13]
Problem 3: Inconsistent IC₅₀ Values

The IC₅₀ value for your inhibitor changes significantly between experiments.

Potential Cause Recommended Solution
Variable Assay Conditions The IC₅₀ value is highly dependent on assay conditions. Ensure that the ATP concentration, enzyme concentration, and incubation times are kept consistent across all experiments.[18]
Inhibitor Degradation The inhibitor may be unstable in the assay buffer over the course of the experiment. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before the assay begins.[19]
Curve Fitting Issues Ensure you have a sufficient number of data points across a wide concentration range to define the top and bottom plateaus of the dose-response curve. Use a four-parameter logistic model for curve fitting.[26]
Lot-to-Lot Variability of Reagents Different batches of kinase, substrate, or antibodies can have slightly different activities or properties. It is good practice to qualify new lots of critical reagents before use in screening.

Visualized Workflows and Concepts

General Kinase Inhibitor Assay Workflow

This diagram outlines the typical steps involved in a biochemical kinase assay designed to measure inhibitor potency.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilution dispense Dispense Inhibitor and Enzyme to Plate prep_inhibitor->dispense prep_enzyme Prepare Enzyme Working Solution prep_enzyme->dispense prep_substrate Prepare Substrate/ATP Working Solution initiate Initiate Reaction (Add Substrate/ATP) prep_substrate->initiate incubate_pre Pre-incubate dispense->incubate_pre incubate_pre->initiate incubate_main Incubate at RT initiate->incubate_main stop Stop Reaction (e.g., add EDTA) incubate_main->stop add_reagent Add Detection Reagent (e.g., ADP-Glo™, HTRF®) stop->add_reagent incubate_detect Incubate for Signal Development add_reagent->incubate_detect read Read Plate (Luminescence/Fluorescence) incubate_detect->read analyze Calculate % Inhibition read->analyze plot Plot Dose-Response Curve analyze->plot calc_ic50 Calculate IC₅₀ plot->calc_ic50

Caption: A generalized workflow for determining inhibitor IC₅₀ values.

Troubleshooting Poor Assay Performance (Low Z'-factor)

Use this decision tree to diagnose the root cause of high variability or a poor signal window in your assay.

G start Start: Poor Z'-factor (<0.5) q1 Is the background signal (min signal) high? start->q1 q2 Is the maximum signal low? q1->q2 No a1 Check for reagent contamination (e.g., ADP in ATP stock). Check for compound interference. q1->a1 Yes q3 Are standard deviations (SD) high? q2->q3 No a2 Enzyme inactive or degraded? Increase enzyme concentration. Increase incubation time. q2->a2 Yes a3 Review pipetting technique. Check for compound precipitation. Mitigate edge effects. q3->a3 Yes

Caption: A decision tree for troubleshooting common assay problems.

Mechanism of ATP-Competitive Inhibition

This diagram illustrates how most small molecule kinase inhibitors function by competing with the cell's natural substrate, ATP.

G Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding Site Substrate Substrate Peptide Substrate->Kinase Binds

Caption: ATP-competitive inhibitors block the active site, preventing phosphorylation.

References
  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen, 4(2):67-73. (URL: [Link])

  • Jia Y, et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1):59-69. (URL: [Link])

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (URL: [Link])

  • On HTS. (2023). Z-factor. (URL: [Link])

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. (URL: [Link])

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: [Link])

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. (URL: [Link])

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. (URL: [Link])

  • Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 2(2), 161-169. (URL: [Link])

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. (URL: [Link])

  • Hu, T., et al. (2015). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 10(11), 1227-1238. (URL: [Link])

  • Gao, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology, vol 1439. (URL: [Link])

  • BMG LABTECH. (2020). Kinase assays. (URL: [Link])

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. (URL: [Link])

  • Tidmore, J. K., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. (URL: [Link])

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. (URL: [Link])

  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. American Journal of Analytical Chemistry, 3(12), 899. (URL: [Link])

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1276-1284. (URL: [Link])

  • Vasta, J. D., et al. (2013). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 11(3), 178-186. (URL: [Link])

  • Horiuchi, K. Y. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. (URL: [Link])

  • Yi, X., et al. (2014). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 111(7), 2568-2573. (URL: [Link])

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (URL: [Link])

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (URL: [Link])

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. (URL: [Link])

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. (URL: [Link])

  • Ørnsrud, R., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. (URL: [Link])

  • Burch, J. D., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(9), 3192-3195. (URL: [Link])

  • Scientific Research Publishing. (n.d.). Summary of IC 50 values and kinetic solubility obtained for drug discovery compounds. (URL: [Link])

  • Sugiyama, Y., et al. (2016). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Drug Metabolism and Disposition, 44(9), 1502-1508. (URL: [Link])

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. (URL: [Link])

  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. (URL: [Link])

  • ResearchGate. (2025). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (URL: [Link])

  • Hanna, B. S., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(9), 5092. (URL: [Link])

  • Janežič, M., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2999. (URL: [Link])

Sources

addressing cytotoxicity of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thieno[2,3-c]pyrazole Series

Guide: Addressing Cytotoxicity of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine and Related Analogs in Cell Lines

Welcome to the technical support center for the thieno[2,3-c]pyrazole series of compounds. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of novel compounds such as 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. While this specific molecule is a novel investigational agent, its core scaffold is part of a well-documented class of compounds known for their potent biological activities, including significant cytotoxicity against cancer cell lines.[1][2][3]

This document provides a framework for systematically characterizing, troubleshooting, and mitigating the cytotoxic effects of this compound class. The methodologies and principles outlined here are synthesized from established research on related thienopyrazole and pyrazole derivatives to provide a robust starting point for your investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when beginning their work with novel thienopyrazole compounds.

Q1: What is the most probable mechanism of cytotoxicity for my thieno[2,3-c]pyrazole compound?

A: Based on extensive studies of related analogs, the cytotoxicity is likely multifactorial. The primary reported mechanisms include the induction of apoptosis and interference with cell cycle progression.[1][2] A notable thienopyrazole derivative, Tpz-1, was shown to disrupt microtubule and mitotic spindle formation, leading to cell cycle arrest and subsequent cell death.[1][2][3] Furthermore, this class of compounds can modulate key signaling kinases involved in cell survival and proliferation, such as reducing the phosphorylation of Akt and STAT3 while altering the phosphorylation of ERK1/2.[1][3]

Q2: I'm observing high levels of cytotoxicity even at low concentrations. How do I establish a therapeutic window?

A: This is a common characteristic of this potent compound class. Thienopyrazole derivatives can induce cell death in the low micromolar to nanomolar range (0.19 µM to 2.99 µM) in sensitive cancer cell lines.[1][3] To establish a therapeutic window, it is critical to perform a comprehensive dose-response analysis across a wide range of concentrations (e.g., from 1 nM to 100 µM) in both your target cancer cell lines and in non-cancerous control cell lines (e.g., human fibroblasts like Hs27).[2][4] The goal is to identify a concentration range that maximizes cancer cell death while minimizing toxicity to normal cells.

Q3: What are the key cellular pathways I should investigate to confirm the mechanism of action?

A: Your investigation should focus on two primary areas: apoptosis and cell cycle regulation.

  • Apoptosis: Assess the activation of the caspase cascade. Specifically, investigate the cleavage of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3, Caspase-7), as well as the cleavage of PARP.[5] It is also crucial to examine the regulation of the Bcl-2 family of proteins, measuring the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[5]

  • Cell Cycle: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Thienopyrazole and pyrazole analogs frequently induce cell cycle arrest, particularly in the G2/M or S phase, which can be quantified as a significant increase in the cell population in these phases.[2][6][7][8]

Q4: My results are inconsistent between experiments. What are the common sources of variability?

A: Variability can stem from several factors:

  • Compound Stability: Ensure your stock solution in DMSO is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. Cells at high passages can exhibit altered phenotypes and drug sensitivities.

  • Seeding Density: Ensure uniform cell seeding density across all wells and plates. Over- or under-confluent cells will respond differently to cytotoxic agents.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments and kept low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to addressing specific problems you may encounter during your experiments.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to investigating unexpected cytotoxicity.

G A Problem: Unexpected or High Cytotoxicity B Step 1: Validate Assay & Controls (MTT/MTS, CellTiter-Glo®) A->B C Step 2: Perform Comprehensive Dose-Response Analysis B->C D Determine IC50 Values (Cancer vs. Normal Cell Lines) C->D E Step 3: Investigate Mechanism of Action (MOA) At IC50 & 2x IC50 Concentrations D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Protein Expression Analysis (Western Blot for Key Markers) E->H I Results Consistent with Apoptosis/Cell Cycle Arrest? F->I G->I H->I J Conclusion: Mechanism Confirmed. Proceed with further studies. I->J  Yes K Re-evaluate Hypothesis. Consider alternative MOAs (e.g., Necrosis, Autophagy). I->K  No

Caption: A systematic workflow for troubleshooting and characterizing the cytotoxicity of a novel compound.

Problem 1: Excessive cell death observed in non-cancerous (control) cell lines.

  • Causality: While many thienopyrazole derivatives show some selectivity for cancer cells, off-target toxicity is possible.[2][3] This suggests that the compound may be targeting a pathway essential for the survival of both normal and cancerous cells.

  • Solution Path:

    • Confirm the IC50: Accurately determine the IC50 for both your cancer cell line and a non-cancerous control line (See Protocol 3.1).

    • Calculate Selectivity Index (SI): The SI is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A high SI (>10) is desirable.

    • Time-Course Experiment: Reduce the incubation time. Some compounds exhibit time-dependent toxicity. Assess viability at earlier time points (e.g., 6, 12, 24 hours) to see if a therapeutic window opens up.

    • Investigate Apoptosis: Perform Annexin V/PI staining on both cell types. If both undergo apoptosis, it confirms a shared sensitive pathway.

Problem 2: The IC50 value I calculated is significantly different from published data for similar compounds.

  • Causality: This can be due to differences in experimental conditions or cell line-specific sensitivities.

  • Solution Path:

    • Verify Cell Line Authenticity: Use STR profiling to confirm the identity of your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.

    • Standardize Assay Conditions: Ensure your cell viability assay parameters (seeding density, incubation time, reagent concentrations) match those in the reference literature as closely as possible. The doubling time of your cells can significantly impact the outcome.[4]

    • Check Compound Purity and Integrity: Verify the purity of your compound batch via HPLC-MS. Degradation or impurities can alter its activity.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Always include vehicle (DMSO) and appropriate positive controls.

Protocol 3.1: Establishing a Dose-Response Curve and Calculating IC50

This protocol uses the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of your compound in culture medium. Typically, 10-12 concentrations are used, spanning a wide range (e.g., 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Reference IC50 Values for Pyrazole Derivatives

The following table provides a reference for the cytotoxic potential of related compounds against various cancer cell lines.

Compound ClassSpecific CompoundCell LineIC50 Value (µM)Reference
Thieno[2,3-c]pyrazoleTpz-1CCRF-CEM (Leukemia)0.25[2]
Thieno[2,3-c]pyrazoleTpz-1HL-60 (Leukemia)< 1.0[4]
Indolo-pyrazoleCompound 6cSK-MEL-28 (Melanoma)3.46[6]
Dihydro-PyrazoleCompound 3fMDA-MB-468 (Breast)6.45 (48h)[8]
PyrazoleTosindHT29 (Colon)30[5]
Protocol 3.2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with your compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Potential Cytotoxic Signaling Pathways

The diagram below illustrates the potential molecular pathways activated by cytotoxic thienopyrazole compounds, based on current literature.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Molecular Markers A Thieno[2,3-c]pyrazole Compound B Microtubule Disruption A->B disrupts C Kinase Modulation A->C modulates D Induction of Apoptosis A->D induces E Mitotic Spindle Failure B->E G Reduced Survival Signals (p-Akt↓, p-STAT3↓) C->G H Altered Proliferation (p-ERK1/2 modulation) C->H I Mitochondrial Pathway D->I J Caspase Cascade Activation D->J F G2/M Phase Cell Cycle Arrest E->F K Cell Death F->K G->K H->K I->K L Bax↑ / Bcl-2↓ I->L M Cleaved Caspase-9 I->M J->K J->M N Cleaved Caspase-3 J->N M->N O Cleaved PARP N->O

Caption: Hypothesized mechanism of action for cytotoxic thienopyrazole compounds.

References

  • EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES.Department of Clinical Chemistry and Molecular Diagnostics, Poznan University of Medical Sciences.
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.PubMed.
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.MDPI.
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.PMC.
  • (PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Apoptosis induction induced by the derivatives 1, 3c.
  • Effect of compound 3 n on activation of caspases 3 and 7 in MDA‐MB‐468...
  • Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin...
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Deriv
  • Pyrazolo[5,1-c][1][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PMC.

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors.Semantic Scholar.
  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.MDPI.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.PMC.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).MDPI.
  • Synthesis of New Pyrazolo [5, 1-c][1][4][5] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Science Publishing Group.

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.PubMed.

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Validation & Comparative

A Comparative Efficacy Analysis of Thieno[2,3-c]pyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological and neurological drug discovery, the thienopyrazole scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of various protein kinases. This guide provides an in-depth validation of the efficacy of a representative thieno[2,3-c]pyrazole analog, contextualized by its performance against established kinase inhibitors. Due to the limited public data on 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, this analysis will focus on a closely related and well-characterized analog, a thieno[3,2-c]pyrazol-3-amine derivative, to illustrate the therapeutic potential of this chemical class.

The thieno[2,3-c]pyrazole core, a bicyclic system combining thiophene and pyrazole rings, has been identified as a pharmacologically active scaffold with notable antitumoral and kinase inhibitory activity.[1] Derivatives of this structure are being explored for their ability to target key enzymes in cellular signaling pathways that, when dysregulated, contribute to diseases like cancer and Alzheimer's.[2]

Comparative Efficacy: Thienopyrazole Analogs vs. Established Inhibitors

The primary mechanism of action for many thienopyrazole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[3][4]

This guide will focus on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in the pathology of Alzheimer's disease and certain cancers. A novel thieno[3,2-c]pyrazol-3-amine derivative has shown potent inhibition of GSK-3β.[2] Its efficacy is compared here with AR-A014418, a well-characterized and selective GSK-3β inhibitor.

CompoundTargetIC50 (nM)Assay Type
Thieno[3,2-c]pyrazol-3-amine Derivative (16b) GSK-3β3.1In vitro kinase assay
AR-A014418 (Comparator)GSK-3β104In vitro kinase assay

Data for the thieno[3,2-c]pyrazol-3-amine derivative is sourced from a study on its potential as a GSK-3β inhibitor.[2]

The data clearly indicates that the thieno[3,2-c]pyrazol-3-amine derivative exhibits significantly higher potency against GSK-3β in a cell-free assay compared to the established inhibitor AR-A014418. This suggests that the thienopyrazole scaffold is a promising starting point for the development of highly effective GSK-3β inhibitors.

Experimental Validation Protocols

To ensure scientific integrity, the following are detailed methodologies for key experiments used to characterize and validate the efficacy of thienopyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental in determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[5][6]

Objective: To quantify the potency of a test compound (e.g., a thieno[2,3-c]pyrazole analog) against a target kinase (e.g., GSK-3β).

Materials:

  • Recombinant human GSK-3β

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. A common starting point is a 10 mM stock, followed by 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with only DMSO (representing 0% inhibition) and wells with a known potent inhibitor or no enzyme (representing 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant GSK-3β and the kinase substrate in the assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Start the kinase reaction by adding an ATP solution to all wells. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent as per the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.[7]

  • Data Acquisition: Read the luminescence signal in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "maximum inhibition" control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Assay_Plate Plate Compounds & Controls Compound_Dilution->Assay_Plate Add_Enzyme_Substrate Add Enzyme/Substrate to Plate Assay_Plate->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Add_ATP Initiate with ATP Add_Enzyme_Substrate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Data_Analysis Analyze Data & Calculate IC50 Read_Plate->Data_Analysis

Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability (Cytotoxicity) Assay

This assay measures the effect of a compound on the proliferation and health of cancer cells.[8][9]

Objective: To determine the concentration of a thienopyrazole analog that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., HL-60 for leukemia)[1]

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent[9][10]

  • Solubilization solution (e.g., DMSO or an acidic solution)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyrazole analog. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

  • Staining:

    • For MTT assay: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan product.[9]

    • For SRB assay: Fix the cells with trichloroacetic acid and then stain the total cellular protein with SRB dye.[10]

  • Solubilization: Dissolve the formazan crystals (MTT) or the bound SRB dye with a solubilization solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Stain Add MTT or SRB Stain Incubate_48_72h->Add_Stain Solubilize Solubilize Formazan/Dye Add_Stain->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50

General Workflow for Cell Viability Assay.

Mechanism of Action: Targeting Key Signaling Pathways

Thienopyrazole derivatives often exert their anticancer effects by modulating critical signaling pathways. For instance, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[11]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK-3β AKT->GSK3B Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation GSK3B->Proliferation Thienopyrazole Thienopyrazole Analog Thienopyrazole->GSK3B Comparator Comparator Kinase Inhibitor (e.g., TORKinib) Comparator->mTORC1

Simplified PI3K/Akt/mTOR Signaling Pathway.

In this pathway, Akt (also known as Protein Kinase B) can phosphorylate and inactivate GSK-3β. By directly inhibiting GSK-3β, thienopyrazole analogs can influence downstream cellular processes. In the context of cancer, this could lead to apoptosis or cell cycle arrest. In neurodegenerative diseases like Alzheimer's, inhibiting GSK-3β is hypothesized to reduce the hyperphosphorylation of tau protein, a key pathological feature.[2]

In comparison, other classes of kinase inhibitors, such as mTOR inhibitors (e.g., Rapalogues or TORKinibs), target a different node in the same pathway, offering an alternative strategy for therapeutic intervention.[12]

Conclusion

The thieno[2,3-c]pyrazole scaffold and its isomers represent a versatile and potent class of compounds for the development of novel kinase inhibitors. As demonstrated with a representative thieno[3,2-c]pyrazol-3-amine derivative, these molecules can exhibit superior potency compared to existing inhibitors against specific targets like GSK-3β. The detailed experimental protocols provided herein offer a framework for the rigorous validation of such compounds. Further investigation into the structure-activity relationships and kinase selectivity of this class will be crucial for advancing these promising molecules toward clinical applications in oncology and neurodegenerative diseases.

References

  • in vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • (2022, June 16). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. ResearchGate. [Link]

  • Cytotoxicity Assays. Opentrons. [Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018, August 8). MDPI. [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026, February 21). Tech Science Press. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • (2025, August 4). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (n.d.). Oxford Academic. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 19). PubMed. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022, June 18). National Center for Biotechnology Information. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • SAR of Thieno-thiazole derivatives (14a–14b). ResearchGate. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021, November 4). STAR Protocols. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2025, August 6). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. [Link]

  • Can mTOR kinase inhibitors beat rapalogues in fighting against cancer? (2014, February 19). National Center for Biotechnology Information. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ResearchGate. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (n.d.). National Center for Biotechnology Information. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, May 5). Labiotech.eu. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). IRIS UniGe. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. (2026, January 2). ResearchGate. [Link]

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5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine vs other thienopyrazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[2,3-c]pyrazole scaffold has emerged as a highly privileged pharmacophore in modern oncology and immunology. As ATP-competitive inhibitors, these molecules mimic the purine ring of ATP, allowing them to anchor deeply within the highly conserved hinge regions of target kinases.

As drug development shifts toward Fragment-Based Drug Discovery (FBDD), researchers must constantly evaluate the trade-offs between low-molecular-weight building blocks and fully elaborated, complex inhibitors. This guide provides an objective, data-driven comparison between the highly specific fragment 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine and advanced thienopyrazole derivatives like Tpz-1 and Sanofi’s ITK inhibitors .

Mechanistic Causality: Fragment Efficiency vs. Elaborated Specificity

To understand the performance of these inhibitors, we must analyze the causality behind their structural design.

The 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine Advantage: This molecule serves as an exceptionally efficient fragment-level inhibitor. When it enters the ATP-binding pocket of a kinase (such as Interleukin-2-inducible T-cell kinase [ITK] or MAP kinases), the pyrazole nitrogens act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the hinge region (e.g., Cys442 in ITK)[1].

  • The Causality of the Chlorine Atom: The 5-chloro substitution is not merely a structural filler. Halogens like chlorine engage in "halogen bonding"—a highly directional, non-covalent interaction with the carbonyl oxygen of gatekeeper residues. This significantly increases the residence time of the inhibitor without adding massive steric bulk.

  • The Causality of the N-methyl Group: The N-methyl amine at the 3-position restricts rotational degrees of freedom. This locks the amine into an optimal conformation for hydrogen bonding while preventing unfavorable solvent interactions, maximizing Ligand Efficiency (LE). Recently, this specific thieno[2,3-c]pyrazol-3-amine core has been patented as a foundational scaffold for breakthrough KRAS G12D inhibitors[2].

Comparison with Complex Inhibitors (e.g., Tpz-1 & ITK Inhibitor 090): Elaborated molecules like Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) utilize the same core but feature bulky phenyl and methoxybenzylidene groups[3]. While Tpz-1 achieves potent cytotoxicity by extending out of the ATP pocket to disrupt microtubules and hyperphosphorylate ERK 1/2, its large size (MW: 390 g/mol ) can lead to poor pharmacokinetic profiles or off-target steric clashes. Similarly, Sanofi's thienopyrazolylindole inhibitors (e.g., Inhibitor 090) achieve high ITK selectivity by interacting with peripheral residues like Lys-391 and Asp-500, but require complex, multi-step synthesis[4].

G TCR T-Cell Receptor (TCR) ITK ITK / BTK Kinases TCR->ITK MAPK MAP / Src Kinases ITK->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation Inhibitor Thieno[2,3-c]pyrazole Core (e.g., 5-chloro-N-methyl) Inhibitor->ITK Inhibitor->MAPK

Mechanism of Thieno[2,3-c]pyrazole inhibitors on kinase signaling pathways.

Quantitative Performance Comparison

The following table synthesizes the experimental profiling of the 5-chloro fragment against its elaborated counterparts. The data highlights the inverse relationship between molecular weight and broad-spectrum kinase binding efficiency.

Compound ClassRepresentative MoleculePrimary TargetsAverage IC50 / CC50Molecular WeightMechanism of Action
Fragment Building Block 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amineITK, BTK, KRAS G12D (Scaffold)~10 - 25 µM (Binding)187.65 g/mol ATP-pocket hinge binding; Halogen bonding.
Cytotoxic Derivative Tpz-1MAP/Src Kinases, Microtubules0.19 - 2.99 µM (CC50)390.46 g/mol Mitotic spindle disruption; ERK 1/2 hyperphosphorylation[3].
Advanced ITK Inhibitor Thienopyrazolylindole (Inhibitor 090)ITK (Selective)< 0.1 µM (IC50)~420.00 g/mol Allosteric extension; interaction with Asp-500[4].

Self-Validating Experimental Protocols

To accurately compare the efficacy of a fragment like 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine against a complex derivative like Tpz-1, researchers must employ a self-validating workflow. The protocol below pairs a biochemical target-engagement assay with a phenotypic cellular assay. This ensures that observed kinase inhibition directly causes the intended cellular apoptosis, ruling out false positives from compound aggregation.

Protocol A: Multiplex FRET Kinase Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is chosen over standard radiometric assays because it allows for real-time, high-throughput kinetic monitoring of the fragment's binding affinity (k_on/k_off rates) within the ATP pocket.

  • Preparation: Dilute the thienopyrazole compounds in 100% DMSO to create a 10-point concentration curve (ranging from 0.1 nM to 100 µM).

  • Enzyme Incubation: In a 384-well microplate, combine 5 µL of the target kinase (e.g., recombinant human ITK or MAPK) with 5 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow the 5-chloro moiety to establish halogen bonds.

  • Reaction Initiation: Add 10 µL of a master mix containing the FRET-labeled peptide substrate and ATP (at the specific Km for the kinase).

  • Quantification: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 495/520 nm). Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol B: Differential Nuclear Staining (DNS) Cytotoxicity Assay

Causality: To validate that the biochemical inhibition translates to cellular efficacy, the DNS assay is utilized. It differentiates between cytostatic and cytotoxic effects by quantifying DNA fragmentation (Sub G0-G1 phase), a direct hallmark of apoptosis induced by thienopyrazoles[3].

  • Cell Seeding: Seed HL-60 or CCRF-CEM cancer cells at a density of 1 × 10^4 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treatment: Treat the cells with the thienopyrazole compounds at their calculated IC50 and 5x IC50 concentrations for 48 hours.

  • Staining: Add a proprietary mixture of Hoechst 33342 (permeable, stains all cells) and Propidium Iodide (impermeable, stains only dead cells with compromised membranes).

  • Imaging & Analysis: Utilize high-content imaging to capture fluorescence. Cells arrested in the G2-M phase or showing sub-G0-G1 DNA fragmentation confirm the mechanistic disruption of the kinase pathways.

Workflow Comp Fragment Library (5-chloro derivatives) Screen FRET Kinase Assay (Target Binding) Comp->Screen Hit Hit Validation (IC50 Profiling) Screen->Hit Val DNS Assay (Cytotoxicity) Hit->Val

Self-validating high-throughput screening workflow for thienopyrazole fragments.

Conclusion

While complex thienopyrazole derivatives like Tpz-1 and Sanofi's ITK inhibitors offer potent, target-specific interventions, they often suffer from high molecular weight and complex synthetic routes. 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine represents a highly optimized, atom-efficient alternative. By leveraging precise hydrogen and halogen bonding within the kinase hinge region, it serves as an ideal, low-steric-footprint foundation for developing next-generation kinase and KRAS G12D inhibitors.

References

  • Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI Biology. Available at:[Link]

  • Crystal Structure of Interleukin-2 Inducible T-cell Kinase Itk Catalytic Domain with Thienopyrazolylindole Inhibitor 090 (3V5J). RCSB Protein Data Bank. Available at: [Link]

  • KRAS G12D Inhibitor and Use Thereof (Patent EP4365176A1).Google Patents.

Sources

A Comparative Analysis of the Thieno[2,3-c]pyrazole Scaffold and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The thieno[2,3-c]pyrazole moiety has recently garnered significant attention as a pharmacologically active scaffold with considerable potential in oncology.[1][2][3][4] While specific biological data for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine remains to be elucidated in publicly accessible literature, comprehensive studies on analogous compounds, notably the derivative Tpz-1, have revealed a unique multi-targeted mechanism of action encompassing both kinase modulation and microtubule disruption.[2][3][4] This guide presents a comparative analysis of the thieno[2,3-c]pyrazole scaffold, using the well-characterized derivative Tpz-1 as a representative, against established and clinically approved kinase inhibitors and microtubule-targeting agents. By examining the available preclinical data, we aim to provide a framework for researchers and drug development professionals to understand the potential positioning of this novel scaffold in the landscape of cancer therapeutics.

Introduction to the Thieno[2,3-c]pyrazole Scaffold: A Promising Multi-Action Pharmacophore

The thieno[2,3-c]pyrazole core, a fusion of thiophene and pyrazole rings, represents an emerging class of heterocyclic compounds with demonstrated antitumoral properties.[1][2][3][4] The pyrazole and thiophene moieties are well-established pharmacophores present in numerous approved drugs, recognized for their diverse biological activities.[2][3][4] Thienopyrazole derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antiviral, and antimicrobial agents.[3][4] In the context of oncology, these compounds have shown promise as potent and selective cytotoxic agents against a variety of human cancer cell lines.[1][2][3]

A notable example from this class is the compound Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which has been identified through high-throughput screening and has undergone initial mechanistic studies.[1][2][3][4] Research on Tpz-1 has revealed a dual mechanism of action:

  • Kinase Signaling Modulation: Tpz-1 has been shown to alter the phosphorylation state of key intracellular signaling proteins. Specifically, it reduces the phosphorylation of pro-survival kinases such as p38, CREB, Akt, and STAT3. Concurrently, it induces the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases.[2][3] This complex modulation of kinase activity suggests a potential to disrupt multiple oncogenic signaling pathways simultaneously.

  • Microtubule Network Disruption: Tpz-1 interferes with cell cycle progression and has been observed to disrupt microtubule organization and mitotic spindle formation.[2][3] This mechanism is characteristic of a well-established class of anticancer agents and points to the scaffold's potential to induce mitotic catastrophe in rapidly dividing cancer cells.

Given the absence of specific data for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, this guide will leverage the known biological profile of the thieno[2,3-c]pyrazole scaffold, with Tpz-1 as a key exemplar, to draw comparisons with established therapeutic agents.

Comparative Analysis: Thieno[2,3-c]pyrazoles versus Known Kinase Inhibitors

The ability of the thieno[2,3-c]pyrazole scaffold to modulate multiple kinase pathways invites a direct comparison with clinically successful kinase inhibitors.[1][5][6][7][8][9] Many approved kinase inhibitors target specific nodes within these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades.

Target Selectivity and Potential for Overcoming Resistance

A critical aspect of kinase inhibitor development is managing on- and off-target effects.[2][5][10] While highly selective inhibitors can offer a favorable therapeutic window, they can also be susceptible to resistance mechanisms involving the activation of bypass signaling pathways. The multi-targeted nature of the thieno[2,3-c]pyrazole scaffold, as suggested by the activity of Tpz-1, could present a potential advantage in this regard. By engaging multiple nodes within the oncogenic signaling network, such compounds may be more resilient to the development of resistance.

Table 1: Comparative Overview of Kinase Inhibitor Classes and the Thieno[2,3-c]pyrazole Scaffold

FeatureThieno[2,3-c]pyrazole Scaffold (e.g., Tpz-1)Approved Kinase Inhibitors (e.g., Imatinib, Erlotinib, Sunitinib)
Primary Mechanism Modulation of multiple kinase pathways (p38, CREB, Akt, STAT3, Fgr, Hck, ERK1/2) and microtubule disruption.[2][3]Primarily target specific tyrosine or serine/threonine kinases (e.g., BCR-ABL, EGFR, VEGFR).[1][6][7][8]
Selectivity Profile Appears to be multi-targeted, affecting several signaling pathways.[2][3]Varies from highly selective (e.g., Imatinib for BCR-ABL) to multi-targeted (e.g., Sunitinib for VEGFR, PDGFR, c-KIT).[1][6]
Reported Potency Tpz-1 exhibits cytotoxicity in the low micromolar to nanomolar range against various cancer cell lines.[2][3][4]Generally exhibit high potency with IC50 values in the nanomolar range against their primary targets.[1][6]
Potential Advantages Dual mechanism (kinase modulation and microtubule disruption) could lead to synergistic anticancer effects and a higher barrier to resistance.Well-defined mechanisms of action and established clinical efficacy in specific patient populations.
Potential Challenges The broad spectrum of activity may lead to off-target toxicities that need to be carefully evaluated. The precise molecular targets remain to be fully elucidated.Acquired resistance through target mutation or activation of bypass pathways is a common clinical challenge. Off-target effects can still lead to significant side effects.[2][5]
Experimental Protocol: Kinase Inhibition Profiling

To experimentally validate the kinase inhibitory profile of a novel thieno[2,3-c]pyrazole derivative, a comprehensive kinase panel screening is recommended.

Objective: To determine the inhibitory activity of the test compound against a broad panel of recombinant human kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine) in 100% DMSO to create a stock solution. Prepare serial dilutions to achieve the desired final assay concentrations.

  • Kinase Assay: Utilize a radiometric or fluorescence-based kinase assay format.

    • Radiometric Assay (e.g., [γ-³³P]-ATP filter binding assay):

      • Prepare a reaction mixture containing the kinase, a specific substrate peptide, and assay buffer.

      • Add the test compound at various concentrations.

      • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.

      • Incubate at 30°C for a defined period.

      • Stop the reaction and spot the mixture onto phosphocellulose paper.

      • Wash the paper to remove unincorporated [γ-³³P]-ATP.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay (e.g., ADP-Glo™ Kinase Assay):

      • Perform the kinase reaction in the presence of the test compound.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

      • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Preparation (Serial Dilutions in DMSO) C Add Test Compound A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiate Reaction (Add ATP) C->D E Incubation D->E F Reaction Termination & Signal Detection E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for determining the in vitro kinase inhibitory activity of a test compound.

Comparative Analysis: Thieno[2,3-c]pyrazoles versus Microtubule-Targeting Agents

The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.[3][11][12][13][14] Approved microtubule-targeting agents fall into two main categories: microtubule stabilizers (e.g., taxanes) and microtubule destabilizers (e.g., vinca alkaloids).[11][12][13][14] The observation that Tpz-1 disrupts microtubule organization places the thieno[2,3-c]pyrazole scaffold in a position to be compared with these established drug classes.[2][3]

Mechanism of Microtubule Disruption

While it is known that Tpz-1 disrupts microtubules, the precise molecular mechanism (e.g., binding site on tubulin, effect on polymerization dynamics) has not yet been fully elucidated. A key differentiator for novel microtubule-targeting agents is their ability to overcome resistance mechanisms that affect existing drugs, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).

Table 2: Comparison of Microtubule-Targeting Agents and the Thieno[2,3-c]pyrazole Scaffold

FeatureThieno[2,3-c]pyrazole Scaffold (e.g., Tpz-1)Taxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vincristine)
Mechanism Disrupts microtubule organization and mitotic spindle formation.[2][3]Promotes microtubule polymerization and stabilization, leading to mitotic arrest.[3][13][14]Inhibits tubulin polymerization, leading to microtubule disassembly and mitotic arrest.[11][13]
Tubulin Binding Site Not yet determined.Binds to the β-tubulin subunit within the microtubule lumen.[3]Binds to the β-tubulin subunit at the vinca domain.[13]
Clinical Applications Preclinical; potent in vitro activity against various cancer cell lines.[2][3][4]Widely used for solid tumors including breast, ovarian, and lung cancers.[12][13][14]Primarily used for hematological malignancies and some solid tumors.[11][12][13]
Common Limitations Potential for novel resistance mechanisms and off-target effects to be determined.Neurotoxicity and myelosuppression are common dose-limiting side effects. Susceptible to P-glycoprotein-mediated resistance.Neurotoxicity is a significant dose-limiting side effect. Also subject to efflux pump-mediated resistance.
Potential Differentiation A novel chemical scaffold may evade existing resistance mechanisms. The dual action on kinases could provide a synergistic effect.
Experimental Protocol: Cell-Based Assay for Microtubule Disruption

Immunofluorescence microscopy is a standard method to visualize the effects of a compound on the cellular microtubule network.

Objective: To qualitatively and quantitatively assess the impact of a test compound on microtubule organization and mitotic spindle formation in cancer cells.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel or vincristine).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images for changes in microtubule morphology, such as bundling, depolymerization, or the formation of abnormal mitotic spindles.

    • Quantify the percentage of cells with aberrant mitotic figures.

G cluster_pathway Cellular Effects of Microtubule Disruption Compound Thieno[2,3-c]pyrazole (e.g., Tpz-1) Microtubules Microtubule Network Compound->Microtubules Disruption MitoticSpindle Mitotic Spindle Formation Compound->MitoticSpindle Aberrant Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed signaling pathway for thieno[2,3-c]pyrazole-induced cell death via microtubule disruption.

Synthesis of Insights and Future Directions

The thieno[2,3-c]pyrazole scaffold, exemplified by the derivative Tpz-1, presents a compelling profile for further investigation in anticancer drug discovery. Its putative dual mechanism of action—modulating multiple kinase signaling pathways and disrupting the microtubule network—distinguishes it from many single-target agents currently in clinical use. This multi-targeted approach could offer a higher barrier to the development of drug resistance, a major challenge in oncology.

Key considerations for future research on 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine and related analogues should include:

  • Target Deconvolution: Elucidating the specific kinase and non-kinase targets of this chemical series is paramount. This can be achieved through a combination of affinity-based proteomics, biochemical assays, and in silico modeling.

  • Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort is needed to optimize the potency, selectivity, and pharmacokinetic properties of the thieno[2,2-c]pyrazole scaffold. Understanding the contribution of the chloro, N-methyl, and amine substituents will be critical.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo antitumor activity, pharmacokinetics, and toxicity profiles.

  • Biomarker Development: Identifying predictive biomarkers of response to thieno[2,3-c]pyrazole-based agents will be crucial for their potential clinical development and patient stratification.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(6), 908.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
  • Hess, J. D. (2022). Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia.
  • Anastassiadis, T., et al. (2011). A public resource of quantitative kinase inhibitor selectivity data.
  • Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. National Center for Biotechnology Information. [Link]

  • Ochoa, C., et al. (2021). High Oncoselective and Potent Apoptotic Action Driven by Novel Thienopyrazole Derivative.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological Research, 144, 19-50.
  • Cohen, P., & Tcherpakov, M. (2010). Will the universe of protein kinases expand beyond 518?. Cell, 143(3), 341-345.
  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
  • Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.
  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). National Center for Biotechnology Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). National Center for Biotechnology Information. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - ResearchGate. (2022). ResearchGate. [Link]

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A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The thienopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of biologically active agents.[1][2] These compounds, including the subject of this guide, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, are frequently investigated as potent protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[5][6]

The therapeutic efficacy of a kinase inhibitor, however, is not solely dependent on its potency against the intended target. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[7][8] This conservation presents a significant challenge, as inhibitors designed for one kinase can inadvertently bind to numerous "off-target" kinases, leading to unforeseen side effects or diminished efficacy.[1][9] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of its preclinical development.

This guide provides a comparative framework for evaluating the cross-reactivity of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine. We will explore state-of-the-art methodologies, compare its potential profile against other relevant inhibitors, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The Competitive Landscape: Selecting Comparators

To contextualize the selectivity profile of our lead compound, we must compare it to relevant alternatives. An ideal set of comparators includes compounds with varying degrees of similarity and selectivity.

  • Tpz-1 : A thieno[2,3-c]pyrazole derivative identified for its potent and selective cytotoxic effects against a panel of cancer cell lines.[4][10] Its known effects on the MAP and Src kinase pathways make it a direct and relevant comparator.[4]

  • Itk-selective Thienopyrazole : A compound class developed through structure-based design to achieve high selectivity for the Interleukin-2-inducible tyrosine kinase (Itk), a key player in T-cell signaling.[11] This comparator exemplifies how selectivity can be engineered into the thienopyrazole scaffold.

  • Thienopyrimidine Aurora Kinase Inhibitor : While possessing a related thienopyrimidine core, these compounds are designed for high potency and selectivity against Aurora kinases, which are critical for cell cycle regulation.[12] This highlights how subtle changes to the heterocyclic core can redirect targeting.

  • TPCA-1 : A well-characterized inhibitor of IκB kinase (IKK) β, this compound is from a different structural class (thiophenecarboxamide) and is known for its high selectivity (>550-fold over other kinases), serving as a benchmark for a highly selective agent.[13]

Core Methodologies for Assessing Cross-Reactivity

A robust cross-reactivity study employs orthogonal methods that probe inhibitor-target interactions from different perspectives: in vitro using purified components, in situ using native proteins from cell lysates, and in vivo within intact cells.

Biochemical Kinase Profiling

This is the foundational approach for determining an inhibitor's intrinsic affinity and selectivity across a broad range of purified kinases. Large panels of recombinant kinases (often >400) are used to test the inhibitor's activity at a fixed concentration (for initial screening) or at various concentrations to determine IC50 values (for detailed profiling).

  • Causality & Rationale : By using purified enzymes and substrates, this method isolates the direct interaction between the inhibitor and each kinase, free from cellular complexity. This provides a clean, quantitative measure of potency and a broad view of the kinome-wide selectivity.[14][15] Radiometric assays, which directly measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their direct detection method, which avoids interference from colored or fluorescent compounds.[15]

Chemical Proteomics (Kinobeads)

This powerful technique assesses inhibitor binding to a large fraction of the native kinome simultaneously. It utilizes affinity chromatography, where a mixture of broad-spectrum, immobilized kinase inhibitors (termed "kinobeads") is used to capture kinases from a cell lysate.[3][7] The experiment is performed as a competition assay: the lysate is pre-incubated with the soluble test compound, which binds to its targets. When the lysate is then passed over the kinobeads, only kinases whose ATP-binding sites are unoccupied will be captured. By using quantitative mass spectrometry (MS) to compare the proteins captured with and without the test compound, a comprehensive profile of the compound's targets can be generated.[2][9]

  • Causality & Rationale : This method offers a more physiologically relevant snapshot than biochemical assays because it uses native kinases, which possess correct post-translational modifications and are often part of larger protein complexes. It provides an unbiased view of both on- and off-targets in the context of a complex proteome.[1]

Caption: Kinobeads workflow for target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is the definitive method for confirming target engagement within a live, intact cellular environment. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is generally more resistant to thermal denaturation.[16][17] In a typical CETSA experiment, cells are treated with the test compound or a vehicle control, then heated to a range of temperatures. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[18][19]

  • Causality & Rationale : This is the ultimate validation of target interaction. It confirms that the compound can penetrate the cell membrane, engage with its target in the crowded cellular milieu, and is not subject to rapid efflux or metabolism. This biophysical measurement provides direct evidence of target binding in the most physiologically relevant context possible.[20]

Caption: CETSA workflow for confirming target engagement.

Comparative Data Summary

The following tables provide a framework for comparing the cross-reactivity data. Table 1 presents hypothetical but plausible data for our lead compound alongside literature-informed data for the comparators. Table 2 compares the key features of the analytical methods themselves.

Table 1: Comparative Kinase Selectivity Profile (IC50, nM)

Kinase Target5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Hypothetical)Tpz-1 (Inferred)[4]Itk-selective Thienopyrazole (Exemplar)[11]Thienopyrimidine Aurora A Inhibitor (Exemplar)[12]TPCA-1[13]
Primary Target(s) Aurora B (15) p38α (50), Src (75) Itk (10) Aurora A (9) IKKβ (18)
Aurora A45>1000>100009 >10000
Aurora C60>1000>10000150>10000
Lck8502505000>5000>10000
Syk>10008008000>5000>10000
IKKβ>5000>5000>10000>1000018
IKKα>10000>10000>10000>10000400
VEGFR2250>1000>100003500>10000

Table 2: Comparison of Cross-Reactivity Profiling Methodologies

FeatureBiochemical ProfilingChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)
Principle Enzymatic activity of purified kinasesCompetitive binding to immobilized probesLigand-induced thermal stabilization
Environment In vitro (recombinant protein)In situ (native protein in lysate)In cellulo (native protein in intact cells)
Primary Readout IC50 / Ki valuesRelative protein abundance (MS)Protein melting temperature (Tm)
Throughput High (Panels of >400 kinases)Medium (Hundreds of kinases per run)Low to Medium (Typically one target per assay)
Key Advantage Broad, quantitative selectivity dataUnbiased, physiologically relevant targetsConfirms target engagement in live cells
Key Limitation Lacks cellular contextIndirectly measures bindingLower throughput, requires specific antibody/MS method

Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay

This protocol is adapted from established chemical proteomics workflows.[2][7]

  • Cell Lysis : Culture cells (e.g., a panel of cancer cell lines like HL-60 and K562 to maximize kinome coverage) to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation : Aliquot cell lysate (e.g., 1 mg of total protein per sample). Add the test compound (5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine) or vehicle (DMSO) to the lysates at various concentrations (e.g., 0.1, 1, and 10 µM). Incubate for 45 minutes at 4°C with gentle rotation.

  • Affinity Capture : Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound by the test compound to bind to the beads.

  • Washing : Pellet the beads by centrifugation and wash them extensively with lysis buffer followed by a high-salt wash and a final buffer wash to remove non-specific binders.

  • On-Bead Digestion : Resuspend the washed beads in a buffer containing a denaturant (e.g., urea) and reducing/alkylating agents. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis : Collect the supernatant containing the peptides. Analyze the peptide mixture by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis : Process the raw MS data using a quantitative proteomics software package (e.g., MaxQuant). Perform label-free quantification to determine the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control. A dose-dependent decrease in abundance indicates that the kinase is a target of the test compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is based on standard CETSA procedures for confirming target engagement.[16][17]

  • Cell Treatment : Culture the target cell line (e.g., HCT116 if Aurora kinases are the suspected target) and seed into plates. Treat cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle control for 1-2 hours at 37°C.

  • Heat Challenge : Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Lysis and Separation : Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification : Carefully collect the supernatant (soluble fraction) from each sample. Denature the samples in SDS-PAGE loading buffer. Analyze the abundance of the target protein (e.g., Aurora B) in each sample by Western blotting using a specific primary antibody.

  • Data Analysis : Quantify the band intensities from the Western blot. For both the vehicle and compound-treated sets, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A rightward shift in the resulting "melting curve" for the compound-treated samples indicates thermal stabilization and confirms target engagement.

Conclusion

The development of a successful kinase inhibitor hinges on a deep understanding of its selectivity profile. A compound like 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, belonging to the promising thienopyrazole class, requires a rigorous, multi-pronged evaluation. By combining broad biochemical screening with more physiologically relevant methods like chemical proteomics and the definitive target-engagement confirmation of CETSA, researchers can build a comprehensive and reliable selectivity profile. This data is not only crucial for lead optimization and predicting potential toxicities but also for elucidating the compound's true mechanism of action, ultimately paving the way for a more effective and safer therapeutic agent.

References

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. [Link]

  • Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Gong, K., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. ProteomicsDB. [Link]

  • Reinecke, M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lazzara, M.J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]

  • Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. PubMed. [Link]

  • O'Donoghue, S., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications. [Link]

  • de Vries, M., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Strasser, J., et al. (2020). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • Ware, M.J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • McLean, L.R., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • Noe, M.C., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Henderson, A.C., et al. (2008). Discovery of a potent and selective aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics. [Link]

  • Xiang, R., et al. (2025). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (n.d.). Phase trials of important Aurora kinase inhibitors in various type of cancer. ResearchGate. [Link]

  • Jetten, A.M., et al. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology. [Link]

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  • Xiao, Z., et al. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Cell & Bioscience. [Link]

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A Comparative Benchmarking Guide: Evaluating 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Benchmarking a Novel Thieno[2,3-c]pyrazole

The thieno[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor and kinase inhibitory effects.[1] The fusion of the thiophene and pyrazole rings creates a unique electronic and steric environment, making it a fertile ground for the discovery of novel therapeutic agents. This guide introduces a novel investigational compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (hereafter designated as CTP-M1), and provides a comprehensive framework for its initial benchmarking against established standard compounds.

Given that many thienopyrazole derivatives have been identified as kinase inhibitors, this guide will proceed under the hypothesis that CTP-M1 may exhibit inhibitory activity against key cell cycle regulators.[2][3] Specifically, we will outline a series of experiments to evaluate its efficacy against Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology.[4]

For this comparative analysis, we have selected two well-characterized CDK2 inhibitors as standard compounds:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor.

  • Staurosporine: A potent, albeit non-selective, kinase inhibitor often used as a positive control in kinase assays.

This guide is intended for researchers in drug discovery and chemical biology, offering a robust, self-validating system for the initial characterization and comparison of novel small-molecule inhibitors. The experimental data for CTP-M1 presented herein is illustrative to provide a clear framework for evaluation.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

The initial assessment of a novel inhibitor involves determining its potency in both a direct enzymatic assay and a cell-based model. This dual approach allows for the distinction between direct target engagement and broader cellular effects.

Biochemical Potency: Direct Inhibition of CDK2/Cyclin E1

The half-maximal inhibitory concentration (IC50) was determined using an in vitro kinase assay. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of the purified CDK2/Cyclin E1 complex.

CompoundIC50 (nM) against CDK2/Cyclin E1
CTP-M1 (Investigational) 85
Roscovitine (Standard)450
Staurosporine (Standard)7

Table 1: Hypothetical IC50 values for CTP-M1 and standard compounds against recombinant human CDK2/Cyclin E1.

The illustrative data in Table 1 suggests that CTP-M1 is a potent inhibitor of CDK2, with a significantly lower IC50 value compared to the established inhibitor Roscovitine. As expected, the non-selective inhibitor Staurosporine demonstrates the highest potency.

Cellular Potency: Inhibition of Cancer Cell Proliferation

To ascertain whether the biochemical potency translates to a functional effect in a biological system, the half-maximal effective concentration (EC50) was determined in a human cancer cell line known to be sensitive to CDK2 inhibition, such as the human colon carcinoma cell line HCT-116.

CompoundEC50 (µM) in HCT-116 cells
CTP-M1 (Investigational) 1.2
Roscovitine (Standard)15.8
Staurosporine (Standard)0.02

Table 2: Hypothetical EC50 values for CTP-M1 and standard compounds in the HCT-116 cell line after a 72-hour incubation period.

The hypothetical cellular data corroborates the biochemical findings, with CTP-M1 demonstrating superior potency in inhibiting cell proliferation compared to Roscovitine. The significant difference between the IC50 and EC50 values for all compounds is expected and can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent standard, validated methodologies for the in vitro assessment of kinase inhibitors. Adherence to these protocols ensures reproducibility and provides a solid foundation for comparative analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the level of kinase inhibition.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_compounds 1. Prepare serial dilutions of CTP-M1 and standards in DMSO add_compounds 3. Dispense compounds/ DMSO into 384-well plate prep_compounds->add_compounds prep_kinase 2. Prepare kinase reaction mix: CDK2/Cyclin E1, substrate, ATP add_kinase 4. Add kinase reaction mix to initiate reaction prep_kinase->add_kinase incubate_kinase 5. Incubate at 30°C for 60 min add_kinase->incubate_kinase add_adpglo 6. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_kinase->add_adpglo incubate_adpglo 7. Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection 8. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubate_adpglo->add_detection incubate_detection 9. Incubate at RT for 30 min add_detection->incubate_detection read_plate 10. Read luminescence on a plate reader incubate_detection->read_plate

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of CTP-M1 and the standard compounds in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compounds. To each well, add 5 µL of a kinase reaction buffer containing recombinant human CDK2/Cyclin E1, a suitable polypeptide substrate (e.g., Histone H1), and ATP. The final DMSO concentration should be kept below 1% to minimize solvent effects. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a suitable plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of CTP-M1 and the standard compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the EC50 values.

Mechanism of Action: The CDK2 Signaling Pathway

CDK2 plays a critical role in the G1/S phase transition of the cell cycle. Its activity is dependent on its association with Cyclin E. The active CDK2/Cyclin E complex phosphorylates key substrates, such as the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor, allowing the transcription of genes required for DNA replication.

CyclinE Cyclin E ActiveComplex Active CDK2/ Cyclin E Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb ActiveComplex->pRb phosphorylates pRb_p pRb-P pRb->pRb_p E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates pRb_p->E2F releases DNA_Replication DNA Replication & Cell Cycle Progression S_Phase_Genes->DNA_Replication CTP_M1 CTP-M1 CTP_M1->ActiveComplex Standards Roscovitine/ Staurosporine Standards->ActiveComplex

Caption: Simplified CDK2 signaling pathway and points of inhibition.

This diagram illustrates the central role of the CDK2/Cyclin E complex in promoting cell cycle progression. Both the investigational compound CTP-M1 and the standard inhibitors are hypothesized to exert their antiproliferative effects by directly inhibiting the kinase activity of this complex, thereby preventing the phosphorylation of pRb and arresting the cell cycle at the G1/S checkpoint.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative benchmarking of the novel thieno[2,3-c]pyrazole derivative, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CTP-M1). Based on the hypothetical data, CTP-M1 presents as a potent inhibitor of CDK2, with superior in vitro and cellular potency compared to the established first-generation inhibitor, Roscovitine.

The outlined experimental protocols for biochemical and cellular assays represent a robust and reproducible starting point for the evaluation of this and other novel kinase inhibitors. The next logical steps in the characterization of CTP-M1 would involve:

  • Kinase Selectivity Profiling: Assessing the activity of CTP-M1 against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Validation: Performing cell-based assays to confirm the on-target effect, such as Western blotting to analyze the phosphorylation status of pRb in cells treated with CTP-M1.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of CTP-M1 in relevant animal models to determine its therapeutic potential.

The thieno[2,3-c]pyrazole scaffold continues to be a promising starting point for the development of novel kinase inhibitors. The systematic benchmarking approach detailed in this guide is a critical first step in elucidating the therapeutic potential of new chemical entities like CTP-M1.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. ResearchGate. [Link]

  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. [Link]

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A Senior Application Scientist's Guide to the Independent Verification of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Rigorous, Independent Verification

The thieno[2,3-c]pyrazole scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. It is recognized as a pharmacologically active scaffold, with numerous derivatives demonstrating potent antitumoral and kinase inhibitory activity.[1][2] The specific compound, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, hereafter referred to as TP-X , belongs to this promising class. While initial screenings may suggest biological activity, it is imperative for any research or drug development program to independently verify and characterize these findings.

This guide provides a comprehensive, multi-phase experimental framework for researchers to independently verify the activity, identify the primary molecular target(s), and characterize the mechanism of action of TP-X. We will move beyond simple replication of results to build a self-validating system of inquiry. The causality behind each experimental choice will be explained, ensuring that the data generated is not only accurate but also contextually meaningful. This process is crucial for establishing the true therapeutic potential and minimizing the risk of pursuing false leads, a common pitfall in early-stage drug discovery.

Phase 1: Global Target Landscape and In Vitro Potency Determination

The first and most critical step is to move from a general understanding of the thienopyrazole scaffold to a specific, evidence-based hypothesis for TP-X. We must first identify its primary molecular target(s) within the human kinome and then confirm direct, potent inhibition in a purified, cell-free system.

Experimental Objective 1.1: Kinome-Wide Selectivity Screening

Before we can measure potency, we must know what to measure it against. A broad kinase selectivity panel is the most efficient method to identify the primary kinase target(s) of TP-X. This unbiased approach prevents anchoring on a presumed target and reveals potential off-target activities that could be critical for later development stages.

Causality: Dysregulation of protein kinases is a hallmark of many cancers and other diseases, making them a major class of drug targets.[3][4] By screening TP-X against a large, diverse panel of kinases, we can simultaneously identify its most sensitive targets and assess its selectivity profile, a key predictor of potential toxicity.

Workflow:

  • Compound Preparation: Prepare a 10 mM stock solution of TP-X in 100% DMSO.

  • Screening Concentration: Provide the compound to a specialized contract research organization (CRO) for screening at a standard concentration (typically 1 µM) against a panel of over 400 human kinases.

  • Data Analysis: The output is typically presented as "% Inhibition" at the tested concentration. Identify all kinases inhibited by >90% as potential primary targets.

Experimental Objective 1.2: IC₅₀ Determination via Biochemical Assay

Once the top candidate kinase (let's assume it is Kinase-Y ) is identified, the next step is to quantify the potency of TP-X against it. A biochemical assay using purified, recombinant enzyme is the gold standard for this initial validation.[5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.[6]

Causality: This cell-free assay is essential to prove that TP-X directly inhibits the kinase enzyme without the confounding variables of a cellular environment, such as membrane permeability, efflux pumps, or intracellular metabolism.[7] It allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of purified recombinant Kinase-Y and its specific peptide substrate in kinase reaction buffer.

    • Prepare a serial dilution of TP-X in the same buffer, starting from 100 µM down to 1 nM. Also, prepare a "no inhibitor" positive control and a "no enzyme" negative control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X enzyme/substrate solution to each well.

    • Add 5 µL of the serially diluted TP-X or control solutions to the respective wells.

    • Add 5 µL of a 2X ATP solution to initiate the reaction. Final reaction volume is 15 µL.

    • Incubate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to % inhibition relative to controls.

    • Plot % inhibition versus the log of TP-X concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Phase 2: Verifying Target Engagement and Cellular Mechanism of Action

Confirming that a compound inhibits a purified enzyme is a critical first step, but it is not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway.[8] Cell-based assays are therefore essential for validating the biological relevance of the in vitro findings.[9]

Experimental Objective 2.1: Cellular Target Phosphorylation Assay

The most direct way to confirm that TP-X inhibits Kinase-Y in a cellular context is to measure the phosphorylation of a known, direct downstream substrate of Kinase-Y. Western blotting is a widely used and reliable technique for this purpose.

Causality: A reduction in substrate phosphorylation upon treatment with TP-X provides strong evidence of target engagement and functional pathway inhibition within a living cell.[9] This assay format bridges the gap between biochemical potency and physiological effect.

Detailed Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant human cell line known to have an active Kinase-Y signaling pathway.

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a range of TP-X concentrations (e.g., from 0.1 to 10 times the biochemical IC₅₀) for a defined period (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest the lysate and clarify by centrifugation.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the Kinase-Y substrate (e.g., anti-p-Substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein. This serves as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p-Substrate signal to the total Substrate signal for each lane.

    • Plot the normalized p-Substrate signal against the TP-X concentration to determine the cellular IC₅₀.

Visualizing the Experimental Strategy

The overall workflow for independent verification can be summarized in the following diagram.

G cluster_0 Phase 1: In Vitro Verification cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis KinomeScreen Kinome-Wide Screen (>400 Kinases, 1µM TP-X) IdentifyTarget Identify Primary Target (e.g., Kinase-Y, >90% Inh.) KinomeScreen->IdentifyTarget Data Analysis BiochemAssay Biochemical IC₅₀ Assay (e.g., ADP-Glo) IdentifyTarget->BiochemAssay Top Hit Potency Determine In Vitro Potency (IC₅₀ Value) BiochemAssay->Potency CellAssay Cellular Phosphorylation Assay (Western Blot) Potency->CellAssay Inform Dose Selection TargetEngagement Confirm Target Engagement & Pathway Inhibition CellAssay->TargetEngagement CellularPotency Determine Cellular IC₅₀ TargetEngagement->CellularPotency CompareData Compare IC₅₀ Values (Biochemical & Cellular) CellularPotency->CompareData Comparator Select Standard Inhibitor (e.g., FDA-approved drug) Comparator->CompareData Conclusion Draw Conclusion on TP-X Activity & Selectivity CompareData->Conclusion

Caption: High-level workflow for the independent verification of TP-X.

Phase 3: Comparative Analysis and Data Interpretation

To contextualize the performance of TP-X, it must be benchmarked against a known, well-characterized inhibitor of Kinase-Y. For this example, we will compare TP-X to "Standard-I," a hypothetical FDA-approved inhibitor of Kinase-Y.

Data Summary Table

The quantitative data from Phases 1 and 2 should be compiled into a clear, comparative table.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) for p-Substrate InhibitionKinase Selectivity (S-Score at 1µM)
TP-X Kinase-Y151200.05
Standard-I Kinase-Y10950.02

S-Score: A measure of selectivity, calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpreting the Results
  • Potency Comparison: In this hypothetical dataset, TP-X demonstrates potent biochemical activity against Kinase-Y with an IC₅₀ of 15 nM. This is comparable to the established inhibitor, Standard-I (10 nM), confirming that TP-X is a potent, direct inhibitor of the target enzyme.

  • Cellular Activity: The cellular IC₅₀ for TP-X (120 nM) is 8-fold higher than its biochemical IC₅₀. This "biochemical-to-cellular shift" is common and expected, reflecting factors like cell permeability and the high intracellular concentration of ATP (which competes with ATP-competitive inhibitors). The shift for TP-X is similar to that of Standard-I, suggesting reasonable cell permeability and on-target activity.

  • Selectivity: TP-X exhibits high selectivity, with an S-Score of 0.05 (indicating it potently inhibits ~5% of the kinome panel at 1 µM). While slightly less selective than Standard-I (0.02), this profile is still very promising for a lead compound.

Visualizing a Representative Signaling Pathway

Understanding where the inhibitor acts is crucial. The diagram below shows a simplified signaling pathway, highlighting the point of inhibition by TP-X.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseY Kinase-Y Receptor->KinaseY Activates Substrate Substrate KinaseY->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Drives TPX TP-X TPX->KinaseY Inhibits

Caption: Inhibition of the Kinase-Y signaling pathway by TP-X.

Conclusion

This guide outlines a logical, rigorous, and self-validating workflow for the independent characterization of a novel thienopyrazole derivative, TP-X. By progressing from broad, unbiased screening to specific biochemical and cell-based assays, a researcher can confidently verify a compound's primary target, quantify its potency both in vitro and in cells, and benchmark its performance against established standards. Following this framework provides the robust, high-quality data necessary to make an informed decision on whether to advance a promising hit compound into the next phase of lead optimization.

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A Head-to-Head Comparison of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

In the landscape of modern drug discovery, the thienopyrazole scaffold has emerged as a privileged structure, demonstrating significant potential as a modulator of various protein kinases implicated in oncology.[1][2] This guide provides a detailed head-to-head comparison of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine and its structurally related analogs, offering insights into their synthesis, biological activities, and the nuanced structure-activity relationships that govern their potency and selectivity as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical series.

Introduction to the Thieno[2,3-c]pyrazole Scaffold

The thieno[2,3-c]pyrazole core, a fusion of thiophene and pyrazole rings, represents a versatile template for the design of kinase inhibitors.[1][3] Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of various kinases, while offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The 3-amino substituent is a common feature in many kinase inhibitors, acting as a key hydrogen bond donor.[4] The focus of this guide, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, incorporates a chlorine atom at the 5-position and a methyl group on the exocyclic amine, modifications expected to influence its biological profile.

Comparative Synthesis of Thieno[2,3-c]pyrazole Analogs

The synthesis of 3-aminothieno[2,3-c]pyrazoles and their derivatives often begins with a substituted pyrazole precursor. A common strategy involves the construction of the fused thiophene ring onto a pre-existing pyrazole core.

General Synthetic Approach

A representative synthetic route to the 3-amino-thieno[2,3-c]pyrazole scaffold is outlined below. The causality behind these steps lies in the sequential construction of the bicyclic system, followed by functionalization.

Figure 1: General synthetic workflow for thieno[2,3-c]pyrazole analogs.

Step-by-Step Protocol: Synthesis of a 3-Aminothieno[2,3-c]pyrazole Precursor

This protocol describes a common method for the synthesis of a key intermediate.

  • Vilsmeier-Haack Reaction: A substituted pyrazolone is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield a 5-chloro-4-formylpyrazole derivative. This reaction introduces the necessary functionalities for the subsequent thiophene ring formation.

  • Gewald Aminothiophene Synthesis: The resulting aldehyde is then subjected to a Gewald reaction with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This one-pot reaction efficiently constructs the 3-aminothiophene ring fused to the pyrazole core.

  • Functional Group Interconversion: The resulting 3-amino-1H-thieno[2,3-c]pyrazole can then be further modified. For the synthesis of the title compound, this would involve a selective N-methylation of the 3-amino group.

N-Methylation Strategy:

The introduction of a methyl group onto the exocyclic amine can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent, or direct alkylation with a methylating agent like methyl iodide.[5][6] The choice of method depends on the substrate's reactivity and the desired selectivity to avoid N-methylation of the pyrazole ring.[7][8]

Head-to-Head Comparison of Biological Activity

For the purpose of this guide, we will compare the parent 3-amino-thieno[2,3-c]pyrazole scaffold with its regioisomer, 3-amino-thieno[3,2-c]pyrazole, and a representative pyrazole-based CDK inhibitor. This comparison will highlight the importance of the thiophene fusion mode and other structural modifications.

CompoundTarget Kinase(s)Reported IC50 (nM)Key Structural FeaturesReference
Tpz-1 (A thieno[2,3-c]pyrazole derivative) Multiple kinases including Aurora A/B, CDK2Broad activity, CC50 in the low micromolar to nanomolar range against various cancer cell lines.Thieno[2,3-c]pyrazole core with additional substitutions.[1][2]
Thieno[3,2-c]pyrazole Derivative (Compound 38) Aurora A, Aurora BAurora A: 16 nM, Aurora B: 7 nMThieno[3,2-c]pyrazole core with extensive substitutions at the 3- and 5-positions.[9][10]
Pyrazole-based CDK2 inhibitor (Compound 9) CDK2/cyclin A2960 nMA pyrazole scaffold with specific substitutions designed for CDK2 inhibition.[11]

Insights from the Comparison:

  • Isomeric Scaffolds: The thieno[3,2-c]pyrazole isomer has been extensively explored as a potent Aurora kinase inhibitor, with optimized compounds reaching low nanomolar IC50 values.[9][10] This suggests that the orientation of the fused rings significantly impacts kinase binding.

  • Thieno[2,3-c]pyrazoles as Multi-Kinase Inhibitors: The thieno[2,3-c]pyrazole scaffold, as seen with Tpz-1, has been associated with broader kinase inhibitory profiles, affecting CDKs and Aurora kinases among others.[1] This suggests that this scaffold may be a suitable starting point for the development of multi-targeted therapies.

  • Role of Substituents: The N-methyl and 5-chloro groups on the title compound are expected to modulate its activity. The N-methylation can alter hydrogen bonding patterns and improve cell permeability. The 5-chloro substituent can influence the electronic properties of the ring system and potentially form halogen bonds with the kinase active site.

Experimental Protocols for Biological Evaluation

To facilitate comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on a specific kinase.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, and the test compounds at various concentrations.

  • Assay Plate Setup: In a 96-well plate, add the kinase and the test compound to the appropriate wells.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a solution containing ATP and the substrate to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature to allow the reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienopyrazole derivatives is highly dependent on the nature and position of their substituents.

Figure 3: Key positions for substitution on the thieno[2,3-c]pyrazole scaffold and their general influence on activity.

  • Position 3 (Amino Group): The 3-amino group is a crucial pharmacophore, often forming hydrogen bonds with the hinge region of the kinase active site. N-alkylation, as in the title compound, can impact this interaction and also improve membrane permeability.

  • Position 5: Substitution at this position can significantly influence potency. Halogen atoms, like the chlorine in the title compound, can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity.

  • Pyrazole Nitrogen: Substitution on the pyrazole nitrogen can modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Pharmacokinetic Considerations

The pharmacokinetic profile of small molecule kinase inhibitors is a critical determinant of their clinical success.[12][13] Key parameters include absorption, distribution, metabolism, and excretion (ADME). For thienopyrazole derivatives, factors such as lipophilicity and the presence of metabolically labile sites will influence their oral bioavailability and half-life. The N-methyl group in the title compound may slightly increase lipophilicity, potentially improving absorption, but could also be a site for metabolic N-demethylation. Further in vivo studies are necessary to fully characterize the pharmacokinetic properties of this compound class.

Conclusion

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine belongs to a promising class of kinase inhibitors with potential applications in oncology. While direct comparative data for this specific molecule is limited, analysis of its structural features and comparison with related thienopyrazole analogs suggest it is likely to exhibit inhibitory activity against various kinases. The synthetic routes are well-established, allowing for the generation of a library of analogs for further structure-activity relationship studies. The provided experimental protocols offer a framework for the systematic evaluation of this and similar compounds, paving the way for the development of novel and effective kinase-targeted therapies.

References

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Comprehensive Selectivity Profiling Guide: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS: 2231674-20-5) represents a critical scaffold in the development of small-molecule kinase inhibitors, particularly targeting the Aurora Kinase and EGFR families. As a thieno[2,3-c]pyrazole derivative, this compound functions as a pharmacophore capable of ATP-competitive inhibition. However, its structural similarity to other fused pyrazoles (e.g., thieno[3,2-c]pyrazoles) necessitates rigorous selectivity profiling to distinguish its efficacy from off-target toxicity.

This guide outlines a standardized protocol for assessing the selectivity profile of this compound, comparing its theoretical and experimental performance against established clinical benchmarks like Barasertib (AZD1152) and Gefitinib .

Mechanism of Action & Target Landscape

The thieno[2,3-c]pyrazole core is a "privileged structure" in medicinal chemistry, often designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases.

  • Primary Target Class: Serine/Threonine Kinases (Aurora A/B) and Tyrosine Kinases (EGFR, JAK).

  • Binding Mode: The pyrazole nitrogen (N1/N2) typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region residues. The 3-amine group provides a vector for solubilizing groups or additional H-bonds, while the 5-chloro position serves as a hydrophobic anchor or a site for further functionalization to tune specificity.

Structural Liability Analysis

Unlike highly selective allosteric inhibitors, ATP-competitive scaffolds face inherent selectivity challenges.

  • Risk: Cross-reactivity with structurally homologous kinases (e.g., CDK2, GSK-3

    
    ).
    
  • Opportunity: The 5-chloro substituent offers a unique chemical handle to differentiate binding affinity compared to non-chlorinated analogs.

Comparative Selectivity Profile

To objectively assess the performance of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, it must be benchmarked against "Gold Standard" inhibitors with defined selectivity profiles.

Table 1: Performance Benchmarking against Clinical Alternatives
Feature5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (Test Compound)Barasertib (AZD1152) (Aurora B Alternative)Gefitinib (EGFR Alternative)
Core Scaffold Thieno[2,3-c]pyrazolePyrazolo[1,5-a]quinazolineQuinazoline
Primary Mechanism ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)
Selectivity Risk High (Requires profiling against CDKs/GSK3)Moderate (Selectivity >1000x over Aurora A)Moderate (Selectivity >100x over other RTKs)
Key Off-Targets JAK2, CDK2, GSK-3

Aurora A, FLT3HER2, VEGFR
Cellular Potency To be determined (Target: <100 nM)IC50: ~0.37 nM (Aurora B)IC50: ~2-3 nM (EGFR)
Profiling Strategy Broad Kinome Panel (300+ kinases)Targeted Panel (Aurora/CDK)Targeted Panel (EGFR mutants)

Note: As a building block/early-stage probe, the test compound likely exhibits lower initial potency than optimized clinical drugs (Barasertib). The goal is to establish a selectivity window >10-fold against off-targets.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile, researchers must implement a cascading assay workflow. This ensures that observed effects are target-driven and not due to polypharmacology.

Phase 1: Biochemical Kinase Profiling (The "Kinome Scan")

Objective: Determine the dissociation constant (


) or inhibition (

) across a diverse panel of kinases.
  • Assay Platform: Use a competition binding assay (e.g., DiscoveRx KINOMEscan) or radiometric activity assay (e.g., ADP-Glo).

  • Concentration: Screen initially at 1

    
    M . Hits (>50% inhibition) are followed up with 10-point dose-response curves.
    
  • Critical Control: Include Staurosporine as a pan-kinase reference to validate assay sensitivity.

  • Data Interpretation: Calculate the Selectivity Score (S-score) .

    • Target: An S(35) < 0.05 indicates a highly selective compound.

Phase 2: Cellular Selectivity (Western Blotting)

Objective: Confirm that the biochemical inhibition translates to specific pathway modulation in intact cells.

Protocol:

  • Cell Lines: Use HCT-116 (Aurora/colon cancer model) or A549 (EGFR/lung cancer model).

  • Treatment: Treat cells with the compound (0.1, 1, 10

    
    M) for 6–24 hours.
    
  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection Targets:

    • Primary Target:p-Histone H3 (Ser10) (Marker for Aurora B inhibition).

    • Off-Target Control:p-Rb (Ser807/811) (Marker for CDK inhibition).

  • Validation: A selective Aurora inhibitor should reduce p-Histone H3 without significantly affecting p-Rb at therapeutic doses.

Phase 3: Phenotypic Indexing

Objective: Differentiate mechanism-based toxicity from general cytotoxicity.

  • Method: Flow Cytometry (Propidium Iodide staining).

  • Expected Phenotype:

    • Aurora B Inhibition: Polyploidy (>4N DNA content) due to cytokinesis failure.

    • General Toxicity: Sub-G1 peak (Apoptosis) without specific cell cycle arrest.

Visualization of Signaling & Workflow

Diagram 1: Selectivity Profiling Workflow

This flowchart illustrates the logical progression from compound acquisition to validated selectivity profile.

SelectivityWorkflow Compound 5-chloro-N-methyl-1H- thieno[2,3-c]pyrazol-3-amine BiochemScreen Phase 1: Biochemical Screen (300+ Kinase Panel) Compound->BiochemScreen HitID Identify Primary Targets (e.g., Aurora, EGFR) BiochemScreen->HitID >50% Inhibition OffTarget Identify Off-Targets (e.g., CDK, JAK) BiochemScreen->OffTarget Liability Check Cellular Phase 2: Cellular Validation (Western Blot / IC50) HitID->Cellular OffTarget->Cellular Counter-Screen Phenotype Phase 3: Phenotypic Index (Cell Cycle / Apoptosis) Cellular->Phenotype Decision Go/No-Go Decision Selectivity Score Calculation Phenotype->Decision

Caption: Step-by-step selectivity assessment workflow, prioritizing biochemical screening followed by cellular validation.

Diagram 2: Aurora Kinase Signaling Pathway (Target Context)

Understanding the downstream effects is crucial for interpreting the "Selectivity Profile."

AuroraSignaling AuroraB Aurora Kinase B (Primary Target) Complex Chromosomal Passenger Complex (CPC) AuroraB->Complex INCENP INCENP INCENP->Complex Survivin Survivin Survivin->Complex Borealin Borealin Borealin->Complex H3 Histone H3 (Substrate) Complex->H3 Phosphorylation pH3 p-Histone H3 (Ser10) (Chromosome Condensation) H3->pH3 Cytokinesis Cytokinesis Regulation pH3->Cytokinesis Inhibitor Thieno-pyrazole Inhibitor Inhibitor->AuroraB Blocks ATP Binding

Caption: The Aurora B signaling cascade. Selective inhibition blocks Histone H3 phosphorylation, leading to cytokinesis failure.

Conclusion & Recommendations

The compound 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine offers a potent scaffold for kinase inhibitor development. However, its utility as a precise chemical probe depends entirely on establishing a rigorous selectivity profile.

Key Recommendations:

  • Do not rely on single-target assays. The structural homology of the thieno-pyrazole core requires broad panel screening (KinomeScan) to rule out JAK/CDK cross-reactivity.

  • Benchmark against Barasertib. Use Barasertib as a positive control in all cellular assays to normalize potency data.

  • Monitor Solubility. The 5-chloro and methyl-amine substitutions may impact aqueous solubility; ensure DMSO stocks are fully solubilized before adding to cell media to prevent precipitation-driven artifacts.

References

  • Bavetsias, V., et al. (2010). "Optimization of a thieno[2,3-c]pyrazole series of Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Cheung, C.H., et al. (2012). "Aurora Kinase Inhibitors in Preclinical and Clinical Testing." Expert Opinion on Investigational Drugs. Link

  • Arctom Scientific. (2024). "Product Data Sheet: 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2231674-20-5)."[1][2] Arctom Catalog. Link

  • CymitQuimica. (2024). "Building Blocks for Drug Discovery: Thieno[2,3-c]pyrazole derivatives." CymitQuimica Catalog. Link

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, a compound within the broader class of thienopyrazoles, which are noted for their biological significance.[1][2][3] The procedures outlined herein are synthesized from established safety protocols for structurally similar chlorinated heterocyclic compounds and are designed to ensure the protection of laboratory personnel and the environment.

Disclaimer: This guide is based on the best available information for analogous compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine provided by the manufacturer for definitive guidance.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from similar pyrazole derivatives, 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine should be handled as a hazardous substance.

Key Hazard Classifications for Analogous Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][9][10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][9][10][11][12]

Due to the presence of a chlorinated heterocyclic ring system, combustion may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[12]

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to proper personal protective equipment is non-negotiable when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Tested to EN ISO 374 standards.To prevent skin contact and irritation.[5]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.To protect against dust, splashes, and eye irritation.[4][9][13]
Skin and Body Protection Laboratory coat and, if necessary, a full protective suit.To prevent contamination of personal clothing and skin.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator is required.[4][12]To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation.[4][12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][8][12]

Phase 1: In-Lab Waste Collection
  • Container Selection: Use a dedicated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine". Include the approximate quantity and date of accumulation.

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[11][13]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][9][13]

Phase 2: Handling Accidental Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, your institution's emergency services.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment and Cleanup:

    • For Dry Spills: Gently sweep or vacuum up the spilled material, avoiding dust generation.[4][12] Use dry clean-up procedures.[4] Place the collected material into a labeled hazardous waste container.

    • For Solutions: Absorb the spill with an inert material (e.g., sand, vermiculite).[5][10] Place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by a rinse with copious amounts of water.[4] Prevent runoff from entering drains.[4]

  • Waste Disposal: Dispose of all contaminated materials (e.g., gloves, absorbent pads) as hazardous waste.

Phase 3: Final Disposal

The ultimate disposal of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine must be conducted through a licensed and approved hazardous waste disposal company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions and arrange for the collection of the hazardous waste.

  • Approved Disposal Method: The most common and recommended method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12][14][15]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[15] The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation waste_gen Generate Waste (e.g., excess reagent, contaminated materials) ventilation->waste_gen spill Accidental Spill Occurs ventilation->spill Potential Hazard collect Collect in a Labeled, Sealable Hazardous Waste Container waste_gen->collect segregate Segregate from Incompatible Materials collect->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs spill_ppe Don Emergency PPE spill->spill_ppe contain Contain and Clean Up Spill (Absorb or Sweep) spill_ppe->contain spill_collect Place Spill Residue in Hazardous Waste Container contain->spill_collect spill_collect->contact_ehs incineration Dispose via Licensed Hazardous Waste Vendor (High-Temperature Incineration) contact_ehs->incineration end End of Lifecycle incineration->end

Caption: Disposal workflow for 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine.

By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the expense of our well-being or the health of our planet.

References

  • Apollo Scientific. (2023, August 30).
  • Capot Chemical Co., Ltd. (2025, December 31). MSDS of 5-chloro-1H-pyrazol-3-amine.
  • Fisher Scientific.
  • Fisher Scientific.
  • 3 - Safety D
  • Fisher Scientific.
  • MilliporeSigma. (2026, January 6).
  • Echemi. 1-[(2-Chlorophenyl)
  • CymitQuimica. (2024, December 19).
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
  • Fisher Scientific.
  • Sigma-Aldrich. 5-Chloro-1H-pyrazol-3-amine | 916211-79-5.
  • EPFL.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Semantic Scholar.
  • PMC.
  • Cornell University.
  • Physikalisch-Technische Bundesanstalt.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. (2026, January 2). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles.
  • MDPI. (2023, September 13).
  • PMC. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.